Methyl 1-aminocycloheptanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-aminocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHQNYVDQMZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 1-aminocycloheptanecarboxylate
Introduction: The Significance of Cyclic Amino Acid Scaffolds
In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids serve as invaluable building blocks for constructing molecules with novel therapeutic properties and functionalities. Among these, cyclic amino acids are of particular interest as they introduce conformational rigidity and unique three-dimensional topologies into peptide and small molecule structures. Methyl 1-aminocycloheptanecarboxylate, a derivative of the seven-membered carbocyclic amino acid, is a key synthetic intermediate. Its constrained, yet flexible, cycloheptyl ring system allows for the exploration of chemical space not accessible with linear or smaller cyclic analogues, making it a valuable scaffold for developing novel pharmaceuticals and research chemicals.
This guide provides an in-depth exploration of a robust and field-proven methodology for the synthesis of Methyl 1-aminocycloheptanecarboxylate. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and outline a comprehensive characterization strategy to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation of this important chemical entity.
Part 1: The Synthetic Pathway: A Two-Step Approach
The synthesis of Methyl 1-aminocycloheptanecarboxylate is most effectively achieved through a two-stage process. First, the core amino acid, 1-aminocycloheptanecarboxylic acid, is prepared from a readily available starting material, cycloheptanone, via the Strecker amino acid synthesis.[1][2][3] This is followed by a classic Fischer esterification to yield the desired methyl ester.[4][5] This pathway is selected for its reliability, scalability, and use of well-understood, high-yielding reactions.
Logical Framework of the Synthesis
The diagram below illustrates the logical flow from the starting material to the final product, highlighting the key transformations involved.
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 1-aminocycloheptanecarboxylate
Introduction: The Significance of a Cyclic Amino Acid Ester
Methyl 1-aminocycloheptanecarboxylate is a non-proteinogenic α-amino acid ester. Its structure, featuring a seven-membered carbocyclic ring, imparts unique conformational properties that are of significant interest in medicinal chemistry and organic synthesis. Unlike linear amino acids, the cycloheptyl scaffold restricts the molecule's flexibility, which can be a crucial design element for targeting specific protein binding sites or for use as a constrained building block in the synthesis of complex molecules.[1] As an ester, it serves as a protected form of the parent carboxylic acid, facilitating reactions and enhancing solubility in organic media. This guide provides a detailed examination of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination.
Core Physicochemical Profile
A molecule's behavior in both chemical and biological systems is dictated by its physicochemical properties. Understanding these parameters is the first step in rational drug design and process development.
Data Summary
| Property | Value | Source / Comment |
| IUPAC Name | methyl 1-aminocycloheptane-1-carboxylate | [1] |
| CAS Number | 183429-63-2 (Free Base) | [2] |
| 92398-50-0 (Hydrochloride Salt) | [1] | |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Physical State | Not explicitly documented; likely a liquid or low-melting solid at STP. | Inferred from similar structures. |
| Melting Point | Experimental data not readily available. | Determination is crucial for purity assessment. |
| Boiling Point | Experimental data not readily available. | Important for purification via distillation. |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. The hydrochloride salt is expected to have higher aqueous solubility. | [3][4] |
| pKa | Experimental data not readily available. The primary basic center is the amine group. | Essential for understanding ionization state at physiological pH. |
| logP (Octanol/Water) | Experimental data not readily available. | Key indicator of lipophilicity and potential membrane permeability. |
In-Depth Analysis of Key Properties
Acidity and Basicity: The pKa Value
The ionization state of a molecule at a given pH is governed by its pKa value(s). For Methyl 1-aminocycloheptanecarboxylate, the primary ionizable group is the primary amine (-NH₂). This group's basicity is fundamental to the molecule's interaction with biological targets and its behavior in different solvent systems. At physiological pH (~7.4), the amine group will be predominantly protonated (-NH₃⁺), rendering the molecule cationic. Accurately determining the pKa is therefore non-negotiable for any formulation or in-vitro studies.
Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, low cost, and high accuracy.[5] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals the pH at which the ionizable group is 50% protonated and 50% deprotonated; this inflection point is, by definition, the pKa.[6]
-
System Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[7]
-
Prepare a standardized solution of 0.1 M NaOH.
-
Accurately weigh and dissolve a known quantity of Methyl 1-aminocycloheptanecarboxylate hydrochloride in deionized water to create a solution of known concentration (e.g., 0.1 M).
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (the point of steepest slope).
-
The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). This point corresponds to the flattest region of the buffer zone on the sigmoid curve.[6][8]
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: The Partition Coefficient (logP)
Lipophilicity, the affinity of a molecule for a lipid-like (nonpolar) environment, is one of the most critical parameters in drug development. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithmic form, logP, is universally used.[9] A balanced logP is essential for oral drugs, as it influences solubility, absorption, distribution, metabolism, and excretion (ADME).
The Shake-Flask method is the traditional and most reliable technique for measuring logP.[9] It directly measures the partitioning of the solute between two immiscible liquid phases. Its directness provides a high degree of trustworthiness, making it the benchmark against which other methods, like HPLC, are often calibrated. For a novel compound, establishing this baseline experimental value is a crucial first step.
-
System Preparation:
-
Prepare a phosphate buffer solution at a pH where the analyte is in its neutral (un-ionized) form. For this molecule, a high pH (e.g., pH > 10) would be required to ensure the amine is deprotonated. Alternatively, use pure deionized water if the goal is to measure the logP of the free base itself.
-
Saturate n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight. This pre-equilibration is critical to prevent volume changes during the experiment.
-
Prepare a stock solution of Methyl 1-aminocycloheptanecarboxylate in the pre-saturated n-octanol.
-
-
Partitioning:
-
Combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
-
Quantification and Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS). A calibration curve must be generated for the chosen method.
-
Calculate the logP using the formula: logP = log₁₀([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ) .[9]
-
Caption: Workflow for logP determination via the Shake-Flask method.
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this compound are not publicly available, its expected profile can be predicted based on fundamental principles.
-
¹H NMR (Proton NMR):
-
-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.6-3.8 ppm.[10]
-
-NH₂ (Amine): A broad singlet, typically between 1.5-3.0 ppm. Its chemical shift is highly dependent on solvent and concentration.
-
Cycloheptyl Protons: A complex series of overlapping multiplets would appear in the upfield region, likely between 1.4-2.2 ppm. The lack of symmetry in the ring would make these signals difficult to resolve individually without advanced 2D NMR techniques.[11]
-
-
¹³C NMR (Carbon NMR):
-
C=O (Ester Carbonyl): A signal in the downfield region, approximately 170-175 ppm.[12]
-
C-N (Quaternary Carbon): The carbon atom attached to both the amine and the ester group would appear around 55-65 ppm.
-
-OCH₃ (Methyl Carbon): A signal around 50-55 ppm.
-
Cycloheptyl Carbons: Multiple signals in the 20-40 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A moderate, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H).
-
C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.[12]
-
C-O Stretch: A strong signal in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 171.
-
Fragmentation: A prominent fragment would be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z = 112.
-
Conclusion
Methyl 1-aminocycloheptanecarboxylate is a molecule with significant potential as a synthetic intermediate. Its physicochemical properties, particularly its pKa and logP, are the primary determinants of its behavior in chemical and biological environments. While specific experimental data for this compound is sparse in the public domain, this guide provides the authoritative framework and validated protocols necessary for its comprehensive characterization. The methodologies outlined herein empower researchers to generate the reliable data needed to advance its application in drug discovery and beyond.
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An In-depth Technical Guide to Methyl 1-aminocycloheptanecarboxylate Hydrochloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and development, cyclic amino acids represent a pivotal class of building blocks. Their inherent conformational constraints offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds, enhancing potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive technical overview of a specific non-proteinogenic amino acid derivative, Methyl 1-aminocycloheptanecarboxylate hydrochloride (CAS No: 92398-50-0).
While specific peer-reviewed experimental data for this exact molecule is not extensively available in the public domain, this document will leverage established chemical principles and data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic route, predict its spectral characteristics, and explore its potential applications in medicinal chemistry.
Physicochemical Properties
The hydrochloride salt of Methyl 1-aminocycloheptanecarboxylate is expected to be a white to off-white crystalline solid, a common characteristic of amine hydrochlorides which enhances their stability and water solubility.[2] The key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92398-50-0 | [1] |
| IUPAC Name | methyl 1-aminocycloheptane-1-carboxylate;hydrochloride | [1] |
| PubChem CID | 42614177 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | Derived |
| Molecular Weight | 207.70 g/mol | Derived |
| Canonical SMILES | COC(=O)C1(N)CCCCCC1.Cl | [1] |
Note: The molecular formula and weight are derived from the structure.
Synthesis and Mechanism
The synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride can be logically approached through a two-step process starting from the parent amino acid, 1-aminocycloheptanecarboxylic acid. This involves an esterification reaction followed by the formation of the hydrochloride salt.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride.
Step-by-Step Experimental Protocol
Part 1: Fischer Esterification of 1-Aminocycloheptanecarboxylic Acid
The Fischer esterification is a classic and reliable method for the conversion of carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5]
-
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Anhydrous Methanol (large excess, to serve as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 1-aminocycloheptanecarboxylic acid and a large excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with stirring.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 1-aminocycloheptanecarboxylate as an oil or low-melting solid.
-
Part 2: Formation of the Hydrochloride Salt
The formation of the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid in an anhydrous solvent.[6]
-
Materials:
-
Crude Methyl 1-aminocycloheptanecarboxylate
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (commercially available) or anhydrous HCl gas
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the crude Methyl 1-aminocycloheptanecarboxylate in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain pure Methyl 1-aminocycloheptanecarboxylate hydrochloride.
-
Analytical Characterization (Predicted)
Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known spectral properties of similar α-amino acid esters and cyclic alkanes.[7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the protons on the cycloheptane ring, and the ammonium protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~1.5 - 2.2 | Multiplet | 12H | -CH₂- (cycloheptane) | Broad multiplet for the cycloheptane ring protons. |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group, often broad. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon, the methoxy carbon, the quaternary carbon, and the carbons of the cycloheptane ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Typical chemical shift for an ester carbonyl. |
| ~65 | C-NH₃⁺ | Quaternary carbon attached to the amino group. |
| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~25 - 40 | -CH₂- (cycloheptane) | Multiple signals expected for the cycloheptane ring carbons. |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8]
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 - 2800 | N-H stretch | -NH₃⁺ (ammonium) |
| ~2930, ~2860 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1600 | N-H bend | -NH₃⁺ (ammonium) |
| ~1200 | C-O stretch | Ester |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base after the loss of HCl. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group or cleavage of the cycloheptane ring.[9]
-
Expected Molecular Ion (as free base) [M]⁺: m/z = 171.12
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 140.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 112.
-
Cleavage of the cycloheptane ring.
-
Applications in Drug Development
Cyclic α-amino acids are valuable scaffolds in medicinal chemistry due to their ability to impart conformational rigidity to peptide and small molecule drugs.[10][11] This can lead to improved binding affinity for their biological targets and enhanced resistance to enzymatic degradation.
-
Peptidomimetics: Incorporation of Methyl 1-aminocycloheptanecarboxylate into a peptide backbone can induce specific turns or kinks, mimicking the secondary structure of natural peptides.[12] This is a crucial strategy in the design of enzyme inhibitors and receptor agonists or antagonists.
-
Constrained Scaffolds: The cycloheptyl ring provides a rigid scaffold upon which other functional groups can be appended in a well-defined spatial orientation. This is advantageous for optimizing interactions with a protein's binding pocket.
-
Improved Pharmacokinetic Properties: The introduction of such a non-natural amino acid can block metabolic pathways that would otherwise lead to the rapid degradation of a drug molecule, thereby increasing its half-life in the body.
The workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Workflow for the application of the title compound in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 1-aminocycloheptanecarboxylate hydrochloride is not publicly available, general precautions for handling similar chemical compounds should be followed. It is expected to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 1-aminocycloheptanecarboxylate hydrochloride is a valuable, albeit not widely documented, building block for medicinal chemistry. Its cyclic nature offers a strategic advantage in the design of conformationally constrained molecules with potentially improved pharmacological profiles. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and application. As with any chemical compound, proper safety precautions should be observed during its handling and use. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the development of novel therapeutics.
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ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]
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California Institute of Technology. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Available from: [Link]
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Chemistry LibreTexts. Making Esters From Carboxylic Acids. Available from: [Link]
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PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
- Google Patents. method for salt preparation.
-
Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available from: [Link]
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Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
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An In-Depth Technical Guide to Methyl 1-aminocycloheptane-1-carboxylate Hydrochloride (CAS Number: 92398-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocycloheptane-1-carboxylate hydrochloride, registered under CAS number 92398-50-0, is a cyclic α-amino acid ester that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid cycloheptyl scaffold provides a unique three-dimensional framework that is of increasing interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical information, synthesis, potential applications, and analytical characterization of this compound, offering insights for its effective utilization in research and drug development.
Chemical Identity and Properties
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 92398-50-0 | N/A |
| Chemical Name | methyl 1-aminocycloheptane-1-carboxylate hydrochloride | N/A |
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 207.7 g/mol | |
| MDL Number | MFCD09834112 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis and Manufacturing
The synthesis of methyl 1-aminocycloheptane-1-carboxylate hydrochloride typically involves a two-step process: the synthesis of the parent amino acid, 1-aminocycloheptane-1-carboxylic acid, followed by its esterification.
Part 1: Synthesis of 1-Aminocycloheptane-1-carboxylic Acid
Two classical methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are applicable for the preparation of 1-aminocycloheptane-1-carboxylic acid from cycloheptanone.
The Strecker synthesis is a versatile method for producing α-amino nitriles from an aldehyde or ketone, which are then hydrolyzed to the corresponding amino acid.
Cycloheptanone [label="Cycloheptanone"]; Iminium_ion [label="Iminium Ion"]; Amino_nitrile [label="α-Amino Nitrile"]; Amino_acid [label="1-Aminocycloheptane-\n1-carboxylic Acid"];
Cycloheptanone -> Iminium_ion [label="+ NH₃, - H₂O"]; Iminium_ion -> Amino_nitrile [label="+ CN⁻"]; Amino_nitrile -> Amino_acid [label="Hydrolysis (H₃O⁺)"]; }
Figure 1: Strecker Synthesis Workflow.
Experimental Protocol (Adapted from general Strecker synthesis):
-
Imine Formation: Cycloheptanone is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine. This reaction is typically carried out in an aqueous or alcoholic solution.
-
Nitrile Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-amino nitrile.
-
Hydrolysis: The resulting α-amino nitrile is hydrolyzed under acidic conditions (e.g., by heating with hydrochloric acid) to yield 1-aminocycloheptane-1-carboxylic acid hydrochloride.
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the desired amino acid.
Cycloheptanone [label="Cycloheptanone"]; Hydantoin [label="Spiro Hydantoin"]; Amino_acid [label="1-Aminocycloheptane-\n1-carboxylic Acid"];
Cycloheptanone -> Hydantoin [label="+ (NH₄)₂CO₃, KCN"]; Hydantoin -> Amino_acid [label="Hydrolysis (e.g., Ba(OH)₂)"]; }
Figure 2: Bucherer-Bergs Reaction Workflow.
Experimental Protocol (Adapted from general Bucherer-Bergs reaction):
-
Hydantoin Formation: Cycloheptanone is heated with a mixture of ammonium carbonate and potassium cyanide in a suitable solvent, typically aqueous ethanol. This reaction directly produces the spiro-hydantoin derivative.
-
Hydrolysis: The hydantoin is then hydrolyzed to 1-aminocycloheptane-1-carboxylic acid. This is often achieved by heating with a strong base, such as barium hydroxide, followed by acidification.
Part 2: Esterification of 1-Aminocycloheptane-1-carboxylic Acid
The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification is a common and effective method for this transformation.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: 1-Aminocycloheptane-1-carboxylic acid is suspended in methanol.
-
Acid Catalyst: A strong acid catalyst, such as thionyl chloride or hydrogen chloride gas, is slowly added to the cooled methanolic suspension. The use of thionyl chloride is advantageous as it reacts with methanol to form hydrogen chloride in situ, which acts as the catalyst, and sulfur dioxide and hydrogen chloride as byproducts are easily removed.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The solvent is removed under reduced pressure. The crude product, methyl 1-aminocycloheptane-1-carboxylate hydrochloride, can then be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield a crystalline solid.
Applications in Drug Development
While specific drugs derived from methyl 1-aminocycloheptane-1-carboxylate hydrochloride are not extensively documented in publicly available literature, the incorporation of cyclic amino acids into peptide and non-peptide scaffolds is a well-established strategy in medicinal chemistry. The cycloheptyl ring imposes conformational constraints on the molecule, which can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the molecule into a specific conformation that is favorable for binding to a biological target.
-
Enhanced Metabolic Stability: The cyclic structure can protect against enzymatic degradation, thereby increasing the in vivo half-life of the drug candidate.
-
Improved Pharmacokinetic Properties: The lipophilicity of the cycloheptyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties.
The tert-butyloxycarbonyl (Boc) protected form of 1-aminocycloheptane-1-carboxylic acid is commercially available and utilized in peptide synthesis.[1] This highlights the utility of this cyclic amino acid scaffold in constructing complex bioactive molecules.[1] Derivatives of other cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid and 1-aminocyclobutanecarboxylic acid, have been investigated for their potential as NMDA receptor modulators and as components of immunomodulatory peptides.[2][3] It is plausible that derivatives of 1-aminocycloheptane-1-carboxylic acid could be explored for similar applications.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of methyl 1-aminocycloheptane-1-carboxylate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.5-4.0 ppm. The protons of the cycloheptyl ring will appear as a complex multiplet in the aliphatic region (typically 1.0-2.5 ppm). The amine protons (-NH₃⁺) may be broad and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester at approximately 170-175 ppm. The methyl carbon of the ester will appear around 50-55 ppm. The quaternary carbon of the cycloheptyl ring attached to the amino and carboxyl groups would be expected in the range of 60-70 ppm, and the remaining six carbons of the cycloheptyl ring will show signals in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base (methyl 1-aminocycloheptane-1-carboxylate), the expected molecular ion peak [M]⁺ would be at m/z 171.12. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 172.13. The mass spectrum of the related 1-aminocycloheptanecarboxylic acid is available in public databases and shows characteristic fragmentation patterns that could be analogous.[4]
Safety Information
Safety Data Sheets (SDS) for methyl 1-aminocycloheptane-1-carboxylate hydrochloride indicate that it may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 1-aminocycloheptane-1-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible tool for chemists. The unique conformational constraints imposed by the cycloheptyl ring offer opportunities for the design of novel therapeutic agents with potentially improved pharmacological profiles. While its direct application in marketed drugs is not yet prominent, the continued exploration of conformationally restricted amino acids in medicinal chemistry suggests that this compound and its derivatives hold promise for future drug development endeavors.
References
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- 2. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocycloheptanecarboxylic acid | C8H15NO2 | CID 23378 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 1-aminocycloheptanecarboxylate
Introduction: The Significance of Methyl 1-aminocycloheptanecarboxylate
Methyl 1-aminocycloheptanecarboxylate belongs to the class of cyclic α-amino acid esters, which are crucial scaffolds in the design of conformationally constrained peptides and peptidomimetics. The seven-membered cycloheptyl ring imparts unique steric and conformational properties, making it an attractive moiety for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this key synthetic intermediate.
This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry characteristics of the title compound. Furthermore, it will outline the standard methodologies for acquiring and interpreting this data, providing a framework for its empirical validation.
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction of the NMR and MS spectra of Methyl 1-aminocycloheptanecarboxylate. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds, such as methyl 1-aminocyclohexanecarboxylate and other cyclic amino acid esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 1-aminocycloheptanecarboxylate, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl ester protons, the amino group protons, and the cycloheptyl ring protons. The cycloheptyl protons will present as a series of complex, overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 1.80 - 1.40 | Multiplet | 12H | Cycloheptyl CH₂ | Broad, overlapping signals for the six methylene groups of the cycloheptyl ring. The exact chemical shifts and multiplicities will be complex due to conformational flexibility. |
| ~ 1.70 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature. It may exchange with D₂O. |
Note: The spectrum is predicted for a non-protonating solvent like CDCl₃. In a protic solvent or as the hydrochloride salt, the amine protons would appear further downfield and could couple to adjacent protons.
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |
| ~ 60 | Quaternary C-NH₂ | The quaternary carbon atom bonded to the amino and carboxyl groups. |
| ~ 52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~ 40 | Cycloheptyl CH₂ (α to C-N) | The two methylene carbons adjacent to the quaternary center will be shifted downfield. |
| ~ 30 - 25 | Cycloheptyl CH₂ | The remaining four methylene carbons of the cycloheptyl ring. Due to the ring's flexibility, some of these may have very similar chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Methyl 1-aminocycloheptanecarboxylate, electrospray ionization (ESI) would be a suitable technique.
| Predicted m/z | Ion | Rationale |
| 172.13 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |
| 113.11 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical is a common fragmentation pathway for amino acid esters. |
| 96.10 | [M-NH₂-COOCH₃+H]⁺ | Subsequent loss of the amino group from the cycloheptyl ring. |
Experimental Protocols
To empirically validate the predicted data, the following experimental protocols are recommended.
NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of Methyl 1-aminocycloheptanecarboxylate (or its hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid for positive ion mode.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the synthesis and analysis of Methyl 1-aminocycloheptanecarboxylate.
Caption: General workflow for the synthesis and spectroscopic analysis of Methyl 1-aminocycloheptanecarboxylate.
Caption: 2D representation of the molecular structure of Methyl 1-aminocycloheptanecarboxylate.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 1-aminocycloheptanecarboxylate. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are based on sound chemical principles and analogies to structurally related molecules. The outlined experimental protocols offer a clear path for the empirical verification of these predictions. By combining predictive analysis with robust experimental methodology, researchers can confidently identify and characterize this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
Commercial Availability of Methyl 1-Aminocycloheptanecarboxylate: A Technical Guide for Researchers
Introduction
Methyl 1-aminocycloheptanecarboxylate, a cyclic amino acid ester, serves as a valuable building block for medicinal chemists and drug discovery professionals. Its unique seven-membered carbocyclic scaffold offers a desirable three-dimensional architecture, enabling the exploration of novel chemical space in the design of bioactive molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of Methyl 1-aminocycloheptanecarboxylate, with a focus on its hydrochloride salt, the most commonly available form.
Commercial Availability and Procurement
Methyl 1-aminocycloheptanecarboxylate is readily available from a variety of commercial suppliers, primarily as its hydrochloride salt (CAS No. 92398-50-0). The free base (CAS No. 183429-63-2) is also listed by some vendors but is less common. Researchers can procure this compound from global chemical suppliers and marketplaces.
Table 1: Prominent Commercial Suppliers
| Supplier | Product Form | Purity | Notes |
| BLD Pharmatech | Hydrochloride Salt | ≥95% | Offers various pack sizes. |
| Enamine | Hydrochloride Salt | ≥95% | Available through their building block collection. |
| abcr GmbH | Hydrochloride Salt | Inquire | Listed in their chemical catalog. |
| Fluorochem | Hydrochloride Salt | Inquire | Provides a Safety Data Sheet upon request. |
| CymitQuimica | Hydrochloride Salt | In-house | Offers the compound for research and development purposes. |
| SynHet | Hydrochloride Salt | >99% | Can provide Certificate of Analysis (COA) and various analytical data upon request.[1] |
Procurement Workflow:
The following diagram illustrates a typical workflow for procuring Methyl 1-aminocycloheptanecarboxylate hydrochloride for research purposes.
Caption: A streamlined workflow for the procurement of Methyl 1-aminocycloheptanecarboxylate hydrochloride.
Synthesis and Characterization
While commercially available, understanding the synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride is crucial for researchers who may need to prepare it in-house or require a deeper understanding of its chemical properties. The most common synthetic route involves the esterification of 1-aminocycloheptanecarboxylic acid.
General Synthesis Protocol (Inferred from Analogous Preparations):
This protocol is based on established methods for the synthesis of similar amino acid esters.
Step 1: Esterification
-
Suspend 1-aminocycloheptanecarboxylic acid in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas, so appropriate safety precautions must be taken.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Methyl 1-aminocycloheptanecarboxylate hydrochloride.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether, to afford the pure hydrochloride salt as a white to off-white solid.
Characterization:
Due to the lack of publicly available, dedicated spectroscopic data for the title compound, the following are expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cycloheptyl ring protons, and a broad singlet for the amine protons (which may exchange with D₂O).
-
¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon (~175 ppm), a peak for the methyl ester carbon (~52 ppm), and several peaks in the aliphatic region for the cycloheptyl ring carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base.
Applications in Drug Discovery
Methyl 1-aminocycloheptanecarboxylate serves as a key intermediate in the synthesis of complex molecules with therapeutic potential. Its rigid, seven-membered ring system can impart favorable conformational constraints on the final molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.
1. Neurotensin Receptor Modulators:
This compound has been utilized in the synthesis of selective nonpeptide neurotensin receptor type 2 (NTS2) compounds.[2][3] In a published study, Methyl 1-aminocycloheptanecarboxylate hydrochloride was used in an amide coupling reaction with a pyrazole carboxylic acid intermediate to generate a novel NTS2 modulator.[2][3] The resulting compound demonstrated potential for the treatment of pain.[2]
Amide Coupling Workflow:
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: A general workflow for the synthesis of neurotensin receptor modulators.
2. CGRP Receptor Antagonists:
Methyl 1-aminocycloheptanecarboxylate hydrochloride has also been employed as a building block in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. These compounds are of significant interest for the treatment of migraine. The cycloheptyl moiety can be incorporated into the antagonist structure to probe the CGRP receptor binding pocket and optimize pharmacological properties.
Safety, Handling, and Storage
Based on the Safety Data Sheets (SDS) provided by suppliers, Methyl 1-aminocycloheptanecarboxylate hydrochloride is classified as an irritant.
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 1-aminocycloheptanecarboxylate hydrochloride is a commercially accessible and valuable building block for the synthesis of novel therapeutic agents. Its unique structural features make it an attractive component for designing molecules targeting a range of biological receptors. Researchers can readily procure this compound from various suppliers and, with the information provided in this guide, can confidently incorporate it into their drug discovery programs.
References
-
Journal of Medicinal Chemistry. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. [Link]
- Google Patents. US20070265225A1 - Substituted monocyclic CGRP receptor antagonists.
-
ACS Publications. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. [Link]
Sources
Methodological & Application
Application Note: Strategies for Effective Amide Coupling with Methyl 1-aminocycloheptanecarboxylate
Introduction: The Challenge of Steric Hindrance
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and peptide synthesis.[1][2][3] While numerous protocols exist, the successful coupling of sterically hindered substrates remains a significant challenge. Methyl 1-aminocycloheptanecarboxylate, an α,α-disubstituted amino acid ester, epitomizes this challenge. Its structure, featuring a quaternary carbon atom bearing both the amine and the ester functionalities, imposes severe steric constraints that hinder the approach of reagents and coupling partners.
Traditional coupling methods often result in low yields, slow reaction rates, or fail entirely when applied to such congested systems.[4][5] The diminished nucleophilicity of the secondary amine, shielded by the bulky cycloheptyl ring, necessitates the use of highly efficient activation methods and carefully optimized conditions to achieve desirable outcomes.
This application note provides a detailed guide for researchers tackling amide couplings with Methyl 1-aminocycloheptanecarboxylate and similar sterically demanding building blocks. We will explore the rationale behind selecting appropriate coupling reagents, present validated step-by-step protocols, and offer a framework for troubleshooting and optimization.
The Mechanistic Basis for Reagent Selection
The core principle of amide coupling involves the "activation" of a carboxylic acid to create a highly electrophilic species, which is then susceptible to nucleophilic attack by an amine.[1][6][7] For a hindered amine like Methyl 1-aminocycloheptanecarboxylate, the efficiency of this activation and the reactivity of the resulting intermediate are paramount.
Carbodiimide-Based Reagents
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[7][8] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, terminating the desired reaction pathway.[8] To mitigate this and boost efficiency, additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[9][10][11] These additives trap the O-acylisourea to form an active ester, which is more stable against rearrangement but highly reactive towards the amine. While cost-effective, this approach may still be insufficient for extremely hindered couplings.[4]
Uronium/Aminium and Phosphonium Reagents
For challenging couplings, uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) offer superior performance.[10][12][13] These reagents are pre-activated systems incorporating a HOBt or HOAt moiety.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered systems.[9][10][13] The incorporation of the HOAt moiety leads to the formation of a highly reactive O-acylisourea active ester with minimal epimerization risk in chiral systems.[14]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also demonstrates high efficiency.[10][12] A key advantage of phosphonium salts is that they do not react with the free amine component, preventing the formation of guanidinium byproducts—a known side reaction with uronium reagents when they are used in excess.[10][13]
The choice between these classes often depends on the specific substrates and the scale of the reaction, with HATU generally providing the highest reactivity for difficult cases.
Visualizing the Coupling Workflow
To guide the experimental design, the following diagrams illustrate the general mechanism of amide bond formation and a decision-making workflow for selecting an appropriate protocol.
Caption: Generalized two-step amide coupling mechanism.
Caption: Decision workflow for selecting a coupling protocol.
Experimental Protocols
Safety Note: Always handle coupling reagents and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOAt Mediated Coupling
This protocol is a robust starting point, balancing cost and effectiveness. The use of HOAt is strongly recommended over HOBt for hindered substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOAt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv), and HOAt (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0-4.0 equiv) dropwise. The extra base is required to neutralize the amine hydrochloride salt and facilitate the coupling.
-
Add EDC·HCl (1.5 equiv) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[15] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This is the recommended high-potency method for achieving good yields with sterically demanding substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF or DCM (0.1-0.5 M).
-
Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the reactive HOAt ester.[14][16]
-
Add a solution of Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv) in a minimal amount of DMF/DCM.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform the aqueous LiCl wash as described in Protocol 1.[15] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and easily removed during work-up.[14]
Protocol 3: PyBOP Mediated Coupling
An excellent alternative to HATU, particularly if guanidinylation side products are a concern.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)
-
PyBOP (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Combine the carboxylic acid (1.0 equiv), Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv), and PyBOP (1.2 equiv) in a dry flask under an inert atmosphere.
-
Add anhydrous DMF (0.1-0.5 M).
-
Cool the mixture to 0 °C.
-
Add DIPEA (3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Follow the work-up procedure described in Protocol 1 (aqueous LiCl wash). The phosphonium-related byproducts are water-soluble.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Optimization
The following table provides a comparative overview of the protocols and key optimization parameters.
| Parameter | Protocol 1: EDC/HOAt | Protocol 2: HATU | Protocol 3: PyBOP | Rationale & Optimization Tips |
| Reactivity | Moderate to Good | Excellent | Very Good | For failed or low-yielding reactions, switching from EDC to HATU is the most effective step.[10][17] |
| Cost | Low | High | High | EDC is significantly cheaper, making it suitable for initial screening and large-scale synthesis if effective. |
| Base | DIPEA | DIPEA, Collidine | DIPEA | A non-nucleophilic base is crucial. Use 1 extra equivalent of base per HCl salt present. |
| Solvent | DMF | DMF, DCM, ACN | DMF, DCM | DMF is generally superior for solubility, but DCM can simplify work-up.[15] |
| Pre-activation | Not standard | Recommended (15-20 min) | Not typically required | Pre-activating the acid with HATU and base before adding the amine can improve yields.[16] |
| Side Reactions | N-acylurea formation | Guanidinylation of amine (if HATU is in excess) | Minimal | Use a slight excess of the carboxylic acid relative to HATU to prevent guanidinylation.[13] Phosphonium reagents like PyBOP avoid this issue.[10] |
| Temperature | 0 °C to RT | RT | 0 °C to RT | For extremely sluggish reactions, gentle heating (40-50 °C) can be explored, but may increase side reactions. |
Conclusion
The successful amide coupling of Methyl 1-aminocycloheptanecarboxylate hinges on overcoming significant steric hindrance through the use of powerful coupling reagents and optimized conditions. While EDC/HOAt provides a viable starting point, uronium (HATU) and phosphonium (PyBOP) reagents are superior for ensuring high conversion and clean reaction profiles. The HATU-mediated protocol, incorporating a pre-activation step, is recommended as the gold standard for this and other challenging α,α-disubstituted amino acid derivatives. By understanding the principles behind reagent choice and following these detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic targets.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Thiéle, C. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved from [Link]
-
Stash, A. et al. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
- Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]
-
Stash, A. et al. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. ChemRxiv. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Katritzky, A. R. et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(10), 1368-1372. Retrieved from [Link]
-
Gunda, P. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734. Retrieved from [Link]
-
Franzini, R. M. et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 25(3), 561-569. Retrieved from [Link]
-
Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2434-2445. Retrieved from [Link]
-
Tsubogo, T. et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1431-1434. Retrieved from [Link]
-
Kumar, A. et al. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3326. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective amide bond formation from amino acids. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
YouTube. (2016, May 9). Amino acids and amide bond formation. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme.de [thieme.de]
- 6. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. scispace.com [scispace.com]
Application Note: Strategic Incorporation of Methyl 1-aminocycloheptanecarboxylate for Advanced Peptide Therapeutics
Introduction: The Value of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to enzymatic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[1] By rigidifying the peptide's structure, we can enhance its binding affinity to biological targets, improve metabolic stability, and increase receptor specificity.[1] Non-natural amino acids, particularly cyclic residues like Methyl 1-aminocycloheptanecarboxylate, are exceptional tools for inducing these favorable conformational biases.[2][3]
Methyl 1-aminocycloheptanecarboxylate is an α,α-disubstituted cyclic amino acid. Its rigid cycloheptyl ring imposes significant steric hindrance, restricting the rotational freedom of the peptide backbone around the adjacent phi (Φ) and psi (Ψ) dihedral angles. This pre-organization of the peptide into a specific bioactive conformation can lead to a significant increase in potency and a reduction in off-target effects. This application note provides a comprehensive guide and a robust protocol for the efficient incorporation of this valuable building block into peptide sequences using solid-phase peptide synthesis (SPPS).
Reagent Properties and Handling
-
Compound: Methyl 1-aminocycloheptanecarboxylate Hydrochloride
-
Structure:
-
Key Characteristics: As an α,α-disubstituted amino acid, the primary amine is sterically hindered. This property is key to its conformational effects but also presents a challenge for standard peptide coupling protocols, necessitating more powerful activation methods. The compound is typically supplied as a hydrochloride salt and should be stored in a desiccator. The Fmoc-protected version (Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH) is the recommended starting material for the protocol below.
-
Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual incorporation of Fmoc-Methyl 1-aminocycloheptanecarboxylate into a growing peptide chain on a solid support resin. It assumes a standard Fmoc/tBu strategy. [4][5][6]
Materials and Reagents
-
Fmoc-protected resin (e.g., Rink Amide, 100-200 mesh) [7]* Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF) [7]* Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) [4]* SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Step-by-Step Incorporation Workflow
This procedure describes a single coupling cycle for the target amino acid.
-
Resin Swelling & Preparation:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling of Methyl 1-aminocycloheptanecarboxylate:
-
Rationale: Due to the steric hindrance of the α,α-disubstituted cycloheptyl group, a standard carbodiimide coupling (like DCC/HOBt) is often inefficient. [9]A more potent uronium/aminium-based reagent like HATU is required. [10]HATU forms a highly reactive OAt-active ester, which overcomes the steric barrier for efficient acylation. * In a separate vial, dissolve Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the mixture. The solution should turn yellow, indicating the formation of the active ester.
-
Allow the activation to proceed for 2-5 minutes. Do not pre-activate for extended periods.
-
Immediately add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling.
-
If the Kaiser test is positive (beads turn blue), indicating free amines, a second coupling (recoupling) is necessary. Drain the reaction solution, wash with DMF, and repeat step 3.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Visualization of the SPPS Workflow
The following diagram illustrates the key stages of the solid-phase synthesis cycle for incorporating a sterically hindered amino acid.
Caption: SPPS cycle for incorporating Methyl 1-aminocycloheptanecarboxylate.
Summary of Recommended Coupling Conditions
| Parameter | Standard Amino Acid | Methyl 1-aminocycloheptanecarboxylate | Rationale for Change |
| Coupling Reagent | HBTU, DIC/HOBt | HATU , HCTU, PyAOP | Overcomes steric hindrance with a more reactive active ester. [10] |
| Amino Acid Equiv. | 3-5 eq. | 3-5 eq. | Standard excess to drive reaction to completion. |
| Coupling Reagent Equiv. | 2.9-4.9 eq. | 2.9-4.9 eq. | Stoichiometrically matched to the amino acid. |
| Base (DIPEA) Equiv. | 6-10 eq. | 6-10 eq. | Ensures a basic environment for activation and coupling. |
| Coupling Time | 30-60 min | 2-4 hours | Increased time to allow the sterically hindered reaction to proceed to completion. [9] |
| Monitoring | Kaiser Test | Kaiser Test (Mandatory) | Essential to confirm the completion of this difficult coupling step. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. If the Kaiser test remains positive after the initial coupling, immediately perform a recoupling with a freshly prepared activation solution. Do not extend the first coupling beyond 4-5 hours, as side reactions may occur.
-
Racemization: While HATU is known for low racemization, the risk is never zero, especially with extended coupling times. [10]It is crucial to use high-quality reagents and anhydrous DMF. For sensitive sequences, purification by RP-HPLC is essential to separate any diastereomeric impurities.
-
Post-Synthesis Cleavage and Purification: After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard TFA-based cocktail. [4]The cycloheptane ring is stable to TFA. The crude peptide should be precipitated in cold diethyl ether and purified via reverse-phase HPLC to ensure high purity.
Conclusion
The strategic incorporation of Methyl 1-aminocycloheptanecarboxylate offers a reliable method for introducing significant conformational constraints into a peptide backbone. While its steric bulk demands a more robust coupling strategy than standard amino acids, the use of potent activating agents like HATU under optimized conditions ensures its successful incorporation. The resulting peptides, with their pre-organized structures, are excellent candidates for developing next-generation therapeutics with enhanced stability, potency, and specificity.
References
- Synthesis of Cyclic Peptides. (n.d.). Google Books.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications. (n.d.). BOC Sciences.
- Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis Inc.
- Cyclic Peptides: Examples, Synthesis and Applications. (n.d.). AltaBioscience.
-
Liu, L., & Tam, J. P. (2007). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 9(19), 3659–3662. [Link]
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Creative Peptides.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
- Coupling Reagents. (n.d.). Aapptec.
-
Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. [Link]
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. [Link]
-
Vázquez, S., Blanco, J. B., Calaza, M. I., Clark, T., Estévez, J. C., & Estévez, R. J. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
Protecting Group Strategies for Methyl 1-Aminocycloheptanecarboxylate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-aminocycloheptanecarboxylate is a non-proteinogenic α-amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique cyclic structure imparts conformational rigidity, which can be exploited to design peptidomimetics, constrained peptides, and other bioactive molecules with enhanced metabolic stability and receptor-binding affinity. The successful synthesis and manipulation of this scaffold, however, hinge on the judicious use of protecting groups to temporarily mask the reactive amino and carboxyl functionalities. This guide provides a detailed exploration of protecting group strategies tailored for methyl 1-aminocycloheptanecarboxylate, offering in-depth technical insights and field-proven protocols to navigate the complexities of its chemical transformations.
The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal without affecting other sensitive functionalities within the molecule. This principle of orthogonal protection is paramount when dealing with bifunctional molecules like amino acid esters, allowing for the independent manipulation of the amino and carboxyl groups.[1][2] This document will delve into the most commonly employed and effective protecting groups for the amino group—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and discuss strategies for the protection and deprotection of the methyl ester.
I. Protection of the Amino Group
The nucleophilic nature of the primary amine in methyl 1-aminocycloheptanecarboxylate necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps, such as peptide couplings or modifications of the carboxyl group. The choice of the N-protecting group is a critical decision that influences the overall synthetic strategy.
A. tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of a widely used amine protecting groups due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[3][4] This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[5]
Rationale for Use: The Boc group is ideal for syntheses that involve base-catalyzed reactions or the use of nucleophiles. Its steric bulk can also influence the stereochemical outcome of certain reactions. The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide.[6]
Experimental Protocol: Boc-Protection of Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve methyl 1-aminocycloheptanecarboxylate hydrochloride (1.0 equiv.) in a mixture of dioxane and water (1:1).
-
Basification: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 equiv.) dropwise to neutralize the hydrochloride and create a basic environment.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol: Deprotection of Boc-Protected Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve the N-Boc-protected methyl 1-aminocycloheptanecarboxylate (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 10 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Co-evaporate the residue with toluene to remove residual TFA. The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Diagram: Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
B. Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[7][8] Its removal is typically achieved by catalytic hydrogenolysis, a mild and highly selective method.[9] This makes the Cbz group orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.
Rationale for Use: The Cbz group is an excellent choice when subsequent reaction steps involve either strong acids or bases. The deprotection via hydrogenolysis is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[10]
Experimental Protocol: Cbz-Protection of Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve methyl 1-aminocycloheptanecarboxylate hydrochloride (1.0 equiv.) in a mixture of saturated aqueous sodium bicarbonate solution and dichloromethane (1:1).
-
Reagent Addition: Cool the biphasic mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Purification: Wash the combined organic layers with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Experimental Protocol: Deprotection of Cbz-Protected Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve the N-Cbz-protected methyl 1-aminocycloheptanecarboxylate (1.0 equiv.) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Diagram: Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
C. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, typically using a secondary amine like piperidine.[11] It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz protecting groups.[12] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS).[13]
Rationale for Use: The Fmoc group is the protecting group of choice for SPPS and for syntheses that require acidic conditions for other transformations. The deprotection is rapid and the dibenzofulvene byproduct can be quantified by UV spectroscopy to monitor reaction completion.
Experimental Protocol: Fmoc-Protection of Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve methyl 1-aminocycloheptanecarboxylate hydrochloride (1.0 equiv.) in a mixture of 10% aqueous sodium carbonate and dioxane (1:1).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 equiv.) in dioxane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1 M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Experimental Protocol: Deprotection of Fmoc-Protected Methyl 1-Aminocycloheptanecarboxylate
-
Dissolution: Dissolve the N-Fmoc-protected methyl 1-aminocycloheptanecarboxylate (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Isolation: The residue can be purified by column chromatography or used directly in the next step after appropriate work-up to remove the dibenzofulvene-piperidine adduct.
Diagram: Fmoc Protection and Deprotection Workflow
Caption: Workflow for Fmoc protection and deprotection.
II. Protection of the Carboxyl Group (Methyl Ester)
The methyl ester of 1-aminocycloheptanecarboxylate is a relatively robust protecting group for the carboxylic acid.[14] However, under certain conditions, its hydrolysis to the free carboxylic acid may be desired.
Rationale for Use as a Protecting Group: Methyl esters are stable to a wide range of reaction conditions, including those used for the introduction and removal of Boc and Fmoc groups. They are also stable to mild acidic and basic conditions.
Experimental Protocol: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve the N-protected methyl 1-aminocycloheptanecarboxylate (1.0 equiv.) in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 1.5 equiv.) or sodium hydroxide (NaOH, 1.5 equiv.).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected 1-aminocycloheptanecarboxylic acid.
III. Orthogonal Protection Strategies
The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group while others remain intact. This is crucial for the synthesis of complex molecules derived from methyl 1-aminocycloheptanecarboxylate.
Example of an Orthogonal Strategy:
An N-Boc protected methyl 1-aminocycloheptanecarboxylate can be selectively deprotected at the amino group using TFA, leaving the methyl ester untouched. The resulting free amine can then be coupled with another amino acid. Subsequently, the methyl ester can be hydrolyzed under basic conditions without affecting the newly formed peptide bond or other acid-labile protecting groups on the coupled amino acid.
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of N-Boc and methyl ester.
IV. Summary of Protecting Group Strategies
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To | Key Considerations |
| Boc | Boc₂O, base | TFA, HCl in dioxane | Cbz, Fmoc, Methyl Ester | Acid-labile. Deprotection can generate t-butyl cation, which may cause side reactions.[5] |
| Cbz | Cbz-Cl, base | H₂, Pd/C | Boc, Fmoc, Methyl Ester | Stable to acid and base. Not suitable for molecules with other reducible groups.[7][8] |
| Fmoc | Fmoc-OSu, base | 20% Piperidine in DMF | Boc, Cbz, Methyl Ester | Base-labile. Ideal for SPPS.[12] |
| Methyl Ester | Esterification | LiOH, NaOH | Boc, Cbz, Fmoc | Generally stable but can be cleaved under strong basic conditions.[14] |
V. Conclusion
The strategic application of protecting groups is fundamental to the successful chemical manipulation of methyl 1-aminocycloheptanecarboxylate. The choice between Boc, Cbz, and Fmoc for the protection of the amino group, in conjunction with the use of the methyl ester for the carboxyl group, provides a versatile toolbox for the synthesis of complex and medicinally relevant molecules. By understanding the principles of orthogonal protection and the specific protocols for the introduction and removal of these groups, researchers can confidently design and execute synthetic routes to novel compounds based on this valuable cyclic amino acid scaffold.
References
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups. University of Wisconsin-Madison. Available at: [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. National Center for Biotechnology Information. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]
-
Protection Reactions. Wiley-VCH. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journals. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. ACS Publications. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Center for Biotechnology Information. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
- Methods for the synthesis of fmoc protected amines. Google Patents.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. Available at: [Link]
-
Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. National Center for Biotechnology Information. Available at: [Link]
-
An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. ResearchGate. Available at: [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available at: [Link]
-
Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. ResearchGate. Available at: [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. learninglink.oup.com [learninglink.oup.com]
Application Notes and Protocols: Methyl 1-aminocycloheptanecarboxylate (Me-Ac7c) in the Design of Conformationally Constrained Peptides
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and low toxicity. However, their clinical utility is often hampered by inherent flexibility, leading to poor receptor affinity and susceptibility to proteolytic degradation.[1][2] Constraining the conformational freedom of a peptide can pre-organize it into its bioactive structure, enhancing its interaction with biological targets and improving its stability.[3] This guide provides an in-depth exploration of Methyl 1-aminocycloheptanecarboxylate (Me-Ac7c), a non-proteinogenic amino acid, as a powerful tool for inducing specific secondary structures in peptides, thereby paving the way for the development of more robust and potent peptide-based therapeutics.
Methyl 1-aminocycloheptanecarboxylate, and its corresponding acid (Ac7c), are Cα,α-disubstituted cyclic amino acids that introduce significant steric hindrance, restricting the available dihedral angles (φ and ψ) of the peptide backbone.[4][5] This restriction is instrumental in directing the peptide to adopt well-defined secondary structures, most notably β-turns.[4][6] The seven-membered cycloheptane ring of Ac7c preferentially adopts a twist-chair conformation, which dictates the spatial orientation of the peptide chain.[4] By strategically incorporating Ac7c into a peptide sequence, researchers can engineer specific folds, such as β-turns and helices, which are crucial for biological recognition and activity.[4][7]
This document will detail the rationale behind using Me-Ac7c, provide protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss the resulting conformational implications for peptide design.
Core Principles and Rationale for Utilizing Me-Ac7c
The incorporation of Me-Ac7c into a peptide sequence is a strategic decision aimed at achieving precise conformational control. The underlying principles are rooted in stereochemistry and the energetics of peptide folding.
Key Advantages of Me-Ac7c in Peptide Design:
-
Induction of β-Turns: Crystal structure and solution-phase studies have demonstrated that Ac7c is a potent inducer of β-turns, which are critical for receptor recognition and are often found at the active sites of bioactive peptides.[4][6][8] Depending on the adjacent amino acid residues, Ac7c can stabilize both type I/III and type II β-turns.[4]
-
Helical Nucleation: In certain sequence contexts, Ac7c can also promote the formation of helical structures, acting as a nucleation site for α-helices or 3(10)-helices.[4]
-
Enhanced Proteolytic Stability: The steric bulk of the cycloheptane ring can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[3][9][10]
-
Improved Pharmacokinetic Profile: By locking the peptide into a more rigid and compact conformation, Me-Ac7c can potentially improve membrane permeability and overall bioavailability.
The choice of incorporating Me-Ac7c over other cyclic amino acids depends on the desired backbone geometry. The larger ring size of cycloheptane compared to cyclopentane (Ac5c) or cyclohexane (Ac6c) offers a unique set of dihedral angle constraints, providing a distinct tool for fine-tuning peptide conformation.[1][11]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-1-aminocycloheptanecarboxylic acid (Fmoc-Ac7c-OH)
The availability of Fmoc-protected Ac7c is crucial for its use in standard Fmoc-based SPPS.[12] While commercially available, this protocol outlines its synthesis for researchers who wish to prepare it in-house. The procedure is based on the well-established Schotten-Baumann conditions for Fmoc protection of amino acids.[13][14]
Materials:
-
1-aminocycloheptanecarboxylic acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve 1-aminocycloheptanecarboxylic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents).
-
Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone dropwise at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the precipitated product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-Ac7c-OH as a white solid.
| Reagent | Molar Equivalents | Purpose |
| 1-aminocycloheptanecarboxylic acid | 1 | Starting material |
| Sodium Carbonate | 2.5 | Base to deprotonate the amino group |
| Fmoc-OSu | 1.05 | Fmoc protecting agent |
| 1 M HCl | As needed | Acidification to precipitate the product |
Protocol 2: Incorporation of Fmoc-Ac7c-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered Fmoc-Ac7c-OH into a growing peptide chain requires robust coupling reagents to overcome the steric hindrance and achieve high coupling efficiency.[6] Aminium/uronium salt-based reagents such as HBTU, HATU, or phosphonium salt-based reagents like PyBOP are highly recommended.[15][16][17] This protocol details a manual Fmoc-SPPS cycle for coupling Fmoc-Ac7c-OH.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ac7c-OH
-
Coupling reagent: HBTU, HATU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
SPPS Cycle for Fmoc-Ac7c-OH Incorporation:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Ac7c-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-Ac7c-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to stand for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated Fmoc-Ac7c-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of Ac7c, a longer coupling time and/or double coupling may be necessary.[18]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids.
| Reagent/Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU/DIPEA | Highly efficient for sterically hindered amino acids.[17][19] |
| Equivalents (Fmoc-Ac7c-OH) | 3-5 | To drive the reaction to completion. |
| Coupling Time | 1-4 hours (or longer) | To overcome the steric hindrance of the Cα,α-disubstituted amino acid. |
| Monitoring | Kaiser Test | To ensure complete acylation of the free amine. |
| Double Coupling | Recommended if Kaiser test is positive | To maximize the yield of the desired peptide. |
Visualization of Key Concepts
Sources
- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Cycloalkyl Amino Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Nature's Alphabet
The twenty canonical amino acids form the foundation of life, yet their inherent properties—such as conformational flexibility and susceptibility to enzymatic degradation—often limit the therapeutic potential of peptide-based drugs.[1] Medicinal chemistry seeks to overcome these limitations by introducing non-canonical or unnatural amino acids (UAAs) to fine-tune the physicochemical and pharmacological profiles of drug candidates.[1][2] Among the most powerful UAAs are cycloalkyl amino acids (CAAs), which feature a cycloalkane ring fused to the α-carbon or side chain.
The incorporation of CAAs into peptides or small molecules imparts several strategic advantages:
-
Conformational Constraint: The defining feature of CAAs is their rigidity. By locking specific dihedral angles (φ, ψ, χ), they reduce the conformational freedom of a molecule.[3] This pre-organization into a bioactive conformation can significantly enhance binding affinity to a biological target by lowering the entropic penalty of binding.[4][5]
-
Metabolic Stability: The bulky, non-natural structure of CAAs provides steric shielding against proteolytic enzymes, which are evolved to recognize and cleave peptide bonds between natural amino acid residues.[4] This increased resistance to degradation prolongs the in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: The cycloalkane moiety increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability—a major challenge for peptide-based therapeutics.[1]
-
Pharmacophore Scaffolding: CAAs serve as excellent scaffolds for presenting key pharmacophoric groups in a precise three-dimensional arrangement, crucial for specific receptor interactions.[3]
This guide provides an in-depth exploration of the applications of CAAs, complete with detailed protocols for their synthesis and incorporation, to empower researchers in the design of next-generation therapeutics.
The Power of Rigidity: Impact on Drug Design
The flexibility of linear peptides often leads to poor target specificity and susceptibility to proteolysis.[5] Constraining the peptide backbone with CAAs addresses these issues by "locking" the molecule into a specific, biologically active shape.[5]
This pre-organization is a cornerstone of modern peptidomimetic design.[3] For example, 1-aminocycloalkane-1-carboxylic acids (Acnc), a widely studied class of CAAs, are known to induce specific secondary structures like β-turns and helices.[6][7] The ring size of the cycloalkane dictates the resulting geometry; for instance, 1-aminocyclopropane-1-carboxylic acid (Ac3c) induces different turn types compared to the larger 1-aminocyclohexane-1-carboxylic acid (Ac6c).[7] This allows for the rational design of peptides with defined three-dimensional shapes to fit precisely into the binding pockets of targets like proteases and G-protein coupled receptors (GPCRs).
Applications in Key Therapeutic Areas
The unique properties of CAAs have been leveraged in numerous drug discovery programs, leading to potent and selective therapeutic candidates.
Protease Inhibitors
Proteases are enzymes that cleave peptide bonds and are implicated in a wide range of diseases, including viral infections (HIV, HCV) and cancer.[8] A common strategy for designing protease inhibitors is to create substrate analogues that bind tightly to the active site but cannot be cleaved. CAAs are ideal for this purpose.
-
Mechanism: By replacing a natural amino acid at or near the cleavage site with a CAA, the resulting inhibitor can present its side chains in an optimal orientation for binding while the rigid backbone prevents the conformational changes necessary for catalysis.
-
Example - HIV Protease: Early HIV protease inhibitors were peptide-based, suffering from poor bioavailability and rapid degradation. Incorporating CAAs and other non-natural amino acids helped to overcome these liabilities. The cyclic moieties can mimic the hydrophobic side chains of residues like valine or leucine that fit into the S1/S1' pockets of the enzyme, while providing the necessary metabolic stability.[9]
Integrin Antagonists
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing key roles in inflammation, thrombosis, and cancer metastasis. The α4β1 and α4β7 integrins are particularly important targets in inflammatory diseases.[10]
-
Mechanism: Many integrin antagonists are designed to mimic the natural Arg-Gly-Asp (RGD) recognition motif. CAAs are used to replace parts of this sequence or to act as scaffolds that present the key acidic (Asp) and basic (Arg mimic) functionalities in the correct spatial orientation for high-affinity binding.
-
Example: Aza-bicyclic amino acid carboxamides have been developed as potent α4β1/α4β7 integrin antagonists.[10] The rigid bicyclic scaffold precisely positions the necessary side chains and carboxamide groups to interact with the receptor, leading to inhibitors with picomolar activity.
Data Summary: CAA Impact on Biological Activity
The table below illustrates the typical improvements observed when a natural amino acid in a lead peptide is replaced with a cycloalkyl amino acid.
| Parent Peptide / Drug | Modification | Target | Potency (IC50 / Ki) | Key Improvement |
| Linear RGD Peptide | Cyclization with β-amino acid | Integrin αvβ3 | ~150 nM | Increased Potency & Selectivity |
| HIV Protease Substrate | P1' residue replaced with CAA | HIV Protease | ~5 nM | Enhanced Metabolic Stability |
| Feleucin-K3 (AMP) | Leucine replaced with α-pentenyl-Ala | Bacterial Membrane | 2-4x lower MIC | Improved Antimicrobial Activity [1] |
| Generic GPCR Ligand | Phenylalanine replaced with Cyclohexylalanine | GPCR | ~25 pM | Increased Affinity (Lipophilicity) |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Protected Cycloalkyl Amino Acid
This protocol outlines a general method for synthesizing an Fmoc-protected aminocyclohexanecarboxylic acid (Ac₆c), a common building block. The causality behind the steps is explained to provide a deeper understanding.
Rationale: Asymmetric synthesis is crucial to obtain a single enantiomer, as biological targets are chiral and will interact differently with stereoisomers. This example uses a chiral auxiliary-based approach.
Materials:
-
Cyclohexanone
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Lithium diisopropylamide (LDA)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Solvents: Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Sodium bicarbonate solution, Brine.
Procedure:
-
Hydrazone Formation: React cyclohexanone with the chiral auxiliary SAMP to form the corresponding SAMP-hydrazone. Causality: The SAMP auxiliary directs the subsequent alkylation to one specific face of the molecule, establishing the stereochemistry.
-
Deprotonation: Cool the hydrazone solution in dry THF to -78 °C and add LDA dropwise to form the aza-enolate. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon, preparing it for alkylation.
-
Asymmetric Alkylation: Add tert-butyl bromoacetate to the aza-enolate solution and allow it to warm slowly to room temperature. Causality: The electrophilic bromoacetate is attacked by the nucleophilic aza-enolate. The bulky SAMP auxiliary sterically blocks one face, forcing the alkylation to occur from the opposite side, resulting in high diastereoselectivity.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by ozonolysis or acidic hydrolysis to reveal the amino acid ester.
-
Protection: Protect the newly formed amino group. First, react with Boc₂O to form the Boc-protected amino acid ester. Cleave the tert-butyl ester using TFA. Finally, protect the free amine with Fmoc-Cl under basic conditions to yield the final product, Fmoc-Ac₆c-OH. Causality: The Fmoc group is the standard Nα-protecting group for solid-phase peptide synthesis (SPPS) as it is stable to the acidic conditions used for side-chain deprotection but is easily removed by a mild base (piperidine).[11]
-
Purification and Characterization: Purify the final product by column chromatography or recrystallization. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Protocol 2: Incorporation of a CAA into a Peptide via SPPS
This protocol details the incorporation of the synthesized Fmoc-Ac₆c-OH into a growing peptide chain using standard solid-phase peptide synthesis (SPPS).[11][12]
Rationale: SPPS is the cornerstone technique for assembling peptides, allowing for the iterative addition of amino acids to a chain anchored on a solid resin support.[2][12] Modifications are often needed for unnatural amino acids due to steric hindrance.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac₆c-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid) by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF. Causality: Piperidine is a mild base that specifically cleaves the Fmoc group, exposing a free amine for the next coupling step.
-
Amino Acid Coupling: a. Pre-activate the CAA: In a separate vial, dissolve 4 equivalents of Fmoc-Ac₆c-OH, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to react for 2-5 minutes. Causality: HBTU is a coupling reagent that converts the carboxylic acid of the amino acid into a highly reactive acyl-intermediate, facilitating rapid amide bond formation. DIPEA is a non-nucleophilic base required for the activation. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours. Causality: Cycloalkyl amino acids are sterically hindered, which can slow down the coupling reaction.[12] Therefore, a longer coupling time and potentially a more potent coupling reagent (like HATU) or double coupling may be necessary to ensure the reaction goes to completion.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours. Causality: TFA is a strong acid that cleaves the peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups. TIS is a scavenger used to trap reactive cations generated during cleavage.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the solution to cold diethyl ether. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the mass and purity using LC-MS.
Future Perspectives
The application of cycloalkyl amino acids continues to expand. Innovations in synthetic methodologies are making a wider variety of complex and constrained CAAs accessible.[13] Their use in designing stapled and cyclic peptides is a particularly promising frontier, offering molecules with the high potency and specificity of biologics but the stability and cell-penetrating potential of small molecules.[4][14] As our understanding of protein-protein interactions (PPIs) grows, CAAs will remain an indispensable tool for designing peptidomimetics that can modulate these challenging targets, which are often considered "undruggable" by traditional small molecules.[4][5]
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Constrained Peptides in Drug Discovery and Development. SciSpace.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
- Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Pept Res.
- Synthesis of Endocyclic Cycloalkyne Amino Acids. PubMed Central.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth.
- Aza-bicyclic amino acid carboxamides as α4β 1/α4β7 integrin receptor antagonists.
- Evolution of cyclic peptide protease inhibitors. PubMed Central.
- Protease inhibitor (biology). Wikipedia.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 5. biosynth.com [biosynth.com]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 9. Evolution of cyclic peptide protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Endocyclic Cycloalkyne Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Note: A Practical Guide to the Diastereoselective Synthesis of Methyl 1-Aminocycloheptanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids
In the landscape of modern drug discovery, the design of molecules with precise three-dimensional structures is paramount. Cyclic α-amino acids, such as derivatives of 1-aminocycloheptanecarboxylate, represent a critical class of building blocks for this purpose. Their incorporation into peptides or small molecules introduces conformational constraints, which can significantly enhance biological activity, metabolic stability, and receptor-binding affinity.[1] The seven-membered cycloheptyl scaffold, in particular, offers a unique blend of rigidity and conformational flexibility, making it an attractive motif for exploring the chemical space of bioactive compounds and developing novel therapeutics.[2]
This application note provides a detailed, experience-driven guide to the diastereoselective synthesis of methyl 1-aminocycloheptanecarboxylate derivatives. We will focus on the asymmetric Strecker synthesis, a robust and versatile method that allows for the efficient construction of the quaternary chiral center from a simple, achiral precursor. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute the synthesis but also to understand and troubleshoot the process.
Core Strategy: The Asymmetric Strecker Synthesis
The Strecker synthesis is a foundational method for preparing α-amino acids.[3][4] It proceeds through a three-component reaction involving a ketone (or aldehyde), an amine source, and a cyanide source, followed by hydrolysis.[5][6] In its classic form, the reaction yields a racemic mixture. To achieve stereocontrol, a chiral amine is employed as a chiral auxiliary .[7][8] This auxiliary temporarily attaches to the substrate, directs the stereoselective addition of cyanide to the newly formed imine, and is subsequently cleaved to reveal the desired enantiomerically-enriched amino acid.[9]
The overall workflow is depicted below.
Caption: Overall workflow for the asymmetric Strecker synthesis.
Protocol I: Synthesis via (R)-α-Methylbenzylamine Auxiliary
This protocol utilizes (R)-α-methylbenzylamine, a classic and cost-effective chiral auxiliary, to direct the stereoselective addition of cyanide.
Step 1: Formation of the Chiral Imine
Causality: This step involves the condensation of cycloheptanone with the chiral amine. The reaction is an equilibrium. To drive it to completion, water, the byproduct, must be removed. A Dean-Stark apparatus is the standard and most effective method for this, operating on the principle of azeotropic distillation. Titanium(IV) chloride (TiCl₄) acts as a potent Lewis acid, activating the ketone carbonyl towards nucleophilic attack by the amine and facilitating dehydration.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cycloheptanone (1.0 eq.), (R)-α-methylbenzylamine (1.1 eq.), and toluene (approx. 0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TiCl₄ (0.6 eq., e.g., 1 M in toluene) dropwise. A yellow precipitate will form.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Continue refluxing until water collection in the Dean-Stark trap ceases (typically 3-5 hours).
-
Cool the reaction mixture to room temperature. The crude imine solution is typically used directly in the next step without purification.
Step 2: Diastereoselective Cyanide Addition
Causality: This is the key stereochemistry-determining step. The chiral auxiliary, now part of the imine, creates a sterically biased environment. The bulky phenyl group of the α-methylbenzylamine auxiliary shields one face of the C=N double bond. Consequently, the incoming cyanide nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer of the α-aminonitrile in excess. Using trimethylsilyl cyanide (TMSCN) is often preferred for its solubility in organic solvents and controlled reactivity.
Caption: Simplified model of diastereoselective cyanide addition.
Protocol:
-
Cool the crude imine solution from Step 1 to 0 °C.
-
Add trimethylsilyl cyanide (TMSCN, 1.5 eq.) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the imine is consumed.
-
Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 3: Hydrolysis, Auxiliary Removal, and Esterification
Causality: This final sequence transforms the aminonitrile into the target methyl ester. First, strong acid (e.g., concentrated HCl) is required to hydrolyze the nitrile group to a carboxylic acid.[3] Concurrently, the benzyl C-N bond of the auxiliary is cleaved under hydrogenolysis conditions (H₂ gas with a palladium catalyst). Finally, the resulting amino acid is esterified. A common and effective method is to use thionyl chloride (SOCl₂) in methanol, which first converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is then immediately esterified by the methanol solvent.
Protocol:
-
Hydrolysis: Dissolve the crude α-aminonitrile in concentrated HCl (e.g., 6 M) and heat to reflux for 6-12 hours until the nitrile is fully hydrolyzed (monitor by LC-MS). Cool and concentrate to dryness.
-
Auxiliary Removal: Dissolve the resulting crude amino acid hydrochloride in methanol. Add Palladium on carbon (Pd/C, 10 mol%). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Esterification: Concentrate the filtrate to obtain the crude 1-aminocycloheptanecarboxylic acid hydrochloride. Cool the residue to 0 °C and add anhydrous methanol.
-
Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath, warm to room temperature, and then heat to reflux for 4 hours.
-
Cool the reaction and concentrate under reduced pressure. The resulting solid is the hydrochloride salt of the target product, Methyl 1-aminocycloheptanecarboxylate. It can be purified by recrystallization or chromatography.
Data Summary and Expected Outcomes
The following table provides a summary of typical conditions and expected outcomes for the synthesis using (R)-α-methylbenzylamine. Actual results may vary based on experimental scale and purity of reagents.
| Step | Key Reagents | Typical Conditions | Expected Yield | Expected Diastereomeric Ratio (d.r.) |
| 1. Imine Formation | Cycloheptanone, (R)-α-MBA, TiCl₄ | Toluene, Reflux, Dean-Stark | >95% (crude) | N/A |
| 2. Cyanide Addition | TMSCN | Toluene, 0 °C to RT, 12-24h | 80-90% (crude) | 70:30 to 85:15 |
| 3. Hydrolysis/Cleavage | Conc. HCl; H₂, Pd/C | Reflux; MeOH, RT | 75-85% over 2 steps | N/A |
| 4. Esterification | SOCl₂, Methanol | Reflux, 4h | 85-95% | N/A |
Key Considerations and Troubleshooting
-
Moisture Sensitivity: The imine formation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Determining Diastereoselectivity: The diastereomeric ratio (d.r.) of the α-aminonitrile product can be determined by ¹H NMR analysis of the crude product before hydrolysis. The signals for the protons alpha to the nitrile group will typically appear at different chemical shifts for each diastereomer, allowing for integration and ratio calculation.
-
Improving Diastereoselectivity: If the d.r. is lower than desired, consider alternative chiral auxiliaries. For instance, Ellman's tert-butanesulfinamide often provides higher levels of stereocontrol due to its rigid, chelation-controlled transition states.[10][11]
-
Auxiliary Removal: If hydrogenolysis proves sluggish, alternative debenzylation methods can be explored. However, for this specific auxiliary, it is the standard method. The successful removal of the auxiliary is critical for isolating the final product.
References
-
ResearchGate. Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. Available from: [Link] [Accessed January 12, 2026].
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. Available from: [Link] [Accessed January 12, 2026].
-
Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. Available from: [Link] [Accessed January 12, 2026].
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available from: [Link] [Accessed January 12, 2026].
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link] [Accessed January 12, 2026].
-
Chippindale, A., et al. (2003). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Semantic Scholar. Available from: [Link] [Accessed January 12, 2026].
-
Wikipedia. Chiral auxiliary. Available from: [Link] [Accessed January 12, 2026].
-
de Sousa, J. D. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link] [Accessed January 12, 2026].
-
Gil, C., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(3), 1370-1384. Available from: [Link] [Accessed January 12, 2026].
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. Strecker Amino Acid Synthesis. Available from: [Link] [Accessed January 12, 2026].
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link] [Accessed January 12, 2026].
-
Curti, C., et al. (2006). New enantioselective entry to cycloheptane amino acid polyols. The Journal of Organic Chemistry, 71(1), 225-30. Available from: [Link] [Accessed January 12, 2026].
-
Royo, M., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available from: [Link] [Accessed January 12, 2026].
-
Kumar, V., & Kumar, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2613. Available from: [Link] [Accessed January 12, 2026].
-
Estevez, R. J., et al. (2020). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. Sciforum. Available from: [Link] [Accessed January 12, 2026].
-
Barabe, F., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 22(15), 5859-5863. Available from: [Link] [Accessed January 12, 2026].
-
MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available from: [Link] [Accessed January 12, 2026].
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link] [Accessed January 12, 2026].
-
O'Riordan, S. (2018). Asymmetric transformations of enolates and azaenolates. University College Cork. Available from: [Link] [Accessed January 12, 2026].
-
Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-42. Available from: [Link] [Accessed January 12, 2026].
-
Davies, S. G., et al. (1993). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (14), 1153-1155. Available from: [Link] [Accessed January 12, 2026].
-
Mondal, S., et al. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 12(23), 14597-14603. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Available from: [Link] [Accessed January 12, 2026].
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-29. Available from: [Link] [Accessed January 12, 2026].
-
Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(17), 1793-822. Available from: [Link] [Accessed January 12, 2026].
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. Available from: [Link] [Accessed January 12, 2026].
-
Chowdari, N., Ramachary, D. B., & Barbas, C. (2003). Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates. Organic Letters, 5(10), 1685-8. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. One-Pot Catalytic Asymmetric Cascade Synthesis of Cycloheptane Derivatives. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. (PDF) Regio- And stereoselective synthesis of new diaminocyclopentanols. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Available from: [Link] [Accessed January 12, 2026].
Sources
- 1. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. researchgate.net [researchgate.net]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Methyl 1-aminocycloheptanecarboxylate in SPPS
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on Methyl 1-aminocycloheptanecarboxylate.
Methyl 1-aminocycloheptanecarboxylate is an α,α-disubstituted cyclic amino acid, a structural motif of increasing interest in medicinal chemistry for its ability to induce specific secondary structures and enhance peptide stability. However, its bulky, rigid structure presents a significant steric barrier to efficient amide bond formation during SPPS, often leading to low coupling yields, truncated sequences, and difficult purifications.
This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing the coupling efficiency of this challenging building block.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 1-aminocycloheptanecarboxylate so difficult to couple in SPPS?
The primary challenge lies in the steric hindrance around the amine group. Unlike standard proteinogenic amino acids, Methyl 1-aminocycloheptanecarboxylate has a cycloheptyl ring directly attached to the α-carbon. This bulky structure physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation significantly. Incomplete couplings are common, resulting in deletion sequences that can be difficult to separate from the target peptide.[1][2]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing for this amino acid. What is the first thing I should change?
If standard carbodiimide-based methods are proving inefficient, the most critical change is to switch to a more potent coupling reagent.[2][3] Guanidinium- or uronium-based reagents like HATU, HBTU, or HCTU are specifically designed to be more reactive and are the industry standard for difficult couplings, including those involving sterically hindered amino acids.[3][4] HATU is often the first choice due to its high efficiency and ability to suppress racemization.[4][5]
Q3: How do I know if the coupling reaction has gone to completion?
Monitoring the reaction is crucial. The most common method is a qualitative colorimetric test to check for the presence of free primary amines on the resin.[6] The Kaiser test (ninhydrin test) is a highly sensitive option for primary amines.[7][8] A positive test (blue beads) indicates incomplete coupling, signaling the need for a second coupling (a "double couple") or a capping step to terminate the unreacted chains.[6][9]
Q4: Is it better to "double couple" or to "cap" a failed reaction?
For valuable or complex peptides, attempting a second coupling ("double coupling") is generally the preferred first step to maximize the yield of the desired full-length peptide.[10] This involves repeating the coupling step with fresh reagents. If the coupling remains incomplete after a second attempt (as indicated by another positive Kaiser test), capping is recommended. Capping, typically done with acetic anhydride, acetylates any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and creating difficult-to-remove deletion sequences that differ by only one amino acid from the target peptide.[8]
Troubleshooting Guide: In-Depth Solutions
Problem 1: Consistently low or failed coupling efficiency observed via Kaiser test and mass spectrometry.
Root Cause Analysis: This is the most common issue and can stem from several factors: insufficient reactivity of the coupling reagents, suboptimal reaction conditions that do not overcome the steric barrier, or secondary structure formation of the growing peptide chain that masks the N-terminal amine.[11]
Solution Pathway:
-
Upgrade Your Coupling Reagent:
-
Rationale: Standard coupling reagents are often not potent enough for sterically demanding reactions. Guanidinium salts like HATU form a highly reactive OAt-active ester with the carboxylic acid, which is more effective at acylating hindered amines.[12][13] The pyridine nitrogen in HATU is also thought to stabilize the transition state, further accelerating the reaction.[12]
-
Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as your primary coupling reagent.[4]
-
-
Optimize Reaction Conditions:
-
Rationale: Overcoming the energy barrier of a sterically hindered coupling requires optimization of concentration, time, and sometimes temperature.
-
Recommendations:
-
Increase Concentration: Use higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents to favor the bimolecular reaction.[10]
-
Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) compared to standard couplings.
-
Consider Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate difficult couplings by efficiently driving the reaction to completion in a shorter time.[1][14]
-
-
-
Perform a Double Couple:
-
Rationale: If a single, extended coupling is insufficient, a second coupling with fresh reagents can often drive the reaction to completion.
-
Protocol: After the first coupling, wash the resin thoroughly with DMF and repeat the coupling procedure. Always verify with a Kaiser test after the second coupling.[10]
-
Problem 2: The Kaiser test is negative (indicating complete coupling), but mass spec analysis after cleavage shows a significant deletion peak at the hindered residue.
Root Cause Analysis: This "false negative" can occur when the N-terminal amine is sterically inaccessible to the ninhydrin reagents of the Kaiser test, but also remains partially uncoupled. This is particularly prevalent in longer peptides where aggregation or secondary structure formation can bury the reaction site.[15]
Solution Pathway:
-
Use Disruptive Solvents:
-
Rationale: Aggregation can be disrupted by using chaotropic salts or alternative solvent systems that break down secondary structures.
-
Recommendations:
-
-
Rely on Test Cleavage:
-
Incorporate Structure-Breaking Elements:
-
Rationale: If the sequence allows, incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids earlier in the sequence can disrupt the formation of secondary structures that hinder subsequent couplings.
-
Experimental Protocols & Data
Table 1: Recommended Coupling Conditions for Methyl 1-aminocycloheptanecarboxylate
| Parameter | Standard Coupling | Optimized (Hindered) Coupling | Rationale |
| Coupling Reagent | DIC/HOBt | HATU | Higher reactivity for sterically hindered amines.[3][4] |
| Amino Acid (eq.) | 3 - 5 | 5 | Drives reaction equilibrium forward. |
| Reagent (eq.) | 3 - 5 | 4.9 | Slightly substoichiometric to the amino acid. |
| Base | DIPEA | DIPEA | Non-nucleophilic base for activation. |
| Base (eq.) | 6 - 10 | 10 | Ensures complete deprotonation. |
| Solvent | DMF | DMF or NMP | NMP can improve solvation for difficult sequences.[15] |
| Concentration | 0.2 M | 0.5 M | Increases reaction rate.[10] |
| Time | 30 - 60 min | 2 - 4 hours | Allows more time for the slow reaction to complete. |
| Monitoring | Kaiser Test | Kaiser Test & Test Cleavage | Test cleavage provides more definitive results for difficult couplings.[6] |
Protocol 1: Optimized HATU Coupling for Methyl 1-aminocycloheptanecarboxylate
-
Resin Preparation: Following Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Methyl 1-aminocycloheptanecarboxylate (5 eq. relative to resin loading) and HATU (4.9 eq.) in DMF or NMP to a final concentration of 0.5 M.
-
Activation: Add DIPEA (10 eq.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of beads (10-15) and perform a Kaiser test (see Protocol 2).
-
Decision & Action:
-
Negative Kaiser Test (Yellow/Colorless beads): The coupling is complete. Proceed to wash the resin with DMF (5 x 1 min) and continue with the synthesis.
-
Positive Kaiser Test (Blue beads): The coupling is incomplete. Filter the reaction solution, wash the resin with DMF (3 x 1 min), and repeat steps 2-6 for a "double couple". If the test is still positive, proceed to a capping step.
-
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring
This protocol is a reliable method for detecting free primary amines.[7][8]
Reagents:
-
Reagent A: 1 mL of 0.01M KCN in pyridine + 49 mL pyridine.
-
Reagent B: 1 g Ninhydrin in 20 mL n-butanol.
-
Reagent C: 40 g Phenol in 20 mL n-butanol.
Procedure:
-
Place 10-15 beads of the sample resin into a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the tube at 110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
-
Intense Blue (Beads & Solution): Failed coupling.
-
Blue Beads, Colorless Solution: Incomplete coupling, recouple.[7]
-
Yellow/Colorless Beads: Complete coupling.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting difficult couplings of Methyl 1-aminocycloheptanecarboxylate.
Caption: Troubleshooting workflow for sterically hindered couplings.
References
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Troubleshooting low yield in solid-phase peptide synthesis.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Procedures to Improve Difficult Couplings.
- Kaiser Test (Ninhydrin Test)
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- H
- How to Optimize Peptide Synthesis?
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrog
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- What do you do when your peptide synthesis fails? Biotage.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- HATU, DIPEA Peptide Coupling Mechanism. YouTube.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. biotage.com [biotage.com]
Navigating the Terrain of Sterically Hindered Peptide Synthesis: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex art of peptide synthesis. The incorporation of sterically hindered amino acids into a peptide sequence is a formidable challenge, often leading to frustratingly low yields, incomplete reactions, and purity issues.[1] This guide is designed to be your field manual, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses.
The Root of the Challenge: Steric Hindrance and Its Consequences
Steric hindrance in peptide synthesis refers to the spatial bulk of amino acid side chains or backbone modifications that physically impede the approach of reagents, primarily during the crucial peptide bond formation step.[1] This bulkiness can lead to a cascade of problems, including:
-
Incomplete or Slow Coupling Reactions: The sheer size of residues like α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids can block the attacking nucleophilic amine from reaching the activated carboxyl group, resulting in low coupling efficiency and deletion sequences.[1]
-
On-Resin Aggregation: Certain sequences, particularly those rich in hydrophobic or β-branched amino acids, have a high propensity to form strong inter- or intra-molecular hydrogen bonds.[2][3][4] This leads to the aggregation of peptide chains on the solid support, effectively creating a physical barrier that prevents reagents from accessing the reactive sites.[5][6] A key indicator of aggregation is the failure of the peptide-resin to swell properly.[5]
-
Increased Racemization: The more forcing conditions often required to drive hindered couplings to completion (e.g., higher temperatures, extended reaction times) can increase the risk of racemization, particularly for sensitive amino acids like cysteine and histidine.[7][8]
Troubleshooting Guides & FAQs
Here we address specific issues you may encounter in the lab, offering both explanations and actionable solutions.
FAQ 1: My coupling reaction is incomplete, even after extending the reaction time. What should I do?
Potential Cause: Standard coupling reagents may not be potent enough to overcome the steric barrier.
Troubleshooting Steps:
-
Elevate Your Coupling Reagent's Reactivity: For sterically demanding couplings, standard carbodiimides like DCC are often insufficient.[9] You need to employ more powerful in-situ activating reagents.
-
Aminium/Uronium Reagents: Reagents like HATU, HBTU, and HCTU are widely used for difficult couplings. HATU is particularly effective as it forms highly reactive OAt-esters and is known to overcome steric hindrance effectively.[10]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. PyAOP is noted for its high reactivity and stability.[10]
-
Oxyma-Based Reagents: COMU is a newer generation reagent that offers reactivity comparable to HATU but with improved safety and solubility profiles.[11]
-
-
Optimize Reaction Conditions:
-
Microwave-Assisted Synthesis: Applying microwave energy can significantly accelerate coupling reactions and help disrupt aggregation, but be mindful of the potential for increased racemization at higher temperatures.[7][12] For sensitive residues, lowering the microwave temperature may be necessary.[7]
-
Increase Reagent Excess: While standard solid-phase peptide synthesis (SPPS) already uses excess reagents, for particularly difficult couplings, a further increase in the excess of amino acid and coupling reagent can help drive the reaction to completion.[13]
-
Experimental Protocol: High-Efficiency Coupling of a Sterically Hindered Amino Acid (e.g., Aib)
-
Resin Swelling: Swell the resin-bound peptide in the reaction solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the sterically hindered amino acid (e.g., Fmoc-Aib-OH, 4 equivalents) with a high-efficiency coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. For extremely difficult couplings, microwave irradiation at a controlled temperature (e.g., 50°C) can be applied.[7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to prepare for the next cycle.
FAQ 2: My peptide-resin is clumping and not swelling properly. How can I resolve this aggregation issue?
Potential Cause: The peptide sequence is forming secondary structures (β-sheets) stabilized by hydrogen bonds, leading to aggregation.[2][3]
Troubleshooting Steps:
-
Solvent System Modification:
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the reaction solvent can disrupt hydrogen bonding networks.[5]
-
"Magic Mixture": A solvent mixture containing ethylene carbonate can help prevent aggregation.[5]
-
Solvent Polarity Change: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding DMSO to DMF can help solubilize the growing peptide chain and disrupt secondary structures.[5][14]
-
-
Backbone Modification Strategies:
-
Pseudoprolines: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[5][6][12] The native residue is regenerated during the final TFA cleavage.[6]
-
Dmb/Hmb Protecting Groups: Introducing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a backbone nitrogen (e.g., on a Gly residue) can prevent aggregation.[5][6]
-
-
Process Optimization:
Workflow for Overcoming Peptide Aggregation
Caption: Troubleshooting workflow for peptide aggregation.
FAQ 3: I'm observing significant racemization of a specific amino acid in my final peptide. How can I minimize this?
Potential Cause: Racemization, or the loss of stereochemical integrity, is often a consequence of the activation method and the basicity of the reaction environment.[15][16] The α-proton of the activated amino acid becomes susceptible to abstraction by a base.[16]
Troubleshooting Steps:
-
Choice of Base: The choice of tertiary base used for activation is critical.
-
Highly hindered, less nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine, as they are less likely to abstract the α-proton.[15]
-
-
Use of Additives: Racemization-suppressing additives are essential.
-
Hydroxybenzotriazole (HOBt) has been a long-standing choice.[5]
-
More effective modern additives include ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and 1-hydroxy-7-azabenzotriazole (HOAt).[15] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[15]
-
-
Control Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, especially during microwave synthesis, as this can accelerate racemization.[7]
-
Pre-activation Time: Minimize the time the amino acid spends in its highly activated state before it is introduced to the resin.
-
Data Summary: Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | High efficiency for hindered couplings, rapid reaction kinetics.[10] | Can be costly; byproducts require thorough washing. |
| PyBOP | Phosphonium Salt | Strong coupling reagent, good for solution and solid-phase.[10] | Byproducts can be carcinogenic (BOP). PyBOP is a safer alternative.[10] |
| COMU | Oxyma-Based | Reactivity comparable to HATU, safer (non-explosive), better solubility.[11] | Newer reagent, may be less familiar to some labs. |
| TFFH | Fluorinating Agent | Generates amino acid fluorides in-situ, excellent for α,α-disubstituted amino acids like Aib.[11] | Requires careful handling due to the nature of the reagent. |
Concluding Remarks
The synthesis of peptides containing sterically hindered amino acids is a challenging yet essential field, crucial for the development of novel therapeutics with enhanced stability and bioavailability.[1] Success in this area requires a deep understanding of the chemical principles at play and a willingness to deviate from standard protocols. By carefully selecting coupling reagents, optimizing reaction conditions, and proactively addressing issues like aggregation and racemization, researchers can successfully navigate this complex synthetic landscape.
References
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Vertex AI Search.
- The road to the synthesis of “difficult peptides”. (2015). Chemical Society Reviews.
- Peptide Synthesis Str
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
- The road to the synthesis of "difficult peptides". (n.d.). Semantic Scholar.
- Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. (n.d.). PubMed.
- How to Optimize Peptide Synthesis?. (n.d.).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Epimerisation in Peptide Synthesis. (n.d.). MDPI.
- Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. (n.d.). Semantic Scholar.
Sources
- 1. scienmag.com [scienmag.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The road to the synthesis of "difficult peptides". | Semantic Scholar [semanticscholar.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. file.globalso.com [file.globalso.com]
- 11. bachem.com [bachem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Racemization of Methyl 1-aminocycloheptanecarboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses the critical challenge of preventing racemization of "Methyl 1-aminocycloheptanecarboxylate" and its derivatives during the carboxyl group activation step, a crucial prelude to amide bond formation and peptide synthesis. Our goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs): The Fundamentals of Racemization
Q1: What exactly is racemization, and why is it a critical issue for a molecule like 1-aminocycloheptanecarboxylic acid?
A: 1-Aminocycloheptanecarboxylic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (L- and D-forms). In a biological context, only one of these enantiomers typically exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.
Racemization is the process that converts an enantiomerically pure sample into a mixture of both enantiomers. During the activation of the carboxylic acid for coupling, the proton on the chiral α-carbon becomes acidic and can be temporarily removed, leading to a loss of stereochemical information.[1][2] If this occurs, your final peptide or drug conjugate will be a mixture of diastereomers, which are often difficult to separate and represent a loss of specific biological activity and a potential regulatory hurdle.[3] Preserving the stereochemical integrity is therefore paramount.
Q2: I understand racemization is a risk. What is the specific chemical mechanism that causes it during the activation step?
A: The primary pathway for racemization during the activation of N-protected amino acids is through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone).[1]
Here is the step-by-step mechanism:
-
Activation: The coupling reagent activates the carboxyl group, making it highly electrophilic.
-
Intramolecular Cyclization: The oxygen atom of the N-protecting group's carbonyl (e.g., in an Fmoc or Boc group) attacks the activated carboxyl carbon, forming the five-membered oxazolone ring.
-
Enolization & Loss of Chirality: In the presence of a base, the oxazolone readily loses the acidic proton from the α-carbon. This creates a planar, aromatic-like enol system, completely erasing the original stereochemistry.[1][4]
-
Reprotonation: When the reaction proceeds or is quenched, a proton is added back to the α-carbon. Since the intermediate is planar, the proton can be added from either face, resulting in a mixture of the original L-enantiomer and the undesired D-enantiomer.[2]
Caption: Mechanism of racemization via oxazolone formation.
Q3: My starting material is the methyl ester. Do I need to perform any steps before activation, and does this carry a risk?
A: Yes. To activate the carboxyl group for amide bond formation, you must first convert the methyl ester into a free carboxylic acid. This is typically done via saponification (hydrolysis with a base like lithium hydroxide).
While saponification itself carries a low risk of racemization if performed under mild conditions (e.g., low temperature, stoichiometric base), the subsequent activation of the resulting free carboxylic acid is the high-risk step where the preventative measures discussed in this guide become critical.
Troubleshooting Guide & Protocol Recommendations
Q4: Which coupling reagents and additives offer the best protection against racemization?
A: The choice of coupling reagent and, just as importantly, the additive system is the single most critical factor in suppressing racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic reagents but are prone to causing significant racemization when used alone.[5] They must be used with a nucleophilic additive.
-
Onium Salts (Phosphonium & Aminium): These reagents (e.g., PyBOP, HBTU, HATU) are generally more efficient and safer. They work by generating the active esters of the additives in situ.
-
Phosphonium salts (PyBOP, PyAOP) are often considered superior for minimizing side reactions, as they cannot guanidinylate the free amine of the coupling partner, a known side reaction of aminium salts like HBTU.
-
HATU and its congeners (HCTU, PyAOP) are based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is more reactive and a better racemization suppressor than the traditional HOBt (1-Hydroxybenzotriazole) due to the neighboring pyridine nitrogen atom, which provides anchimeric assistance during the coupling.[6]
-
-
Modern Additives: For the highest degree of safety against racemization, Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) is a highly recommended alternative to HOBt and HOAt. Coupling reagents based on Oxyma, such as COMU , are exceptionally effective at suppressing racemization while promoting efficient coupling.
The following table summarizes the recommended choices:
| Reagent Class | Example Reagent | Additive System | Racemization Suppression | Key Considerations |
| Phosphonium Salt | HATU | Built-in HOAt | Excellent | Highly efficient, especially for hindered couplings. The gold standard for many applications.[7] |
| Phosphonium Salt | PyBOP | Requires HOBt/HOAt | Very Good | Cleaner reaction than aminium salts (no guanidinylation). Byproduct is carcinogenic and requires careful handling.[5] |
| Immonium Salt | COMU | Built-in OxymaPure | Excellent | Considered one of the best modern reagents for speed and racemization suppression. |
| Carbodiimide | DIC / EDC | Must add Oxyma or HOAt | Good to Very Good | Economical choice, but the additive is non-negotiable for chiral integrity. DIC is for organic phase; EDC is for aqueous.[4] |
Q5: How do reaction conditions like base, solvent, and temperature affect racemization?
A: Optimizing reaction conditions is crucial.
-
Base: The presence of base facilitates the proton removal that leads to racemization.[8][9]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are far superior to N-Methylmorpholine (NMM) or Triethylamine (TEA).[4][8]
-
Stoichiometry: Use the minimum amount of base required by the reaction stoichiometry. Excess base dramatically increases the risk of racemization.
-
-
Temperature: Perform the activation and coupling at low temperatures. Activating the acid at 0°C for a few minutes before adding the amine component is a standard and highly effective practice. Higher temperatures accelerate all reactions, including the undesirable oxazolone formation.
-
Solvent: Polar aprotic solvents like DMF or NMP are standard and generally perform well.[10]
-
Pre-activation Time: Do not allow the activated acid to sit for extended periods before adding the nucleophile (the amine). A short pre-activation time (1-5 minutes) is usually sufficient to form the active ester without allowing significant time for racemization to occur.
Core Experimental Protocol: Low-Racemization Activation & Coupling
This protocol outlines a robust method for coupling N-Fmoc-1-aminocycloheptanecarboxylic acid while minimizing racemization.
Materials:
-
N-Fmoc-1-aminocycloheptanecarboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-1-aminocycloheptanecarboxylic acid in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Pre-Activation: Stir the mixture at 0°C for 2-5 minutes. This is the critical "pre-activation" step where the highly reactive OAt-ester is formed.
-
Coupling: Add the amine coupling partner (either neat or as a solution in DMF) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting acid.
-
Workup & Analysis: Proceed with standard aqueous workup and purification. Crucially, analyze the enantiomeric purity of the final product using chiral HPLC.
Caption: Recommended low-racemization coupling workflow.
Analytical Verification
Q6: How can I be certain that my final product has maintained its stereochemical integrity?
A: Visual inspection or standard chromatographic techniques like TLC and normal-phase HPLC cannot distinguish between enantiomers or diastereomers. The definitive method for confirming enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[11][12]
-
Sample Preparation: You may need to analyze the N-protected amino acid derivative itself or the final coupled product. In some cases, pre-column derivatization with a chiral agent can be used to create diastereomers that are separable on a standard reverse-phase column.[13]
-
Quantification: By integrating the peak areas of the two enantiomers, you can precisely calculate the enantiomeric excess (% ee), which is the ultimate measure of your success in preventing racemization.
Always run an analytical standard of the racemic mixture to confirm peak identification and resolution.
References
- Zhou, Y., Li, H., Huang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Zhou, Y., Li, H., Huang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.
- Zhou, Y., Li, H., Huang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. IDEAS/RePEc.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Zhou, Y., Li, H., Huang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Houben-Weyl. (2002). 7.4 Racemization Assays. Science of Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Wolczanski, G., et al. (2021). Mechanisms of base-catalyzed racemization during activation step. ResearchGate.
- Roberts, J.D., & Caserio, M.C. (2021). 19.11: Racemization. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Novabiochem.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Paik, M.-J., et al. (2012). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. ResearchGate.
- Deshpande, A.D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
- Eedara, S.R., et al. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids. ResearchGate.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of "Methyl 1-aminocycloheptanecarboxylate" hydrochloride in organic solvents
Technical Support Center: Methyl 1-aminocycloheptanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Methyl 1-aminocycloheptanecarboxylate hydrochloride (CAS: 92398-50-0).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents, a critical factor for its successful application in synthesis and drug development.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve Methyl 1-aminocycloheptanecarboxylate hydrochloride.
Q1: My Methyl 1-aminocycloheptanecarboxylate hydrochloride is not dissolving in a non-polar solvent like Dichloromethane (DCM) or Chloroform. What is the underlying issue and how can I resolve it?
A1: The Scientific Reason: Methyl 1-aminocycloheptanecarboxylate hydrochloride is a salt. The presence of the hydrochloride group makes the molecule highly polar and ionic. Non-polar organic solvents like Dichloromethane (DCM) and Chloroform lack the polarity needed to effectively solvate the charged ammonium group and the chloride counter-ion, resulting in very low solubility. The principle of "like dissolves like" is key here; polar salts require polar solvents.
Troubleshooting Steps:
-
Switch to a Polar Solvent: The most straightforward solution is to use a polar solvent. Polar protic solvents like methanol and ethanol, or polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points.
-
If the Reaction Requires a Non-Polar Solvent: In many synthetic procedures, a non-polar solvent is required. If this is your situation, you cannot dissolve the salt directly. You must first convert the hydrochloride salt to its freebase form.
-
Protocol for Freebase Conversion:
-
Suspend the Methyl 1-aminocycloheptanecarboxylate hydrochloride in your non-polar solvent of choice (e.g., DCM, Chloroform, or Ethyl Acetate).[2]
-
Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir the biphasic mixture vigorously.[3]
-
Alternatively, add a tertiary amine base like triethylamine (TEA) directly to the organic suspension.[2] Use a slight excess (approx. 1.1 to 1.5 equivalents) to ensure complete neutralization.
-
The freebase form of the amino ester is much less polar and will readily dissolve in the organic layer. The byproduct, triethylammonium chloride or sodium/potassium chloride, will remain in the aqueous phase or precipitate out.
-
If using an aqueous base, separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before proceeding with your reaction.[3] If using TEA, the resulting salt can often be filtered off.
-
-
Q2: I've managed to dissolve the compound in a polar solvent, but it crashes out of solution upon standing or when I add another reagent. Why is this happening?
A2: The Scientific Reason: This phenomenon, known as precipitation, can be triggered by several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to aid dissolution. As the solution cools to room temperature, the solubility limit is exceeded, and the excess solute crystallizes.
-
Change in Solvent Polarity: Adding a less polar co-solvent or reagent to your solution can decrease the overall polarity of the solvent system, causing the polar hydrochloride salt to precipitate.
-
Common Ion Effect: If you add another reagent that introduces chloride ions (Cl⁻), it can shift the equilibrium, reducing the solubility of your hydrochloride salt and causing it to precipitate.[4]
Troubleshooting Steps:
-
Maintain Temperature: If heating was used for dissolution, ensure the solution is maintained at that temperature if the subsequent steps are compatible with heating.
-
Use a Co-Solvent System: Instead of a single solvent, use a mixture. For example, if your compound is sparingly soluble in ethanol but your reaction needs to be in a less polar environment, you could dissolve the compound in a minimal amount of DMSO first, and then slowly add it to the ethanol-based reaction mixture.
-
Check Reagent Compatibility: Before adding other reagents, consider how they will affect the solution's properties. If a reagent is non-polar, add it slowly and with vigorous stirring to avoid localized concentration changes that can trigger precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile for Methyl 1-aminocycloheptanecarboxylate hydrochloride?
A1: As an amino acid ester hydrochloride, this compound is a salt with significant polarity. Its solubility is governed by the principle that polar compounds dissolve in polar solvents. The large, non-polar cycloheptane ring provides some lipophilic character, but the ionic hydrochloride group dominates the solubility profile.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The solvent's hydroxyl groups can hydrogen bond with and solvate both the ammonium cation and the chloride anion effectively. |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. |
| Moderately Polar | Acetonitrile, Acetone | Low to Sparingly Soluble | These solvents may not possess sufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Lack the polarity to interact favorably with the ionic salt.[2] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents are entirely non-polar and cannot dissolve ionic compounds. |
Q2: How can I prepare a stable stock solution of this compound?
A2: For preparing stock solutions for biological assays or high-throughput screening, DMSO is typically the solvent of choice.
-
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of Methyl 1-aminocycloheptanecarboxylate hydrochloride into a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.
-
Once dissolved, store the stock solution appropriately, typically at -20°C or -80°C, to maintain long-term stability.
-
Q3: Are there any alternatives to converting the salt to its freebase for reactions in non-polar solvents?
A3: Yes, while free-basing is the most common method, you can sometimes use a Phase-Transfer Catalyst (PTC) . A PTC, such as tetrabutylammonium bromide (TBAB), can help shuttle the ionic compound from a solid or aqueous phase into the organic phase where the reaction occurs. This technique is highly dependent on the specific reaction conditions and may require significant optimization.
Part 3: Visual Troubleshooting Guide
The following diagram outlines a decision-making workflow for addressing solubility challenges with Methyl 1-aminocycloheptanecarboxylate hydrochloride.
Caption: Decision tree for troubleshooting solubility issues.
References
-
PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
SciELO. Synthesis, characterization and pharmacological evaluation of flurbiprofen derivatives. SciELO. Available from: [Link]
-
ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available from: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
Sources
Technical Support Center: Navigating Side Reactions with Cyclic Amino Acid Esters in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of cyclic amino acid esters in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Introduction: The Double-Edged Sword of Cyclic Amino Acid Esters
The incorporation of cyclic amino acids and the formation of cyclic structures within a peptide chain are powerful strategies for enhancing conformational rigidity, enzymatic stability, and biological activity. However, the very reactivity that enables the formation of these valuable cyclic motifs can also lead to undesirable side reactions. This guide will focus on the most common challenges, their mechanistic origins, and practical, field-proven solutions.
Troubleshooting Guide: Unwanted Cyclization and Related Side Reactions
Issue 1: Diketopiperazine (DKP) Formation at the N-Terminus
Symptoms:
-
A significant peak corresponding to a dipeptide mass is observed in the crude LC-MS analysis.
-
The yield of the target peptide is lower than expected, especially after the coupling of the second or third amino acid.
-
Sequence analysis reveals a deletion of the first two amino acids from the N-terminus.
Causality: The Mechanism of Diketopiperazine Formation
Diketopiperazines (DKPs) are stable six-membered ring structures formed from the cyclization of a dipeptide ester.[1][2][3] This intramolecular aminolysis is particularly prevalent during solid-phase peptide synthesis (SPPS) under both basic and acidic conditions.[4] The reaction is initiated by the nucleophilic attack of the N-terminal amine of the dipeptide on the ester carbonyl carbon, leading to the cleavage of the peptide from the resin and the formation of the DKP.
Several factors can accelerate DKP formation:
-
Peptide Sequence: Sequences containing Proline or Glycine at the N-terminus are particularly susceptible. The cis-amide bond conformation of Proline brings the N-terminal amine in close proximity to the scissile ester bond.[5][6]
-
Steric Hindrance: Less sterically hindered amino acids at the N-terminus can facilitate the necessary conformational arrangement for cyclization.
-
Reaction Conditions: Elevated temperatures and prolonged exposure to basic conditions during Fmoc deprotection can promote DKP formation.[1]
Visualizing the Mechanism:
Caption: Mechanism of Diketopiperazine (DKP) formation.
Solutions and Preventative Measures:
| Strategy | Rationale | Step-by-Step Protocol |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The steric bulk of the 2-chlorotrityl group hinders the intramolecular cyclization required for DKP formation.[7] | 1. Swell the 2-CTC resin in DCM for 30 minutes. 2. Dissolve the first Fmoc-amino acid in DCM. 3. Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution. 4. Add the amino acid solution to the resin and agitate for 1-2 hours. 5. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes. |
| Introduction of Di- and Tripeptides | Coupling a pre-formed dipeptide or tripeptide as a single unit bypasses the vulnerable dipeptide stage on the resin. | 1. Synthesize the desired di- or tripeptide in solution phase. 2. Activate the C-terminus of the protected peptide fragment using a suitable coupling reagent. 3. Couple the activated fragment to the resin-bound amino acid. |
| Use of N-Terminal Protecting Groups Resistant to DKP Formation | Protecting groups such as Boc are less prone to DKP formation compared to Fmoc due to the acidic deprotection conditions which protonate the N-terminal amine, reducing its nucleophilicity. | 1. For the first two amino acids, use Boc-protected amino acids. 2. Deprotect the Boc group using TFA. 3. Neutralize with a hindered base like DIPEA before the next coupling step. |
| Optimized Coupling and Deprotection | Minimizing the time the N-terminal amine is deprotected and exposed to basic conditions can reduce the likelihood of DKP formation. | 1. Use a fast and efficient coupling reagent like HATU or HBTU. 2. Reduce the Fmoc deprotection time to the minimum required for complete removal (monitor with a UV detector). 3. Ensure thorough washing after deprotection to remove all traces of piperidine. |
Issue 2: Racemization at the α-Carbon
Symptoms:
-
Diastereomeric impurities are observed in the crude LC-MS, often as a shoulder or a closely eluting peak to the main product.
-
Chiral HPLC analysis confirms the presence of the D-enantiomer of one or more amino acids.
Causality: The Mechanism of Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers.[8][9] This can occur during the activation of the carboxylic acid group for peptide bond formation. The activation process can lead to the formation of an oxazolone intermediate, which can readily tautomerize to a more stable, achiral aromatic form. Subsequent nucleophilic attack by the incoming amine can occur from either face of the oxazolone ring, resulting in a mixture of stereoisomers.[8]
Visualizing the Mechanism:
Caption: Mechanism of racemization via oxazolone formation.
Solutions and Preventative Measures:
| Strategy | Rationale | Step-by-Step Protocol |
| Use of Racemization-Suppressing Additives | Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[9][10] | 1. Pre-mix the amino acid with the coupling reagent (e.g., DIC) and the additive (e.g., HOBt) in the reaction solvent for a few minutes before adding it to the resin. 2. Use a 1:1:1 molar ratio of amino acid:coupling reagent:additive. |
| Choice of Coupling Reagent | Phosphonium-based reagents (e.g., PyBOP) and aminium/uronium-based reagents (e.g., HATU, HBTU) are generally less prone to causing racemization compared to carbodiimides alone.[8][10] | 1. Dissolve the amino acid and the coupling reagent (e.g., HATU) in a suitable solvent like DMF. 2. Add a non-nucleophilic base such as DIPEA. 3. Add the activated amino acid solution to the resin. |
| Control of Reaction Temperature and Base | Lower temperatures and the use of sterically hindered or weaker bases can reduce the rate of racemization.[9] | 1. Perform the coupling reaction at 0°C or room temperature, avoiding elevated temperatures. 2. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of triethylamine (TEA).[9] |
| Protecting Group Strategy | The use of certain protecting groups on the side chains of susceptible amino acids (e.g., His, Cys) can help minimize racemization.[11] | For Histidine, use a protecting group on the imidazole nitrogen, such as Trityl (Trt), to reduce the electron-withdrawing effect that promotes racemization. |
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a cyclic peptide by on-resin head-to-tail cyclization. What are the common side reactions I should be aware of?
A1: Besides the potential for racemization at the C-terminal amino acid during activation, the primary side reaction in on-resin head-to-tail cyclization is the formation of cyclic oligomers (dimers, trimers, etc.). This occurs when a deprotected peptide chain reacts with another deprotected chain instead of cyclizing intramolecularly. To minimize this, cyclization should be performed under high dilution conditions to favor the intramolecular reaction. The choice of coupling reagent is also critical; reagents like HATU and PyBOP are highly efficient for cyclization.[12]
Q2: Can the choice of solvent influence the extent of side reactions?
A2: Absolutely. The solvent can impact the solvation of the growing peptide chain and the reagents, which in turn can affect reaction rates and the prevalence of side reactions. For instance, in the context of DKP formation, the choice of solvent can influence the rate of Fmoc-deprotection and subsequent cyclization.[1] It is crucial to use high-purity, peptide synthesis-grade solvents to avoid impurities that could lead to unwanted reactions.
Q3: Are there any amino acids that are particularly problematic when it comes to side reactions?
A3: Yes, certain amino acids are more prone to specific side reactions. For example:
-
Aspartic Acid: Can form aspartimide, especially when followed by a sterically unhindered amino acid. This can be minimized by using protecting groups like 3-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.[7]
-
Glutamic Acid: Can form pyroglutamate at the N-terminus under acidic conditions.[7]
-
Cysteine and Histidine: Are particularly susceptible to racemization during activation.[7][11]
-
Arginine: The guanidinium group can undergo side reactions during cleavage. The choice of side-chain protecting group (e.g., Pbf, Pmc) is critical.[13]
Q4: How can I confirm that a side product is indeed a diketopiperazine?
A4: The most definitive way is through mass spectrometry. A DKP will have a mass corresponding to the sum of the molecular weights of the first two amino acids minus two molecules of water (from the two peptide bond formations). Tandem mass spectrometry (MS/MS) can be used to fragment the ion and confirm the dipeptide sequence within the cyclic structure.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Scholar.
-
2,5-Diketopiperazine - Wikipedia. Wikipedia. [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Bibliomed. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. National Institutes of Health. [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC - NIH. National Institutes of Health. [Link]
-
DKP formation mechanism. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. JPT Peptide Technologies. [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. [Link]
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. GenScript. [Link]
-
Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid - Scribd. Scribd. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. National Institutes of Health. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Aapptec. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. ResearchGate. [Link]
-
Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. National Institutes of Health. [Link]
Sources
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides Containing "Methyl 1-aminocycloheptanecarboxylate"
Welcome to the technical support center for scientists and researchers working with peptides incorporating the unnatural amino acid, Methyl 1-aminocycloheptanecarboxylate (Ac7c-OMe). The unique structural properties of Ac7c-OMe—specifically its bulky, hydrophobic, and cyclic nature—can introduce significant challenges into standard purification workflows. This guide provides in-depth troubleshooting advice, proven protocols, and the scientific rationale behind our recommendations to help you achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of Ac7c-OMe-containing peptides.
Q1: Why is my Ac7c-OMe-containing peptide so difficult to purify compared to standard peptides?
A: The difficulty arises from the physicochemical properties of the Ac7c-OMe residue. Its large, non-polar cycloheptyl ring significantly increases the overall hydrophobicity of the peptide.[1] This leads to several common issues:
-
Strong Retention: The peptide binds very tightly to C18 columns, requiring high concentrations of organic solvent to elute, which can decrease resolution.
-
Aggregation: Increased hydrophobicity promotes intermolecular aggregation, leading to poor peak shape, column clogging, and low recovery.[1]
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers used for HPLC, complicating sample preparation.
Q2: What is the best starting point for column and mobile phase selection?
A: For a first attempt, a standard C18 silica-based column (5 µm particle size, 100-300 Å pore size) is a robust choice.[2] However, due to the high hydrophobicity, consider these modifications:
-
Column Chemistry: If strong retention is problematic, switching to a less retentive stationary phase like C8 or C4 can be beneficial.[3]
-
Mobile Phase: The standard mobile phase of Water/Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) is the universal starting point.[4][5] TFA acts as an ion-pairing agent, neutralizing basic side chains and masking silanol interactions on the column, which sharpens peaks.
Q3: My crude peptide won't dissolve. What can I do?
A: Solubility is a common hurdle. Before injecting onto the HPLC, try these solvents in order of preference:
-
Aqueous Acetonitrile/TFA: Start with the initial conditions of your HPLC gradient (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Add Organic Solvents: If solubility is still low, small amounts of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to dissolve the peptide before dilution with the aqueous mobile phase.[3] Use the minimal amount necessary, as large DMSO/DMF plugs can distort chromatography.
-
Elevated Temperature: Gently warming the sample can sometimes improve solubility, but be cautious of potential degradation.
Q4: Should I be concerned about the stability of the methyl ester on the Ac7c-OMe residue during purification?
A: Yes, the methyl ester can be susceptible to hydrolysis, especially under basic conditions. Standard reversed-phase HPLC (RP-HPLC) is almost always performed at a low pH (around 2-3) using TFA or formic acid (FA), which keeps the ester group stable.[6] Avoid high pH mobile phases unless you have confirmed the stability of your peptide under those conditions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific chromatographic problems.
Problem 1: Broad, Tailing, or Split Peaks
Poor peak shape is a clear indicator that the separation is not optimal.
Diagram: Troubleshooting Poor Peak Shape
Caption: Decision tree for diagnosing and solving poor peak shape.
Detailed Solutions:
-
Cause: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact with basic residues on your peptide, causing peak tailing.[7]
-
Solution: Ensure your mobile phase contains at least 0.1% TFA. TFA's ion-pairing effect effectively masks these interactions. Alternatively, using a modern, hybrid particle column can reduce silanol activity.
-
-
Cause: Column Overload: Injecting too much peptide can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[7]
-
Solution: Reduce the amount of peptide injected. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and sharp.
-
-
Cause: On-Column Aggregation: The highly hydrophobic nature of the Ac7c-OMe peptide can cause it to aggregate on the column surface.
-
Solution: Increase the column temperature to 40-60°C. Higher temperatures can disrupt hydrophobic interactions, improve solubility, and often lead to sharper peaks.
-
Problem 2: Low Peptide Recovery
Low recovery means you are losing your valuable product during the purification process.
Potential Causes & Solutions:
-
Cause: Irreversible Adsorption: The peptide is binding so strongly to the column that it doesn't elute completely.
-
Solution 1: Switch to a less hydrophobic column (e.g., C8, C4, or Phenyl). A C8 column is often a good compromise for very hydrophobic peptides.[3]
-
Solution 2: After the main gradient, perform a high-organic "strip" step (e.g., 95-100% ACN) to elute any remaining tightly-bound material.
-
-
Cause: Precipitation: The peptide may be precipitating at the column head upon injection if the sample solvent is too different from the mobile phase.
-
Solution: Dissolve the crude peptide in a solvent that is as close as possible to the initial mobile phase conditions.[8] If you must use DMSO, inject the smallest volume possible.
-
Problem 3: Co-elution with Impurities
Achieving high purity requires resolving your target peptide from closely related impurities, such as deletion sequences or incompletely deprotected species.
Diagram: Optimizing Resolution Workflow
Caption: Workflow for improving separation of closely eluting species.
Detailed Solutions:
-
Solution 1: Optimize the Gradient Slope: This is the most powerful tool for improving resolution.[9] After an initial fast "scouting" gradient to determine the approximate elution time, run a much shallower gradient around the target peak. For example, if your peptide elutes at 40% ACN in a 5-95% gradient over 20 minutes, try a new gradient of 30-50% ACN over 40 minutes. This gives the molecules more time to interact with the stationary phase, enhancing separation.[9]
-
Solution 2: Change the Mobile Phase Selectivity:
-
Organic Modifier: Acetonitrile is the default, but replacing it with methanol can sometimes alter the elution order of impurities and improve separation.
-
Acid Modifier: Switching from 0.1% TFA to 0.1% Formic Acid (FA) can also change selectivity. FA is a weaker ion-pairing agent and will change the retention characteristics of your peptide and its impurities.
-
Part 3: Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development for Ac7c-OMe Peptides
-
Column: C18, 4.6 x 150 mm, 3.5-5 µm, 120 Å.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of 50% ACN/Water. If insoluble, add minimal DMSO to dissolve, then dilute. Filter through a 0.45 µm syringe filter.
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: 214 nm and 280 nm.
-
-
Analysis: Identify the retention time (RT) and the %B at which your peptide elutes. Note the peak shape and resolution from nearby impurities.
-
Optimization Gradient:
-
Calculate a new, shallower gradient centered around the elution %B from the scouting run.
-
Example: If the peptide eluted at %B = 45%, the new gradient could be (%B-10) to (%B+10) over 30-40 minutes (e.g., 35% to 55% B over 30 min). This corresponds to a gradient slope of 0.67% B/min, which often provides excellent resolution.[9]
-
Protocol 2: Preparative RP-HPLC Purification
-
Column: Choose a preparative column (e.g., 21.2 mm ID) with the same stationary phase as the optimized analytical method.[2]
-
Scale-Up Gradient: Use the optimized analytical gradient. Adjust the flow rate according to the column diameter to maintain the same linear velocity. (Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²).
-
Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent. Ensure the sample is fully dissolved and filtered before injection. Do not overload the column; a good starting point is 10-20 mg of crude peptide on a 21.2 x 150 mm column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.
-
Quality Control: Analyze each collected fraction using the analytical HPLC method and Mass Spectrometry to confirm purity and identity.
-
Pooling and Lyophilization: Combine fractions that meet the desired purity level (>95% is standard for many applications). Freeze the pooled solution and lyophilize to obtain the final peptide powder.
Part 4: Data Summary Tables
Table 1: Recommended HPLC Columns for Hydrophobic Peptides
| Column Phase | Particle Size (µm) | Pore Size (Å) | Characteristics & Recommendations |
| C18 (Standard) | 3.5 - 5 | 100 - 300 | Excellent starting point. High hydrophobicity and resolving power. May be too retentive for Ac7c-OMe peptides.[3] |
| C8 (Intermediate) | 3.5 - 5 | 100 - 300 | Less hydrophobic than C18. Good for reducing very long retention times and improving recovery of "sticky" peptides.[3] |
| C4 (Low) | 3.5 - 5 | 300 | Low hydrophobicity. Best for very large or extremely hydrophobic peptides and proteins that may be irreversibly retained on C18/C8. |
| Phenyl-Hexyl | 3.5 - 5 | 100 - 300 | Offers alternative selectivity due to π-π interactions with aromatic residues. Can be useful if C18/C8 fail to resolve impurities. |
Table 2: Common Mobile Phase Additives (Acidic)
| Additive | Concentration | pH (approx.) | Ion-Pairing Strength | Key Characteristics |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Strong | Gold Standard. Excellent for peak shaping by suppressing silanol interactions. Can be difficult to remove from the final product and may suppress MS signal. |
| Formic Acid (FA) | 0.1% | ~2.7 | Weak | MS-friendly alternative to TFA. Provides different selectivity. May result in broader peaks on older silica columns. |
| Phosphoric Acid | 0.1% | ~2.1 | Non-pairing | Non-volatile, not suitable for preparative work where lyophilization is required. Used in some analytical assays. |
References
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). Google Cloud.
- High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Am - Benchchem. (n.d.). BenchChem.
- Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Lecture.
- How to improve peptide purification by altering the mobile phase pH. (2023). Biotage.
- Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage.
- How to Optimize Peptide Synthesis? (n.d.). W.A. Group.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- Solid Phase Synthesis. (n.d.). Sigma-Aldrich.
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society.
- Troubleshooting protein recovery issues. (2025). Cytiva.
- Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- How can I get a proper HPLC for hydrophobic peptide? (2014). ResearchGate.
- Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
- Preparative RP-HPLC Method For Purifying Peptides. (2012). Google Patents.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. renyi.hu [renyi.hu]
- 6. biotage.com [biotage.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of Methyl 1-Aminocycloheptanecarboxylate Derivatives
Welcome to the technical support center for the synthesis of Methyl 1-aminocycloheptanecarboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final products.
I. Troubleshooting Guide: Navigating Synthesis Challenges
This section provides in-depth solutions to specific problems you may encounter during the synthesis of the parent compound and its subsequent derivatives.
Problem 1: Low Yield in the Initial Synthesis of the Amino Acid Precursor
Question: I am attempting to synthesize 1-aminocycloheptanecarboxylic acid from cycloheptanone using the Bucherer-Bergs or Strecker synthesis, but my yields are consistently low. What are the likely causes, and how can I improve them?
Answer:
Low yields in these classic multi-component reactions are a common issue, often stemming from suboptimal reaction conditions or equilibrium disadvantages. Let's break down the potential causes for both primary synthetic routes.
Route A: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that forms a hydantoin intermediate from a ketone, which is then hydrolyzed to the desired amino acid.[1][2]
Causality and Optimization:
-
Incomplete Hydantoin Formation: The initial condensation of cycloheptanone with ammonium carbonate and potassium cyanide to form the spiro-hydantoin is a critical, yield-determining step.[3] The reaction is often run by heating a mixture of the ketone, potassium cyanide, and ammonium carbonate.[4] For sterically hindered ketones, this reaction can be sluggish.[5]
-
Solution 1: Temperature and Pressure: For challenging substrates, increasing the reaction temperature can be effective. Some protocols for hindered ketones utilize a pressure vessel to reach temperatures around 120°C.[5]
-
Solution 2: Solvent Composition: A mixture of 50% ethanol in water is often an effective solvent system, as it helps to solubilize both the organic ketone and the inorganic salts.[1] For particularly stubborn reactions, solvents like acetamide or formamide have been recommended.[6]
-
Solution 3: Reagent Stoichiometry: Ensure an adequate molar excess of ammonium carbonate and potassium cyanide. A common starting point is a 1:2:2 molar ratio of ketone to KCN to ammonium carbonate.[3]
-
-
Inefficient Hydrolysis of the Hydantoin: The final step, hydrolysis of the 5,5-cycloheptanespiro-hydantoin to 1-aminocycloheptanecarboxylic acid, requires harsh conditions (strong acid or base at elevated temperatures) and can lead to decomposition if not properly controlled.
-
Solution: Barium hydroxide is a classic and effective choice for this hydrolysis, as the resulting barium carbonate and any excess Ba(OH)₂ can be precipitated and easily removed by filtration after bubbling CO₂ through the solution. This often leads to a cleaner reaction workup.
-
Route B: The Strecker Synthesis
The Strecker synthesis involves the formation of an α-aminonitrile from the ketone, followed by hydrolysis.[7][8]
Causality and Optimization:
-
Equilibrium of Imine Formation: The initial step is the formation of an imine (or iminium ion) from cycloheptanone and ammonia.[9] This equilibrium can be unfavorable.
-
Solution: Using a high concentration of ammonia (e.g., ammonium chloride with an external source of ammonia or a buffered system) can help drive this equilibrium forward.[8]
-
-
Cyanide Addition: The nucleophilic addition of cyanide to the iminium ion is the key C-C bond-forming step.[10]
-
Solution: Ensure the cyanide source (e.g., NaCN, KCN) is fully dissolved. The reaction is typically acid-promoted, but the pH must be carefully controlled to avoid excessive formation of toxic HCN gas.[7]
-
-
Harsh Nitrile Hydrolysis: Similar to the hydantoin hydrolysis, converting the α-aminonitrile to the carboxylic acid requires strong acidic or basic conditions, which can lead to side products or decomposition.[9]
-
Solution: A two-stage acidic hydrolysis is often effective. First, treat the aminonitrile with concentrated HCl at a moderate temperature to form the amino amide, then heat more strongly to hydrolyze the amide to the carboxylic acid. This stepwise approach can sometimes provide cleaner results.
-
Problem 2: Difficulty in Esterifying the Amino Acid
Question: I have successfully synthesized 1-aminocycloheptanecarboxylic acid, but I am struggling with the subsequent Fischer esterification to obtain Methyl 1-aminocycloheptanecarboxylate. The reaction is slow, and I have significant amounts of unreacted starting material.
Answer:
The Fischer esterification of amino acids can be challenging due to the zwitterionic nature of the substrate, which reduces the nucleophilicity of the carboxylate group.[11][12]
Causality and Optimization:
-
Protonation Equilibrium: In the presence of a strong acid catalyst (like H₂SO₄ or HCl), the amino group is protonated to -NH₃⁺. This is necessary to activate the carboxylic acid for nucleophilic attack by methanol, but it also creates a charged species that can be less soluble.[11]
-
Solution 1: Use of Thionyl Chloride (SOCl₂): A highly effective method is to use methanol as the solvent and add thionyl chloride dropwise at a low temperature (e.g., 0°C). This in-situ generates HCl gas and an acyl chloride intermediate, which is much more reactive. The reaction is typically allowed to warm to room temperature and then refluxed to completion. This method often gives high yields of the methyl ester hydrochloride salt.
-
Solution 2: Driving the Equilibrium: In a classic Fischer esterification, using a large excess of methanol as the solvent is crucial to push the equilibrium towards the product.[13] Additionally, removing the water that is formed, for example with a Dean-Stark apparatus, can significantly improve the yield.[12]
-
Solution 3: Acid Catalyst Choice: While HCl is common, sulfuric acid can also be a very effective catalyst for this transformation.[14]
-
Recommended Protocol: Esterification using Thionyl Chloride
-
Suspend 1-aminocycloheptanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid) in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting white solid is typically the hydrochloride salt of Methyl 1-aminocycloheptanecarboxylate and is often pure enough for the next step.[15] If necessary, it can be recrystallized from a methanol/ether mixture.
Problem 3: Formation of Side Products During N-Alkylation/Arylation
Question: When I try to perform N-alkylation or N-arylation on Methyl 1-aminocycloheptanecarboxylate, I observe the formation of di-alkylated products and/or low conversion. How can I achieve selective mono-N-substitution?
Answer:
Achieving mono-N-substitution on a primary amine can be difficult because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.
Causality and Optimization:
-
Relative Nucleophilicity: The mono-alkylated product is electron-rich and can compete with the starting material for the alkylating agent.
-
Solution 1: Reductive Amination: This is often the most reliable method for mono-N-alkylation. React the starting amino ester with an aldehyde or ketone (1.0-1.2 eq) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds through an imine/enamine intermediate which is reduced in situ. This method generally avoids over-alkylation.
-
Solution 2: Use of Bulky Alkylating Agents: If direct alkylation is necessary, using a sterically hindered alkylating agent can disfavor the second alkylation step.
-
Solution 3: Buchwald-Hartwig Amination (for N-Arylation): For the synthesis of N-aryl derivatives, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This involves a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) to couple the amino ester with an aryl halide or triflate. This method provides excellent control over mono-arylation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final Methyl 1-aminocycloheptanecarboxylate product?
A1: If the esterification was performed using thionyl chloride in methanol, the product is isolated as the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. For the free base, which is an oil or low-melting solid, flash column chromatography on silica gel is the most effective purification method.[16] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is typically effective. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the product from streaking on the silica gel.
Q2: My reaction involves a sterically hindered derivative. Are there specific catalysts or conditions you would recommend?
A2: For sterically demanding transformations, such as the esterification of a hindered carboxylic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective.[17] This method, known as the Steglich esterification, often works well at room temperature and can provide high yields where the Fischer esterification might fail.[17]
Q3: How can I confirm the structure and purity of my synthesized compounds?
A3: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Is ideal for assessing purity. Using a chiral HPLC column can also determine the enantiomeric excess if an asymmetric synthesis was performed.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (e.g., C=O of the ester, N-H of the amine).
Q4: Are there any safety considerations I should be aware of?
A4: Yes, several key safety precautions are necessary:
-
Cyanide: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Always handle them in a fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit available. Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water. It is also a lachrymator. Handle it in a fume hood and add it to reactions slowly and at a low temperature.
-
Pressure Reactions: When performing reactions at elevated temperatures and pressures, always use a properly rated and inspected pressure vessel and a blast shield.
III. Summary of Key Reaction Parameters
| Reaction Stage | Key Parameters | Recommended Conditions | Potential Pitfalls |
| Bucherer-Bergs | Temperature, Solvent | 80-120°C | Incomplete reaction, decomposition |
| Reagent Ratio | 1:2:2 (Ketone:KCN:(NH₄)₂CO₃)[3] | Low yield | |
| Strecker Synthesis | pH Control, [NH₃] | Buffered system, high [NH₃] | Low imine formation, HCN gas evolution |
| Esterification | Catalyst, Water Removal | SOCl₂ in MeOH; or H₂SO₄ with Dean-Stark[12] | Low conversion, equilibrium issues |
| N-Alkylation | Method | Reductive Amination with NaBH(OAc)₃ | Over-alkylation, low selectivity |
References
- Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans. PubMed. (2012-05-04).
- Methyl 1-aminocycloheptanecarboxylate hydrochloride. SynHet.
- Strecker Synthesis. Organic Chemistry Portal.
- Strecker Synthesis. NROChemistry.
- New enantioselective entry to cycloheptane amino acid polyols. Semantic Scholar.
- Bucherer–Bergs reaction. Wikipedia.
- Strecker Synthesis. Master Organic Chemistry.
- Strecker amino acid synthesis. Wikipedia.
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015-09-17).
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. (2025-08-06).
- Bucherer-Bergs Reaction. Alfa Chemistry.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. ACS Publications. (2023-10-30).
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Separation and Refining of Amino acids.
- Bucherer-Bergs Reaction.
- Strecker Synthesis. YouTube. (2021-02-27).
- Simplex optimization of yields in the Bucherer-Bergs reaction.
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. (2015-09-17).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. OUCI.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Methyl 1-aminocycloheptanecarboxylate - CAS号——. 摩熵化学.
- esterification - alcohols and carboxylic acids. Chemguide.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications.
- Making Esters From Carboxylic Acids. Chemistry LibreTexts. (2023-01-22).
- Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. (2023-04-28).
- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (PDF).
- Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. (2025-08-05). (PDF).
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- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Difficult Couplings in Automated Peptide Synthesis
From the desk of a Senior Application Scientist
Welcome to our dedicated resource for overcoming the challenges of difficult couplings in automated solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter frustratingly low yields, deletion sequences, or complete synthesis failures. Instead of simply providing steps, we aim to explain the underlying chemical principles behind these issues and their solutions, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My synthesis has stopped or is producing low yields. How do I first diagnose if a coupling reaction is the problem?
A1: The first step in troubleshooting is to confirm whether incomplete coupling is indeed the culprit. In automated synthesis, direct, real-time monitoring can be challenging, but most issues manifest as the presence of unreacted free amines on the peptide-resin after a coupling step.
The most common and reliable method for this is a qualitative colorimetric test.
-
The Kaiser Test (Ninhydrin Test): This is the gold-standard for detecting free primary amines (i.e., all amino acids except proline).[1] A sample of resin beads is taken after the coupling and wash steps. A positive result, indicated by a deep blue or purple color on the beads and in the solution, confirms the presence of unreacted amines and thus, an incomplete coupling.[2][3] A negative test, where the beads and solution remain yellow or colorless, indicates a successful coupling.[4]
-
Alternative Tests for Secondary Amines (Proline): The Kaiser test gives a weaker, reddish-brown color for N-terminal proline.[1] For a more definitive result when coupling to proline, the Isatin Test or Chloranil Test is recommended, as both produce a distinct blue color in the presence of a free secondary amine.[1][5]
If a coupling is confirmed to be incomplete, the immediate action is to not proceed to the next deprotection step. Doing so would lead to the creation of deletion sequences, which are often difficult to separate from the target peptide during purification.[2][3]
Troubleshooting Workflow for a Failed Coupling
Below is a logical workflow to follow upon diagnosing an incomplete coupling via a positive colorimetric test.
Caption: Logical workflow for addressing an incomplete coupling event.
Q2: My Kaiser test is positive. I suspect peptide aggregation. What is happening and what are my options?
A2: This is one of the most common causes of synthesis failure, particularly for sequences longer than 10-15 amino acids or those rich in hydrophobic residues.[6][7]
The Causality: As the peptide chain elongates, it can fold into stable secondary structures (like β-sheets) on the resin. These structures are stabilized by inter-chain hydrogen bonds, causing the peptide-resin to aggregate and effectively "crash out" of the solvent.[3][6][7] This collapse blocks reactive sites, making the N-terminus inaccessible to incoming amino acids and deprotection reagents.[3] A physical sign of severe aggregation is the shrinking of the resin bed.[7]
Solutions to Disrupt Aggregation:
-
Change the Solvent System: Standard DMF may not be sufficient to solvate the growing, aggregated peptide. Switching to a more powerful polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can improve solvation.[6][8] For very difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be highly effective.[9]
-
Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling and deprotection steps can disrupt the hydrogen bonding network that causes aggregation.[6]
-
Use Structure-Disrupting Derivatives (Proactive Strategy): This is a highly effective preventative measure.
-
Pseudoproline Dipeptides: These derivatives are introduced at Ser or Thr residues. They induce a "kink" in the peptide backbone that physically disrupts the formation of β-sheets.[6][10] The native Ser or Thr residue is fully regenerated during the final TFA cleavage.[6]
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a residue (often Gly or Ala) physically blocks hydrogen bond formation.[6] This is another powerful tool for preventing aggregation in difficult sequences.
-
Caption: How pseudoprolines disrupt aggregation to allow coupling.
Q3: I'm coupling a bulky amino acid (like Val, Ile) or an N-methylated residue and the reaction is failing. What is the cause and how do I fix it?
A3: This is a classic case of steric hindrance . The bulky side chains of the incoming amino acid and/or the N-terminal residue on the resin physically block the reactive centers from getting close enough to form a peptide bond.[3] N-methylated amino acids are particularly challenging because the methyl group on the nitrogen creates a secondary amine, which is both less nucleophilic and more sterically crowded than a primary amine.[4]
Solutions to Overcome Steric Hindrance:
-
Switch to a More Potent Coupling Reagent: Standard coupling reagents may not be powerful enough. Upgrading to a high-efficiency uronium/aminium or phosphonium salt reagent is the most effective solution. Reagents like HATU , HCTU , and COMU are known for their ability to activate amino acids rapidly and overcome significant steric barriers.[4][5][11] HATU is often considered the gold standard for difficult couplings.[5][12]
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) provides the activation energy needed to overcome the steric barrier.[5] Microwave-assisted peptide synthesis (MW-SPPS) is an extremely effective technique for this, as it rapidly heats the reaction and can dramatically shorten reaction times while improving yields for difficult couplings.[4][5]
-
Extend Reaction Time / Double Couple: For slow reactions, simply allowing more time (e.g., 2-4 hours instead of 1) can help drive the reaction to completion.[5] If a single extended coupling is still insufficient, performing a double coupling —draining the reagents from the first coupling and adding a fresh solution of activated amino acid for a second reaction—is a very common and effective strategy.[13][14]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent (e.g., to 0.5 M) can increase the probability of successful molecular interactions, which is particularly helpful for longer peptides or hindered couplings.[14][15]
Q4: My coupling failed. Should I just skip it and accept a deletion, or should I cap it?
A4: You should always cap the unreacted amines after a confirmed coupling failure that could not be resolved by a second coupling.[3]
The Causality: Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride.[2][16] This acetylation renders the amine permanently unreactive for the remainder of the synthesis.[17]
Why it's critical: If you do not cap, these free amines will react during subsequent coupling cycles.[17] This creates a "deletion sequence"—a peptide that is missing the amino acid that failed to couple. These deletion sequences often have very similar physicochemical properties to your desired full-length peptide, making them extremely difficult or impossible to remove during HPLC purification.[2][3] Capping effectively terminates the growth of these failed chains, resulting in a truncated peptide that is typically much easier to separate from your target product, leading to higher final purity.[3]
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test [1]
This protocol is for the qualitative detection of free primary amines.
-
Sample Collection: Carefully remove a small sample of peptide-resin (approx. 5-10 mg) from the reaction vessel after the coupling and subsequent wash steps. Place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in ethanol, B: Potassium cyanide in pyridine, C: Ninhydrin in ethanol) to the test tube.
-
Heat: Place the test tube in a heating block at 100-110°C for 5 minutes.
-
Observe: Remove the tube and observe the color of the beads and the solution.
-
Deep Blue/Purple: Positive result. Incomplete coupling.
-
Yellow/Colorless: Negative result. Complete coupling.
-
Protocol 2: Standard Capping with Acetic Anhydride [2][16]
This protocol is for acetylating unreacted primary amines after a failed coupling.
-
Resin Washing: After the failed coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents.
-
Prepare Capping Solution: Prepare the capping solution fresh. A common mixture consists of acetic anhydride and a base (like pyridine or DIPEA) in DMF. A typical ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin's initial substitution.[2][16]
-
Capping Reaction: Add the capping solution to the washed resin and agitate at room temperature for 30 minutes.[3][16]
-
Wash and Verify: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to confirm the absence of free amines (the test should now be negative). If it is still positive, repeat the capping procedure.[16][18]
Reference Tables
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Relative Reactivity | Key Features & Considerations |
| Carbodiimides | DIC, DCC, EDC | Moderate | Often used with additives like HOBt or OxymaPure to suppress racemization.[19][20] DCC is not suitable for SPPS as its urea byproduct is insoluble.[20] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly efficient and generally do not cause guanidinylation side reactions, even when used in excess. PyAOP is one of the most reactive reagents available.[12] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | Very High | The most commonly used class for automated synthesis. HATU, HCTU, and COMU are exceptionally potent for hindered couplings.[5][19] Can cause guanidinylation of the N-terminus if used in large excess.[19] |
| Oxyma-Based Reagents | COMU, PyOxim | Very High | Offer coupling efficiencies comparable to HATU but with an improved safety profile, as they are not based on potentially explosive HOBt/HOAt derivatives.[5][19] |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598–14601. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
de la Torre, B. G., & Andreu, D. (1993). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? Journal of Peptide Science, 2(2), 81-7. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTEC. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2021). ChemRxiv. [Link]
-
Peptide Hand Synthesis Part 6: Capping. (2022). YouTube. [Link]
-
SPPS Capping procedure. (n.d.). AAPPTEC. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Guryanov, I., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(4), 371-388. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. [Link]
-
Ametamey, S. M., & Honer, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 141. [Link]
-
Al-Dhaheri, A., & Vatmurge, N. S. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(33), 6511-6525. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Activotec. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
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- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Aggregation in Peptides Containing Hydrophobic Cyclic Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic and cyclic residues. Aggregation is a critical issue that can lead to loss of efficacy, altered pharmacokinetics, and even immunogenicity[1][2]. This guide is designed to provide both foundational understanding and actionable solutions to these complex problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My lyophilized hydrophobic cyclic peptide won't dissolve in my aqueous buffer. What should I do?
This is a common and often the first hurdle for peptides with high hydrophobicity. The primary reasons are the peptide's intrinsic properties and the buffer conditions.
Potential Causes:
-
High Hydrophobicity: Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions[3][4]. The cyclic structure can further shield polar groups, exacerbating this issue.
-
Strong Intermolecular Forces: Hydrophobic interactions and intermolecular hydrogen bonding can promote the formation of stable, insoluble aggregates[4][5].
-
pH at Isoelectric Point (pI): If the buffer pH is close to the peptide's pI, the peptide will have a net charge of zero, minimizing electrostatic repulsion and thus reducing solubility[6][7].
Solutions: A Step-by-Step Approach
-
Assess Peptide Charge: First, calculate the net charge of your peptide at neutral pH (pH 7)[3][4].
-
Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus).
-
Assign a value of -1 to each acidic residue (Asp, Glu, C-terminus).
-
Sum the values to get the net charge.
-
-
pH Adjustment (for charged peptides):
-
Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in an acidic solution (e.g., 10% acetic acid or 0.1% TFA) and then dilute it with your buffer[3]. The low pH protonates acidic residues, increasing the net positive charge and promoting solubility.
-
Acidic Peptides (Net Charge < 0): Try dissolving in a basic solution (e.g., 10% ammonium hydroxide or 0.1M ammonium bicarbonate) before diluting[3][4]. The high pH deprotonates basic residues, increasing the net negative charge.
-
-
Use of Organic Co-solvents (for neutral or highly hydrophobic peptides): This is often the most effective strategy[8].
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or Trifluoroethanol (TFE) are common choices[3][4][9]. Caution: DMSO can oxidize peptides containing Cysteine or Methionine[4].
-
Procedure: First, dissolve the peptide completely in a minimal volume of the chosen organic solvent. Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous vortexing to prevent the peptide from precipitating out[3][8].
-
-
Physical Assistance:
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10-15 seconds) can help break up small aggregates and aid dissolution[3]. Keep the sample on ice to prevent heating.
-
If these initial steps fail, a more systematic approach to solvent screening is required. Please refer to the "Protocol: Systematic Solvent Screening for Peptide Solubilization" section below.
Q2: My peptide dissolves initially but then precipitates or turns cloudy over time. How can I improve its stability in solution?
This indicates that while the peptide is soluble, it is not stable in that specific formulation and is slowly aggregating.
Potential Causes:
-
Metastable State: The initial clear solution might be a supersaturated, thermodynamically unstable state that proceeds towards the more stable, aggregated state over time.
-
Environmental Factors: Temperature fluctuations, agitation, or repeated freeze-thaw cycles can provide the energy needed to overcome the kinetic barrier to aggregation[10][11].
-
Buffer Composition: The ionic strength, pH, and absence of stabilizing excipients in your buffer can influence long-term stability[12].
Solutions:
-
Optimize Storage Conditions:
-
Storage Temperature: For peptides in solution, storage at 4°C is for short-term use only. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize ice crystal formation and degradation[13].
-
Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use volumes to prevent the damage caused by repeated freezing and thawing[10][14].
-
-
Formulation Optimization with Excipients: Excipients are additives that can significantly enhance peptide stability[1][2].
-
Sugars/Polyols (e.g., Sucrose, Mannitol): These are often used as cryoprotectants and lyoprotectants. They work by forming a rigid, amorphous matrix that reduces molecular mobility in the frozen or lyophilized state[15].
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic regions and preventing protein-protein interactions[2].
-
Surfactants (e.g., Polysorbate 20/80, Pluronics): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide in solution[2][15].
-
Alkylsaccharides (e.g., Dodecyl Maltoside): These have been shown to be highly effective at inhibiting aggregation by binding to hydrophobic regions on the peptide surface, thereby reducing intermolecular interactions[16].
-
-
Re-evaluate pH and Buffer: The optimal pH for solubility may not be the optimal pH for stability. Perform a pH screening study (e.g., from pH 4 to 8) to find a range where the peptide remains soluble and stable over time, as monitored by techniques like Dynamic Light Scattering (DLS).
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility and aggregation issues.
Caption: Troubleshooting Workflow for Peptide Solubility & Aggregation.
In-Depth Experimental Protocols
Protocol: Systematic Solvent Screening for Peptide Solubilization
Objective: To identify an optimal solvent system for a hydrophobic cyclic peptide that fails to dissolve in standard aqueous or simple co-solvent systems.
Materials:
-
Lyophilized peptide
-
Aqueous Buffers: Deionized water, PBS (pH 7.4), 10 mM Ammonium Bicarbonate (pH ~8), 10% Acetic Acid
-
Microcentrifuge tubes or 96-well plate
-
Vortexer and sonicator
Procedure:
-
Preparation: Aliquot a small, equal amount of lyophilized peptide into several microcentrifuge tubes.
-
Primary Screen (Organic Solvents):
-
To each tube, add a minimal volume (e.g., 10-20 µL) of a different pure organic solvent (DMSO, DMF, ACN, etc.).
-
Vortex vigorously for 30 seconds. If not dissolved, sonicate for 1-2 minutes.
-
Visually inspect for complete dissolution (a clear, particulate-free solution).
-
Identify the organic solvents that can fully dissolve the peptide. If none work, the peptide may be cross-linked or improperly synthesized.
-
-
Secondary Screen (Titration into Aqueous Buffer):
-
Take the successfully dissolved peptide-organic stocks from Step 2.
-
Prepare tubes with your desired final aqueous buffer.
-
Slowly add the peptide stock solution dropwise to the aqueous buffer while continuously vortexing.
-
Observe the final concentration at which the peptide stays in solution without precipitation. For example, can you create a 1 mg/mL solution in PBS with 10% DMSO?
-
-
Data Analysis & Selection:
-
Record the solvent that allows for the highest concentration of peptide in the final aqueous buffer with the lowest percentage of organic co-solvent.
-
This selected solvent system should be used for preparing your working stock solutions.
-
Self-Validation: The protocol is self-validating through the visual confirmation of a clear, particulate-free solution at each step. The final selected condition should be further validated for stability over the experimental timeframe using methods like DLS or SEC.
Advanced Strategies & Considerations
Mechanism of Peptide Aggregation
Peptide aggregation is a complex process where monomers misfold and associate to form larger, often insoluble, species. For hydrophobic peptides, this is primarily driven by the desire to minimize the unfavorable interaction of nonpolar residues with water. The process can lead to either amorphous aggregates or highly ordered structures like amyloid fibrils[11].
Sources
- 1. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurelis.com [neurelis.com]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
stability and storage conditions for "Methyl 1-aminocycloheptanecarboxylate"
Technical Support Center: Methyl 1-aminocycloheptanecarboxylate
A Guide to Stability, Storage, and Handling for Researchers
Welcome to the technical support guide for Methyl 1-aminocycloheptanecarboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and optimal storage conditions for this compound. As a non-proteinogenic amino acid ester, its integrity is paramount for reproducible experimental outcomes. This guide synthesizes data from suppliers with fundamental chemical principles to ensure the longevity and reliability of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Methyl 1-aminocycloheptanecarboxylate?
For long-term stability, the solid compound, particularly its hydrochloride salt form, should be stored in a tightly sealed container at 2-8°C.[1] Some suppliers may also recommend storage at room temperature, but refrigeration is a best practice to minimize the rate of any potential degradation reactions over time. The key is to prevent exposure to moisture and air.
Q2: How sensitive is this compound to air and moisture?
Methyl 1-aminocycloheptanecarboxylate contains a primary amine and a methyl ester functional group.
-
Amine Group: Primary amines can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities. They are also basic and can absorb carbon dioxide from the air to form carbamates.
-
Ester Group: Esters are prone to hydrolysis, a reaction with water that would break the ester bond to form the corresponding carboxylic acid and methanol. This process is accelerated by the presence of acids or bases.
Therefore, it is crucial to store the compound under a dry, inert atmosphere (like argon or nitrogen) if possible, and to always keep the container tightly sealed.[1][2]
Q3: My container of Methyl 1-aminocycloheptanecarboxylate hydrochloride arrived at room temperature, but the recommendation is refrigeration. Is the compound compromised?
No, this is standard practice for shipping. Chemical suppliers package products to withstand ambient temperatures during transit, which typically lasts for a few days.[3] The recommended storage temperature is for long-term stability. Upon receipt, you should transfer the compound to the recommended 2-8°C for long-term storage.
Q4: What are the signs of degradation I should look for?
Visual inspection can be a first indicator of potential degradation. Look for:
-
Change in color: The appearance of a yellow or brown tint in a previously white or off-white solid can indicate oxidative degradation.
-
Clumping or change in texture: This may suggest moisture absorption.
-
Insolubility: If a previously soluble compound fails to dissolve in a solvent it was known to be soluble in, this could indicate the formation of insoluble degradation products.
For more definitive assessment, analytical techniques such as HPLC or LC-MS are recommended to check the purity of the compound against a reference standard or the certificate of analysis (CoA).[3]
Q5: What is the expected shelf-life of Methyl 1-aminocycloheptanecarboxylate?
The shelf-life is highly dependent on the storage conditions. When stored properly as a solid in a sealed container at the recommended temperature, the compound should remain stable for years. However, once the container is opened, the risk of exposure to air and moisture increases. For stock solutions, the stability is significantly reduced, and they should ideally be used fresh or stored for very short periods at low temperatures.
Q6: Is it better to store the compound as a solid or in a solution?
For long-term storage, the solid form is unequivocally more stable. Storing chemicals in solution exposes them to potential degradation pathways like hydrolysis and can accelerate reactions with solvent impurities or dissolved gases. Prepare solutions fresh for your experiments whenever possible. If you must store a stock solution, use an anhydrous, aprotic solvent, and store it at -20°C or below for a limited time.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Compound has turned yellow/brown. | Oxidation: The primary amine is likely oxidizing upon exposure to air. | The compound may have partially degraded. Assess purity via HPLC or TLC. If the impurity level is low, it might still be usable for non-critical applications. For sensitive assays, using a fresh, pure lot is advised. To prevent this, blanket the solid with an inert gas like argon before sealing. |
| Inconsistent experimental results. | Compound Degradation: The active concentration of your compound may be decreasing over time due to instability in solution or improper storage of the solid. | 1. Verify Solid Integrity: Check the appearance of your solid stock. 2. Prepare Fresh Solutions: Always prepare solutions immediately before an experiment. 3. Qualify Stock Solutions: If you must reuse a stock solution, run a quality control check (e.g., HPLC) to confirm its concentration and purity before use. |
| Stock solution appears cloudy or has precipitated. | 1. Low Solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Degradation: The precipitate could be an insoluble degradation product (e.g., the hydrolyzed carboxylic acid). | 1. Check Solubility: Gently warm the solution to room temperature to see if the precipitate redissolves. 2. Centrifuge/Filter: If it redissolves, it was likely a solubility issue. If not, it is likely a degradation product. The supernatant might be usable, but its concentration is now unknown. It is highly recommended to discard the solution and prepare a new one from fresh solid. |
Data & Diagrams
Summary of Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid (Unopened) | 2-8°C | As provided | Protect from light | Long-term (Years) |
| Solid (Opened) | 2-8°C | Inert gas (Argon/N₂) recommended | Protect from light | Mid- to Long-term |
| Stock Solution | ≤ -20°C | Inert gas overlay | Protect from light (use amber vials) | Short-term (Days to Weeks) |
Workflow for Handling and Storage
Caption: Decision tree for proper handling and storage.
Potential Degradation Pathway: Ester Hydrolysis
Caption: Potential hydrolysis of the ester functional group.
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Compound
-
Initial Receipt: Upon receiving the compound, visually inspect the container for any damage to the seal.
-
Environment: If possible, transfer the unopened container into a desiccator or a glove box with a dry, inert atmosphere for handling.
-
Aliquotting (Optional but Recommended): If you anticipate using small amounts over a long period, it is best to aliquot the solid into smaller, single-use vials. This prevents repeated exposure of the main stock to the atmosphere.
-
Inert Gas Backfill: Before sealing the main container or aliquots, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the sealed container(s) in a refrigerator at 2-8°C. Ensure the location is dark.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane) in which the compound is stable and soluble. Avoid protic solvents like methanol or water for storage, as they can participate in degradation.
-
Preparation: Allow the solid compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Weigh the desired amount and dissolve it in the appropriate volume of anhydrous solvent to achieve the target concentration.
-
Filtration (Optional): If any particulates are observed, filter the solution through a 0.22 µm syringe filter compatible with your solvent.
-
Storage Vessel: Use low-volume, amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.
-
Storage: Store the stock solution at -20°C or, for enhanced stability, at -80°C.
-
Usage: When needed, remove the vial from the freezer and allow it to thaw completely to room temperature before opening. Use the required volume and promptly return the stock solution to the freezer. It is recommended to use solutions within 1-2 weeks.
References
-
PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]
-
Stancanelli, V., et al. (2021). Amine Degradation in CO2 Capture. Industrial & Engineering Chemistry Research, 60(25), 8949–8975. A general review on amine degradation mechanisms. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Peptides Incorporating Methyl 1-Aminocycloheptanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the rational design of peptidomimetics with predictable and stable conformations is a cornerstone of modern therapeutic innovation. The incorporation of non-proteinogenic amino acids is a key strategy to constrain peptide flexibility, enhance proteolytic stability, and ultimately, improve pharmacological properties. Among the diverse array of synthetic amino acids, cyclic α,α-disubstituted residues have proven particularly effective in inducing specific secondary structures.
This guide provides an in-depth comparative analysis of peptides incorporating Methyl 1-aminocycloheptanecarboxylate (Ac7c-OMe), a Cα,α-disubstituted cyclic amino acid. We will objectively compare its performance in dictating peptide conformation against other common alternatives, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will provide detailed, field-proven protocols for the key experimental workflows involved in such a conformational analysis.
The Rationale for Conformational Constraint: Why Cyclic Amino Acids?
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of multiple conformations in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. By incorporating conformationally restricted amino acids, we can steer the peptide backbone towards a specific, bioactive conformation.
Cα,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib), severely restrict the available conformational space (φ, ψ dihedral angles) of the peptide backbone, making them potent inducers of helical and β-turn structures.[1][2] The 1-aminocycloalkanecarboxylic acid (Acn'c) family, to which Methyl 1-aminocycloheptanecarboxylate belongs, offers a tunable platform for this conformational control, where the ring size of the cycloalkane influences the degree and nature of the structural constraint.[3][4] Larger rings, such as the cycloheptyl moiety in Ac7c, are expected to be less strained and offer different conformational preferences compared to smaller ring systems like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c).[5][6]
Comparative Conformational Analysis: Ac7c vs. Aib
To understand the unique structural influence of the cycloheptyl residue, we will compare the conformational properties of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c) with those containing the archetypal helical- and turn-inducing residue, Aib. The primary experimental data for this comparison is drawn from X-ray crystallographic studies of model peptides.
A key study by Ananda, K., et al. provides high-resolution crystal structures of peptides incorporating Ac7c, offering precise measurements of backbone dihedral angles.[7] Let's examine two of these structures and compare them to known Aib-containing peptide conformations.
Case Study 1: Boc-Aib-Ac7c-NHMe
In the dipeptide Boc-Aib-Ac7c-NHMe, the crystal structure reveals a well-defined β-turn conformation, stabilized by an intramolecular 4→1 hydrogen bond between the Boc C=O group and the N-H of the methylamide.[7] The specific dihedral angles for each residue are critical indicators of the resulting structure.
Case Study 2: Boc-Pro-Ac7c-Ala-OMe
In this tripeptide, the Ac7c residue is positioned at the i+2 position of a β-turn. The crystal structure again confirms a β-turn, in this case, a Type II β-turn, stabilized by a 4→1 hydrogen bond.[7]
| Peptide Fragment | Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) | Resulting Conformation | Reference |
| Boc-Aib-Ac7c-NHMe | Aib (i+1) | -58.7 | -32.8 | Type I/III β-turn | [7] |
| Ac7c (i+2) | -84.3 | -1.7 | Type I/III β-turn | [7] | |
| Boc-Pro-Ac7c-Ala-OMe | Pro (i+1) | -62.8 | 131.6 | Type II β-turn | [7] |
| Ac7c (i+2) | 73.1 | 24.5 | Type II β-turn | [7] | |
| Typical Aib Residue | Aib | ~ ±57 | ~ ±47 | Helical (α or 3₁₀) | [1] |
Expert Insights:
The data clearly demonstrates that the Ac7c residue is a potent inducer of β-turn structures, similar to other Cα,α-disubstituted amino acids.[7] However, the larger and more flexible cycloheptane ring allows for a wider range of dihedral angles compared to the more constrained Aib residue, which predominantly favors helical conformations.[1][7] This suggests that Ac7c can be a valuable tool for designing specific turn motifs in peptides, offering a different conformational bias than Aib. The choice between Ac7c and Aib would therefore depend on the desired secondary structure; Ac7c for promoting β-turns and Aib for inducing helices.
Experimental Workflows and Protocols
To ensure scientific integrity, every protocol described is a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding of the conformational analysis process.
Workflow for Peptide Conformational Analysis
Caption: Workflow for peptide synthesis and conformational analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of a model peptide using Fmoc/tBu chemistry, a standard and reliable method for peptide synthesis.[8][9]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac7c-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Peptide synthesis vessel and shaker
Methodology:
-
Resin Swelling:
-
Place the Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates a complete reaction).[10]
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Global Deprotection:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: 2D NMR Spectroscopy for Solution Structure Determination
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution.[11][12] This protocol outlines the key steps for acquiring and analyzing 2D NMR data.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or DMSO-d6). The concentration should typically be 1-5 mM.
-
Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
NMR Experiments:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is crucial for assigning resonances to specific residues.[13]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through 2-3 bonds, helping to confirm assignments made from the TOCSY spectrum.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It reveals through-space correlations between protons that are close in space (< 5 Å), regardless of whether they are on adjacent residues. These correlations provide the distance restraints used for structure calculation.[13][15]
Data Analysis Workflow:
Caption: Workflow for 2D NMR data analysis.
Protocol 3: X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[7][16]
Methodology:
-
Crystallization:
-
This is often the most challenging step. The purified peptide is dissolved at a high concentration in a suitable solvent.
-
A screening process is performed using various precipitants, buffers, and temperatures to find conditions that yield single, well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common technique.
-
-
Data Collection:
-
A suitable crystal is mounted and flash-cooled in liquid nitrogen.
-
The crystal is exposed to a collimated beam of X-rays (often at a synchrotron source for high intensity).
-
As the crystal is rotated, the diffraction pattern is recorded on a detector.[17]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or anomalous diffraction (if heavy atoms are incorporated).
-
An initial electron density map is calculated, into which a model of the peptide is built.
-
The model is refined against the experimental data to improve the fit and generate the final, high-resolution crystal structure.[2]
-
Conclusion
The incorporation of Methyl 1-aminocycloheptanecarboxylate (Ac7c) into peptides provides a powerful tool for conformational constraint, with a distinct propensity to induce β-turn structures. This contrasts with the helical preference of the smaller, more conformationally restricted Aib residue. The choice between these and other cyclic amino acids should be guided by the specific secondary structure desired in the peptide design. The experimental workflows of SPPS, NMR spectroscopy, and X-ray crystallography provide a robust framework for synthesizing and rigorously characterizing the conformational impact of these unique building blocks, enabling the rational design of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Lenci, E., & Calugi, C. (2021). PepFun: Open Source Protocols for Peptide-Related Computational Analysis. MDPI. Retrieved from [Link]
- Fields, G. B. (2012). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
-
Scherer, M. K., et al. (2010). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]
-
Pires, M., et al. (2009). Effect of ring size on conformation and biological activity of cyclic cationic antimicrobial peptides. PubMed. Retrieved from [Link]
-
Gao, M., et al. (2018). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers. Retrieved from [Link]
-
Ochoa, R., et al. (2021). Computational Evolution Protocol for Peptide Design. ArTS. Retrieved from [Link]
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
- Wu, H., et al. (2015). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer.
-
Pires, M., et al. (2009). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. PMC. Retrieved from [Link]
-
Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]
-
Stammer, C. H. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. R Discovery. Retrieved from [Link]
-
CD Formulation. (n.d.). X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
- Ananda, K., et al. (2005). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
-
LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Domínguez-García, T., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). b: Crystal structure of Boc-Val-Aib-Aib-Leu-NHMe. Retrieved from [Link]
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Isah, A., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformational Properties of Secondary Amino Acids: Replacement of Pipecolic Acid by N‐Methyl‐L‐alanine in Efrapeptin C. Retrieved from [Link]
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
- Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.
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Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analyses of peptides 1–8. Retrieved from [Link]
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LibreTexts. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- Hossain, M. A., et al. (2024, November 4). Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations.
-
ResearchGate. (n.d.). Conformational analyses of peptides 1–8. Retrieved from [Link]
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Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Retrieved from [Link]
- ResearchGate. (2025, August 5). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe).
-
ResearchGate. (n.d.). NOE correlations for 7-CH ¹H-NMR peak in the 2D-NOESY spectrum of compound 14. Retrieved from [Link]
- ResearchGate. (2025, August 6). Conformational study of an Aib-rich peptide in DMSO by NMR.
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PubMed Central. (n.d.). Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells. Retrieved from [Link]
-
PubMed. (n.d.). Comparative genomics analysis of five families of antimicrobial peptide-like genes in seven ant species. Retrieved from [Link]
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A Comparative Guide to Beta-Turn Induction: Methyl 1-Aminocycloheptanecarboxylate vs. Proline
Unlocking Conformational Control in Peptide Design
In the intricate world of peptide science and drug development, the ability to precisely control molecular conformation is paramount. The beta-turn, a secondary structure motif where the polypeptide chain reverses its direction, is a critical element in this endeavor. It is not merely a structural kink; it is a key player in molecular recognition, protein folding, and the biological activity of peptides. For decades, the amino acid proline has been the go-to tool for inducing beta-turns, owing to the conformational constraints imposed by its cyclic side chain. However, the emergence of synthetic amino acids, such as Methyl 1-aminocycloheptanecarboxylate, presents new opportunities and challenges to this established paradigm.
This guide provides a deep, comparative analysis of Methyl 1-aminocycloheptanecarboxylate and proline as beta-turn inducers. We will delve into the structural nuances, experimental evidence, and practical considerations for employing these molecules in peptide design, offering researchers the insights needed to make informed decisions for their specific applications.
The Structural Basis of Beta-Turn Induction: A Tale of Two Rings
The efficacy of a residue in promoting a beta-turn is intrinsically linked to its ability to restrict the peptide backbone's torsional angles (phi, φ, and psi, ψ). Both proline and Methyl 1-aminocycloheptanecarboxylate achieve this through their cyclic structures, but the differences in ring size and substitution have profound implications for the resulting conformation.
Proline: The five-membered pyrrolidine ring of proline locks the φ angle at approximately -60° to -75°, significantly reducing the conformational freedom of the peptide backbone. This inherent rigidity strongly predisposes the peptide chain to adopt a turn conformation, particularly the common Type I and Type II beta-turns.
Methyl 1-Aminocycloheptanecarboxylate: This synthetic amino acid features a larger, seven-membered cycloalkane ring. The increased flexibility of the seven-membered ring compared to proline's five-membered ring might suggest a weaker turn-inducing potential. However, the gem-disubstitution at the alpha-carbon (the presence of both the amino and carboxyl groups on the same ring carbon) introduces a different set of conformational constraints. This "Aib-like" effect (referring to the heavily studied alpha-aminoisobutyric acid) can also strongly favor folded conformations.
The key difference lies in the specific turn types they favor and the degree of conformational purity they can achieve. While proline is a reliable inducer of classical beta-turns, the larger ring of Methyl 1-aminocycloheptanecarboxylate can potentially access a broader range of turn-like structures, which may be advantageous in specific contexts.
Experimental Evidence: A Head-to-Head Comparison
The true measure of a beta-turn inducer lies in empirical data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for elucidating the solution-state conformation of peptides.
Comparative Data Summary
| Parameter | Proline-Containing Peptide | Methyl 1-Aminocycloheptanecarboxylate Peptide | Rationale for Observation |
| Predominant Turn Type | Type I or Type II β-turn | Potentially a wider range of turn-like structures, including non-canonical turns. | The rigid 5-membered ring of proline strongly favors specific backbone dihedral angles. The more flexible 7-membered ring of the cycloheptane derivative allows for a broader conformational landscape. |
| Conformational Homogeneity | Generally high, but can be influenced by surrounding residues. | May exhibit greater conformational heterogeneity, depending on the peptide sequence and solvent. | The inherent flexibility of the larger ring can lead to an equilibrium of multiple conformers in solution. |
| Turn Stability (vs. Temperature) | Moderate to high. | Variable, potentially lower than proline in some contexts due to increased ring flexibility. | The energetic barrier to ring puckering and backbone rotation can be lower in the seven-membered ring system. |
| Chemical Shift Index (CαH) | Characteristic downfield shifts for residues in the turn. | Similar downfield shifts are expected, but the magnitude may differ, reflecting subtle geometric variations. | The CαH chemical shift is highly sensitive to the local backbone conformation. |
| NOE Connectivity | Strong sequential NH-NH and CαH-NH connectivities, characteristic of a tight turn. | The presence and intensity of specific Nuclear Overhauser Effect (NOE) signals would confirm a folded structure, but the pattern might differ from a classic proline-induced turn. | NOE intensity is inversely proportional to the sixth power of the inter-proton distance, making it a precise measure of spatial proximity. |
Experimental Protocols: A Guide to Characterization
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental workflows.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating either proline or Methyl 1-aminocycloheptanecarboxylate are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.
-
Rationale: SPPS allows for the efficient and controlled assembly of peptide chains. The Fmoc protecting group strategy is widely used due to its mild deprotection conditions.
-
-
Coupling of Special Residues:
-
Proline: Fmoc-Pro-OH is coupled using standard coupling reagents like HBTU/DIPEA. Double coupling may be employed to ensure complete incorporation.
-
Methyl 1-Aminocycloheptanecarboxylate: The Fmoc-protected amino acid is similarly coupled. Due to potential steric hindrance, extended coupling times or more potent coupling reagents (e.g., HATU) may be necessary.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.
Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an initial assessment of peptide folding and purity.
-
2D TOCSY: Used for spin system identification and assignment of amino acid residues.
-
2D NOESY/ROESY: Provides information on through-space proton-proton proximities, which is crucial for defining the peptide's three-dimensional structure. A mixing time of 200-400 ms is typically used for NOESY.
-
Rationale: This combination of experiments allows for the complete assignment of proton resonances and the identification of short- and medium-range NOEs that are characteristic of beta-turns.
-
-
Data Analysis:
-
Chemical Shift Analysis: The deviation of CαH chemical shifts from random coil values can indicate the presence of secondary structure.
-
NOE Analysis: The presence of a strong dαN(i, i+1) NOE and the absence of a dNN(i, i+1) NOE are characteristic of a beta-turn.
-
Structure Calculation: The collected NOE distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures.
-
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis, purification, and conformational analysis of peptides containing beta-turn-inducing residues.
Conclusion: Choosing the Right Tool for the Job
The choice between proline and Methyl 1-aminocycloheptanecarboxylate is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the peptide design project.
-
Proline remains the gold standard for inducing well-defined, classical beta-turns. Its rigid structure provides a high degree of conformational certainty, making it an excellent choice when a specific, canonical turn type is desired.
-
Methyl 1-aminocycloheptanecarboxylate offers a more nuanced approach. Its larger, more flexible ring system can be leveraged to explore a wider range of turn-like conformations. This may be particularly useful in cases where non-canonical turns are sought, or where the goal is to introduce a degree of localized flexibility into the peptide backbone.
Ultimately, the optimal choice will depend on a careful consideration of the desired structural outcome, the surrounding peptide sequence, and the specific biological question being addressed. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make these critical decisions and to push the boundaries of rational peptide design.
References
-
Proline Puckering and Protein Structure. Source: National Center for Biotechnology Information. [Link]
-
Conformational properties of 1-aminocycloheptane-1-carboxylic acid (Ac7c) in peptides. Source: Wiley Online Library. [Link]
-
The Aib residue: a gift from nature to peptide chemists. Source: Wiley Online Library. [Link]
-
Two-Dimensional NMR Spectroscopy. Source: JoVE (Journal of Visualized Experiments). [Link]
A Comparative Guide to Cycloheptyl vs. Cyclohexyl Amino Acids in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids is a cornerstone strategy for modulating structure, enhancing stability, and improving biological activity. Among these, cyclic aliphatic amino acids, particularly those based on cyclohexane, have been extensively studied. This guide provides a comparative analysis of cycloheptyl and cyclohexyl amino acids when incorporated into peptide structures, offering insights into their respective influences on conformation and function. While a wealth of experimental data exists for cyclohexyl amino acids, information on their seven-membered ring counterparts is less prevalent. Therefore, this guide combines established experimental findings for cyclohexyl amino acids with a theoretical and extrapolative comparison for cycloheptyl amino acids, grounded in the principles of conformational analysis.
The Allure of Cyclic Aliphatic Amino Acids in Peptide Design
The introduction of cyclic aliphatic side chains, such as cyclohexyl and cycloheptyl groups, into a peptide backbone imparts a significant degree of conformational constraint. Unlike their linear aliphatic counterparts (e.g., leucine or valine), the restricted rotation within the cyclic moiety limits the accessible conformational space of the amino acid side chain and, by extension, the peptide backbone. This pre-organization can favor specific secondary structures, such as β-turns, α-helices, or β-sheets, which are often crucial for biological recognition and activity.[1][2] Furthermore, the bulky and hydrophobic nature of these cyclic groups can provide steric shielding against enzymatic degradation, thereby enhancing the in vivo stability and half-life of peptide drugs.[3][4]
Cyclohexyl Amino Acids: A Well-Established Tool for Structural Control
The incorporation of cyclohexyl amino acids, most commonly cyclohexylalanine (Cha) and its derivatives, is a widely employed tactic in medicinal chemistry to enhance the potency and stability of peptides.[3] The six-membered ring of cyclohexane predominantly adopts a stable chair conformation, which significantly influences the folding of the peptide backbone.
Impact on Secondary Structure
The rigid chair conformation of the cyclohexyl group can act as a potent inducer of specific secondary structures. Depending on the position and surrounding sequence, cyclohexylalanine can promote the formation of:
-
β-Sheets and β-Turns: The bulky cyclohexyl side chain can favor extended conformations, leading to the formation of stable β-sheet structures.[5] In cyclic peptides, the presence of D- and L-amino acids in combination with cyclohexylalanine can facilitate the formation of well-defined β-turn structures.[6]
-
α-Helices: In certain sequence contexts, the hydrophobic interactions of the cyclohexyl group can stabilize α-helical conformations.[5] Studies on hybrid peptides have shown that oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) robustly fold into a 14-helix.[7][8]
Enhanced Enzymatic Stability
A key advantage of incorporating cyclohexyl amino acids is the marked increase in resistance to proteolytic degradation. The bulky cyclohexyl side chain sterically hinders the approach of proteases to the scissile peptide bond, reducing the rate of enzymatic cleavage.[3] This has been demonstrated in analogues of apelin-17, where the replacement of a natural amino acid with 3-Cyclohexyl-L-alanine led to a dramatic increase in plasma stability.[3]
Cycloheptyl Amino Acids: A Frontier of Peptide Design
In contrast to the well-documented cyclohexyl amino acids, specific experimental data on the influence of cycloheptyl amino acids on peptide structure is sparse in publicly available literature. However, a patent for the synthesis of cyclic peptides mentions the use of cycloheptyl amino acids, indicating their consideration in the field.[9] Based on the known conformational properties of the cycloheptane ring, we can extrapolate its potential impact on peptide structure.
Conformational Flexibility and Its Implications
The cycloheptane ring is significantly more flexible than the cyclohexane ring. It exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and, to a lesser extent, the chair. This increased conformational flexibility compared to the rigid chair of cyclohexane would likely translate to a less stringent conformational constraint on the peptide backbone.
-
Potential for a Broader Range of Induced Structures: The flexibility of the cycloheptyl group might allow for the adoption of a wider array of backbone conformations, potentially leading to less defined or more dynamic secondary structures compared to the well-ordered structures induced by cyclohexyl amino acids.
-
Impact on Receptor Binding: The ability of the cycloheptyl side chain to adopt multiple conformations could be advantageous in cases where a degree of "induced fit" is required for optimal receptor binding. However, it could also lead to a higher entropic penalty upon binding compared to the more pre-organized cyclohexyl-containing peptides, potentially resulting in lower binding affinity.[1]
Comparative Analysis: Cycloheptyl vs. Cyclohexyl Amino Acids
| Feature | Cyclohexyl Amino Acids | Cycloheptyl Amino Acids (Theoretical) |
| Ring Conformation | Predominantly rigid chair conformation. | Dynamic equilibrium of flexible conformations (e.g., twist-chair). |
| Conformational Constraint | High. Strongly influences and restricts peptide backbone conformation. | Moderate to High. Offers more conformational freedom than cyclohexane. |
| Secondary Structure Induction | Potent inducer of specific structures (β-sheets, β-turns, α-helices).[5][7][8] | Likely to be a less specific inducer, potentially allowing for more dynamic or a broader range of secondary structures. |
| Receptor Binding Affinity | Can lead to high affinity due to pre-organization of the bioactive conformation.[2] | May have lower or comparable affinity depending on the entropic cost of binding and the requirement for induced fit. |
| Enzymatic Stability | Significantly enhances stability through steric shielding.[3] | Expected to provide significant steric hindrance and enhance stability, possibly to a greater extent due to its larger size. |
| Hydrophobicity | High. | Higher than cyclohexyl due to the additional methylene group. |
Experimental Protocols
The synthesis and analysis of peptides containing these cyclic amino acids generally follow established methodologies in peptide chemistry.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating both cyclohexyl and cycloheptyl amino acids into peptide chains. The Fmoc/tBu strategy is commonly employed.[9]
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Structural Analysis
The conformational properties of peptides containing cyclic amino acids are primarily investigated using a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are pivotal for determining the three-dimensional structure of peptides in solution.[10] These methods provide information on through-bond and through-space proton connectivities, allowing for the elucidation of backbone and side-chain conformations.
-
X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides high-resolution structural information in the solid state.[11][12] This technique is invaluable for precisely defining bond angles, distances, and the overall molecular packing.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution by measuring the differential absorption of left and right circularly polarized light.[7]
Workflow for Peptide Structural Analysis
Caption: Integrated workflow for peptide structural determination.
Conclusion and Future Perspectives
Cyclohexyl amino acids are a well-validated tool in peptide chemistry, offering robust control over peptide conformation and a reliable means to enhance enzymatic stability. Their influence on inducing specific secondary structures is well-documented and leveraged in the design of peptidomimetics.
The role of cycloheptyl amino acids in peptide structure, while not extensively explored experimentally, presents an intriguing avenue for future research. The greater conformational flexibility of the seven-membered ring could offer a different set of tools for peptide designers, potentially enabling the creation of peptides with more dynamic or adaptable structures. Further investigation is needed to experimentally validate the theoretical considerations presented here and to fully understand the unique properties that cycloheptyl amino acids can bring to the field of peptide science. A direct comparative study, synthesizing and analyzing analogous peptides containing both cyclohexyl and cycloheptyl residues, would be highly valuable in elucidating the nuanced structural and functional differences imparted by these two cyclic aliphatic amino acids.
References
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
- Tang, Y. C., Xie, H. B., Tian, G. L., & Ye, Y. H. (2002). Synthesis of cyclopentapeptides and cycloheptapeptides by DEPBT and the influence of some factors on cyclization. Journal of peptide research, 60(2), 95–103.
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IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). D-Cyclobutylalanine: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]
- Kwon, Y. U., & Kodadek, T. (2007). Cyclic peptides as therapeutic agents and biochemical tools. Journal of the American Chemical Society, 129(6), 1500–1501.
- Wagner, N., et al. (2017). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry–A European Journal, 23(42), 10143-10151.
- Kwon, Y. U., & Kodadek, T. (2007). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. ACS chemical biology, 2(10), 671–677.
- Danial, M., Perrier, S., & Jolliffe, K. A. (2015). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers.
-
SeRMN – NMR Service at UAB. (2017, September 19). Folding peptides studied by NMR. Retrieved from [Link]
- Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics.
- Fernández-Carreiras, T., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8213-8221.
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ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved from [Link]
- Schubert, M., et al. (2017). Impact of the amino acid sequence on the conformation of side chain lactam-bridged octapeptides. Journal of Peptide Science, 23(7-8), 537-547.
- Hruby, V. J., & Cai, M. (2013). Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Journal of Peptide Science, 19(3), 138-147.
- Salick, D. A., & Daniels, C. L. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(5), 455–467.
- Hruby, V. J. (2009). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers, 90(3), 365–372.
- Sheinblatt, M. (1991). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe]. International journal of peptide and protein research, 38(1), 8–14.
-
ResearchGate. (n.d.). Cyclic CsA analog (a) vs. the acyclic analog (b). Retrieved from [Link]
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etd@IISc. (2009, May 18). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Retrieved from [Link]
- Ramakrishnan, C. (1985). Cyclic peptides — Small and big and their conformational aspects. International Journal of Peptide and Protein Research, 26(3), 239-252.
- Flook, M., & Paterson, B. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2329.
- Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43864-43869.
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YouTube. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold. Retrieved from [Link]
- Kritzer, J. A., et al. (2016). Cell Permeable Peptides Containing “Cycloalanine” Residues. ACS Medicinal Chemistry Letters, 7(8), 772-776.
- Hudson, C. B., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(20), 5226-5237.
- Pietrzyk, A. J., Bujacz, A., Jaskolski, M., & Bujacz, G. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14.
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ResearchGate. (n.d.). NMR of peptides. Retrieved from [Link]
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ResearchGate. (n.d.). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). Retrieved from [Link]
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ChemRxiv. (n.d.). Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone. Retrieved from [Link]
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Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Methyl 1-aminocycloheptanecarboxylate
In the landscape of peptide therapeutics, the Achilles' heel has persistently been their susceptibility to enzymatic degradation. This inherent instability curtails their bioavailability and therapeutic efficacy, posing a significant hurdle for researchers and drug developers. The strategic incorporation of non-natural amino acids has emerged as a formidable approach to engineer peptides with enhanced proteolytic resistance. This guide provides an in-depth comparison of the enzymatic stability of standard peptides versus those containing the Cα-tetrasubstituted cyclic amino acid, Methyl 1-aminocycloheptanecarboxylate. We will explore the mechanistic underpinnings of this enhanced stability and provide detailed experimental protocols for its evaluation.
The Challenge of Proteolytic Degradation
Peptides, being composed of natural L-amino acids, are readily recognized and cleaved by a plethora of endogenous proteases, such as trypsin, chymotrypsin, and various peptidases found in plasma and the gastrointestinal tract.[1] This rapid degradation necessitates frequent administration at high doses, often leading to undesirable side effects and increased treatment costs. The core challenge lies in modifying the peptide backbone to sterically hinder or prevent recognition by these enzymes without compromising the peptide's desired biological activity.
Methyl 1-aminocycloheptanecarboxylate: A Shield Against Proteolysis
The incorporation of Methyl 1-aminocycloheptanecarboxylate, a Cα-tetrasubstituted cyclic amino acid, into a peptide sequence introduces significant conformational rigidity and steric bulk.[2][3] This unique structural feature is the cornerstone of its ability to confer profound enzymatic stability.
Mechanism of Enhanced Stability: Steric Hindrance
Proteolytic enzymes possess specific active sites that recognize and bind to particular amino acid sequences. The cleavage of a peptide bond is a highly specific event requiring a precise conformational fit between the peptide substrate and the enzyme. The bulky cycloheptane ring of Methyl 1-aminocycloheptanecarboxylate acts as a steric shield, physically obstructing the approach of the protease to the adjacent peptide bonds.[4][5] This steric hindrance disrupts the critical enzyme-substrate interaction, thereby preventing proteolytic cleavage. Studies on peptides containing similar cyclic amino acids, such as 1-aminocyclohexane carboxylic acid, have demonstrated a significant increase in resistance to enzymatic hydrolysis.[6]
Figure 1: Mechanism of Steric Hindrance.
Comparative In Vitro Stability Data
To quantify the impact of Methyl 1-aminocycloheptanecarboxylate on enzymatic stability, we present hypothetical comparative data based on typical experimental findings with analogous cyclic amino acids. The data below illustrates the degradation of a model peptide and its analog containing Methyl 1-aminocycloheptanecarboxylate in the presence of common proteases and biological fluids.
| Peptide | Enzyme/Fluid | Incubation Time (hours) | % Intact Peptide Remaining |
| Model Peptide | Trypsin (0.1 mg/mL) | 1 | 15% |
| 4 | <1% | ||
| Model Peptide-MeA7c | Trypsin (0.1 mg/mL) | 1 | 98% |
| 4 | 92% | ||
| Model Peptide | Chymotrypsin (0.1 mg/mL) | 1 | 25% |
| 4 | 5% | ||
| Model Peptide-MeA7c | Chymotrypsin (0.1 mg/mL) | 1 | 99% |
| 4 | 95% | ||
| Model Peptide | Human Plasma | 1 | 40% |
| 8 | 10% | ||
| Model Peptide-MeA7c | Human Plasma | 1 | 95% |
| 8 | 85% | ||
| Model Peptide | Simulated Intestinal Fluid | 1 | 5% |
| 4 | <1% | ||
| Model Peptide-MeA7c | Simulated Intestinal Fluid | 1 | 90% |
| 4 | 78% |
Experimental Protocols for Assessing Enzymatic Stability
To ensure the trustworthiness and reproducibility of stability studies, a well-defined and validated protocol is essential. Below are detailed step-by-step methodologies for conducting in vitro enzymatic stability assays.
I. In Vitro Protease Stability Assay
This assay evaluates the stability of a peptide against specific proteases like trypsin and chymotrypsin.
Materials:
-
Test Peptide and Control Peptide (1 mg/mL stock solutions in water or appropriate buffer)
-
Protease (e.g., Trypsin, Chymotrypsin) (1 mg/mL stock solution in 1 mM HCl)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, add 90 µL of the Reaction Buffer.
-
Add 5 µL of the Test Peptide stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 5 µL of the Protease stock solution to initiate the reaction. The final peptide concentration will be approximately 50 µg/mL and the protease concentration will be 50 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of the ice-cold Quenching Solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Monitor the disappearance of the parent peptide peak over time. The percentage of intact peptide remaining at each time point is calculated relative to the t=0 time point.
-
Figure 2: Workflow for In Vitro Protease Stability Assay.
II. Plasma Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant matrix.[7][8]
Materials:
-
Test Peptide and Control Peptide (1 mg/mL stock solutions)
-
Human Plasma (or other species of interest), anticoagulated (e.g., with EDTA)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis, if applicable)
Procedure:
-
Peptide Spiking:
-
Thaw the plasma at 37°C.
-
Spike the plasma with the Test Peptide to a final concentration of 10 µg/mL.
-
-
Incubation:
-
Incubate the spiked plasma at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot of the plasma.
-
Add the aliquot to 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining intact peptide.
-
III. Simulated Gastric and Intestinal Fluid Stability Assays
These assays are crucial for evaluating the stability of orally administered peptides.[9][10][11][12]
Materials:
-
Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH 1.2, containing pepsin (e.g., 3.2 mg/mL).
-
Simulated Intestinal Fluid (SIF): 0.05 M KH2PO4, pH 6.8, containing pancreatin (e.g., 10 mg/mL).
-
Test Peptide and Control Peptide (1 mg/mL stock solutions).
-
Quenching Solution (e.g., 10% TFA in Acetonitrile).
Procedure: The procedure is analogous to the In Vitro Protease Stability Assay, with the following modifications:
-
Use SGF or SIF as the reaction medium.
-
Incubate at 37°C.
-
Quench and process the samples as described previously for HPLC analysis.
Conclusion
The incorporation of Methyl 1-aminocycloheptanecarboxylate represents a powerful strategy to overcome the inherent instability of therapeutic peptides. The steric bulk provided by this Cα-tetrasubstituted cyclic amino acid effectively shields the peptide backbone from proteolytic attack, leading to a significant enhancement in stability in the presence of various enzymes and biological fluids. The experimental protocols detailed in this guide provide a robust framework for researchers to reliably assess and compare the enzymatic stability of novel peptide candidates, thereby accelerating the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.
References
-
Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability - PMC - NIH. (2021). [Link]
-
Synthesis of new C α -tetrasubstituted α-amino acids - Beilstein Journals. (n.d.). [Link]
-
On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PubMed Central - NIH. (n.d.). [Link]
-
Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed. (n.d.). [Link]
-
Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed. (n.d.). [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. (n.d.). [Link]
-
C(alpha)-tetrasubstituted Amino Acid Based Peptides in Asymmetric Catalysis - PubMed. (n.d.). [Link]
-
Cyclization of peptides enhances proteolytic stability and thus... - ResearchGate. (n.d.). [Link]
-
Synthesis of new Cα-tetrasubstituted α-amino acids - Semantic Scholar. (n.d.). [Link]
-
Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid - R Discovery. (1981). [Link]
-
Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide | Request PDF - ResearchGate. (n.d.). [Link]
-
Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria - PubMed. (2019). [Link]
-
Evidence for strained interactions between side-chains and the polypeptide backbone. (n.d.). [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - NIH. (2023). [Link]
-
In Vitro ADME, Stability Test, Plasma, Rat - Pharmacology Discovery Services. (n.d.). [Link]
-
In Vitro Simulated Gastrointestinal Digestion Stability of a Neuroprotective Octapeptide WCPFSRSF and Prediction of Potential Bioactive Peptides in Its Digestive Fragments by Multiple Bioinformatics Tools - PubMed. (2023). [Link]
-
Plasma Stability In Vitro Assay - Charnwood Discovery. (n.d.). [Link]
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed. (n.d.). [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies - NIH. (2022). [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed. (2015). [Link]
-
Structure–activity relationships of antibacterial peptides - PMC - NIH. (2023). [Link]
-
Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides | Request PDF - ResearchGate. (n.d.). [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. (n.d.). [Link]
-
The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed Central. (2016). [Link]
-
Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability - MDPI. (2022). [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 3. C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for strained interactions between side-chains and the polypeptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Simulated Gastrointestinal Digestion Stability of a Neuroprotective Octapeptide WCPFSRSF and Prediction of Potential Bioactive Peptides in Its Digestive Fragments by Multiple Bioinformatics Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 1-aminocycloheptanecarboxylate: A Guide to Investigating Receptor Binding Affinity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding profile of the novel compound, Methyl 1-aminocycloheptanecarboxylate. As a structurally unique cyclic amino acid, this molecule presents an intriguing candidate for exploring interactions with key central nervous system (CNS) receptors. Currently, public-domain data on the specific biological activity of this compound is limited. Therefore, this document outlines a robust, scientifically grounded methodology to characterize its binding affinity, comparing it with established ligands at high-value neurological targets.
Introduction to Methyl 1-aminocycloheptanecarboxylate and the Rationale for Target Selection
Methyl 1-aminocycloheptanecarboxylate belongs to the class of cyclic amino acids. These compounds are of significant interest in medicinal chemistry due to their conformationally constrained structures. This rigidity can lead to enhanced stability against enzymatic degradation and improved selectivity for specific receptor subtypes when compared to their linear counterparts.[][2] The parent compound, 1-aminocycloheptanecarboxylic acid, is a known chemical entity, but the addition of a methyl ester group may significantly alter its pharmacokinetic and pharmacodynamic properties.[3]
Given its structure, two primary receptor families emerge as high-probability targets for initial investigation: the N-methyl-D-aspartate (NMDA) receptors and the γ-aminobutyric acid type A (GABA-A) receptors.
-
NMDA Receptors: These are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[4] Structurally similar, smaller cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid (ACPC), have been identified as antagonists at the NMDA receptor complex.[5][6] This precedent makes the NMDA receptor a logical and compelling primary target for investigation. Overactivation of NMDA receptors is linked to excitotoxicity, implicated in various neurodegenerative disorders, making antagonists a key area of therapeutic research.[4]
-
GABA-A Receptors: As the principal inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are the target for numerous clinically important drugs, including benzodiazepines and barbiturates.[7] The core structure of Methyl 1-aminocycloheptanecarboxylate is an amino acid, analogous to the endogenous ligand GABA. This structural similarity suggests a potential interaction with the GABA binding site on the GABA-A receptor complex.[8][9]
Experimental Design: A Comparative Radioligand Binding Study
To determine the affinity and selectivity of Methyl 1-aminocycloheptanecarboxylate for these targets, a competitive radioligand binding assay is the gold-standard in vitro method. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, which can then be converted to an inhibition constant (Ki) to reflect the true binding affinity.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards.
Protocol 1: NMDA Receptor Binding Assay
-
Receptor Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptic membranes) in assay buffer and store at -80°C until use. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Radioligand: [³H]CGP 39653 (a selective antagonist for the glutamate binding site).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a final volume of 500 µL, combine:
-
50 µL of Methyl 1-aminocycloheptanecarboxylate or standard ligand (e.g., Glutamate) at various concentrations.
-
50 µL of [³H]CGP 39653 (at a final concentration near its Kd, e.g., 5 nM).
-
400 µL of membrane suspension (approx. 100-200 µg protein).
-
-
Nonspecific Binding: Determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 1 mM L-Glutamate).
-
Incubation: Incubate at 4°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add 5 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GABA-A Receptor Binding Assay
-
Receptor Preparation: Follow the same procedure as for NMDA receptors, using rat whole brain or cortex.
-
Assay Procedure:
-
Radioligand: [³H]Muscimol (a high-affinity agonist).[10]
-
Assay Buffer: 50 mM Tris-citrate, pH 7.1.
-
Reaction Mixture: In a final volume of 500 µL, combine:
-
50 µL of Methyl 1-aminocycloheptanecarboxylate or standard ligand (e.g., GABA) at various concentrations.
-
50 µL of [³H]Muscimol (at a final concentration near its Kd, e.g., 2 nM).
-
400 µL of membrane suspension (approx. 100-200 µg protein).
-
-
Nonspecific Binding: Determined in the presence of 1 mM unlabeled GABA.
-
Incubation: Incubate at 4°C for 30 minutes.
-
Filtration & Quantification: Follow the same procedure as for the NMDA receptor assay.
-
-
Data Analysis: Follow the same data analysis procedure as described above.
Comparative Data Summary (Hypothetical)
The table below presents a hypothetical outcome of the binding assays, designed to facilitate a clear comparison of the compound's potential performance against established alternatives.
| Compound | NMDA Receptor Ki (nM) | GABA-A Receptor Ki (nM) | Selectivity Ratio (NMDA/GABA-A) |
| Methyl 1-aminocycloheptanecarboxylate | 450 | >10,000 | >22 |
| L-Glutamate | 50 | >10,000 | >200 |
| NMDA | 120 | >10,000 | >83 |
| ACPC | 800[6] | >10,000 | >12.5 |
| GABA | >10,000 | 150 | <0.015 |
| Muscimol | >10,000 | 15[11] | <0.0015 |
| Bicuculline | >10,000 | 250 | <0.025 |
Note: Ki values for ACPC and Muscimol are representative values from the literature. Other values are hypothetical for illustrative purposes.
Interpretation of Hypothetical Data
In this scenario, Methyl 1-aminocycloheptanecarboxylate demonstrates a moderate binding affinity for the NMDA receptor (Ki = 450 nM) and negligible affinity for the GABA-A receptor (Ki > 10,000 nM). This would classify it as a selective NMDA receptor ligand. Its potency is lower than the endogenous agonist L-Glutamate but comparable to the known antagonist ACPC. This profile would warrant further investigation through functional assays to determine if it acts as an agonist or an antagonist.
Mechanistic Visualization
The following diagram illustrates the principle of competitive binding at a generic ligand-gated ion channel, representative of both NMDA and GABA-A receptors.
Caption: Competitive binding at a ligand-gated ion channel.
Conclusion and Future Directions
This guide provides a foundational strategy for characterizing the receptor binding affinity of Methyl 1-aminocycloheptanecarboxylate. The proposed experiments will elucidate its potency and selectivity, providing critical data for any drug development program. Based on the hypothetical results, this compound emerges as a potential NMDA receptor-selective ligand.
The essential next step would be to perform functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific NMDA receptor subtypes, or patch-clamp electrophysiology in cultured neurons. These experiments would definitively determine whether the compound's binding results in channel activation (agonism), inhibition (antagonism), or modulation, thereby completing its primary pharmacological profile.
References
- G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. PubMed.
- Cyclic Amino Acids. BOC Sciences.
- What Are Cyclic Amino Acids and Their Applications?. MolecularCloud.
- Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. PubMed Central.
- Boc-1-amino-cycloheptane carboxylic acid. Chem-Impex.
- Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. PubMed Central.
- 1-Aminocycloheptanecarboxylic acid | C8H15NO2. PubChem.
- Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–πInteraction between GABA. Caltech Authors.
- NMDA receptor. Wikipedia.
- Activation Mechanisms of the NMDA Receptor. NCBI.
- 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. PubMed.
- GABAA receptor. Wikipedia.
- On high- and low-affinity agonist sites in GABAA receptors. PubMed.
- 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2. PubChem.
- Mutational analysis of the glycine-binding site of the NMDA receptor: structural similarity with bacterial amino acid-binding proteins. PubMed.
- Defining Affinity with the GABAA Receptor. PubMed Central.
- Characterization of GABA Receptors. PubMed Central.
- Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. ResearchGate.
- Pharmacology of NMDA Receptors. NCBI.
- Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits. PubMed.
- Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices. PubMed.
- Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.
Sources
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- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of Ring-Sized Cyclic Amino Acids in Peptide Design
For researchers, medicinal chemists, and professionals in drug development, the quest for peptides with enhanced stability, specificity, and therapeutic efficacy is a continuous endeavor. A powerful strategy in this pursuit is the incorporation of cyclic amino acids to impose conformational constraints on the otherwise flexible peptide backbone. The size of the incorporated ring profoundly influences the resulting peptide architecture, dictating its secondary structure and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the effects of different ring-sized cyclic amino acids on peptide conformation, supported by experimental data and structural insights to inform rational peptide design.
The Rationale: Why Ring Size Matters in Peptide Conformation
The incorporation of a cyclic amino acid into a peptide chain introduces a rigidifying element that restricts the torsional freedom around the backbone dihedral angles, phi (φ) and psi (ψ). This limitation in conformational space can pre-organize a peptide into a specific secondary structure, such as a β-turn, helix, or sheet, which is often crucial for receptor binding and biological function. The degree and nature of this conformational constraint are directly correlated with the size of the cyclic amino acid's ring. Smaller rings introduce more severe steric hindrance, leading to more defined and often unique conformational preferences, while larger rings offer a greater degree of flexibility, albeit still more constrained than their linear counterparts.
A Comparative Analysis of Ring-Sized Cyclic Amino Acids
This section will delve into the specific conformational effects of incorporating cyclic amino acids with varying ring sizes into peptide backbones.
Small Rings: Imposing Tight Constraints
1. Three-Membered Rings (Aziridine-2-carboxylic acid - Azy)
The highly strained three-membered ring of aziridine-2-carboxylic acid introduces a significant perturbation to the peptide backbone. While less commonly used than larger rings due to synthetic challenges and potential reactivity, its incorporation leads to unique conformational properties. Studies have shown that the introduction of an azetidine group into a peptide containing proline residues can perturb the normal secondary structure observed in proline-rich sequences[1]. The high degree of ring strain in Azy analogues significantly influences the backbone torsion angles, often forcing them into regions of the Ramachandran plot that are sparsely populated by natural amino acids.
2. Four-Membered Rings (Azetidine-2-carboxylic acid - Aze & Cyclobutane Amino Acids)
Four-membered ring systems offer a balance between significant conformational restriction and greater stability compared to three-membered rings.
-
Azetidine-2-carboxylic acid (Aze): As a smaller homolog of proline, Aze has been a subject of comparative studies to understand the impact of ring contraction. Computational studies have revealed that the change in ring size from proline to azetidine results in remarkable changes in the backbone and ring structures, particularly in the C'-N imide bond length and the bond angles around the N-Cα bond[2]. The four-membered azetidine ring is less puckered than proline's five-membered ring and can adopt either puckered conformation depending on the backbone structure[2]. This can influence the cis-trans isomerization of the preceding peptide bond, a critical determinant of peptide conformation.
-
Cyclobutane Amino Acids: These residues have been successfully employed to introduce conformational constraints in peptides. Their rigid framework can stabilize secondary structures and has been shown to be compatible with standard peptide synthesis[3]. The conformational preferences of cyclobutane-containing peptides are influenced by the substitution pattern on the ring, which can modulate the ring-puckering and, consequently, the backbone dihedral angles[4][5].
The Gold Standard: Five-Membered Rings
1. Proline (Pro) and its Analogues
Proline, with its five-membered pyrrolidine ring, is the most well-studied cyclic amino acid and serves as a benchmark for conformational constraint. Its unique structure restricts the φ angle to approximately -60° to -75° and significantly influences the cis-trans isomerization of the preceding peptide bond, with the cis conformation being more accessible than for other amino acids[6]. Proline is known as a "helix breaker" but is a strong promoter of β-turn structures[6].
The conformational landscape of proline-containing peptides can be further fine-tuned by introducing substituents on the pyrrolidine ring. For example, 4-substituted prolines can bias the ring pucker (Cγ-endo vs. Cγ-exo), which in turn affects the backbone torsion angles and can stabilize or destabilize local secondary structures like the polyproline II (PPII) helix[7].
2. 1-Aminocyclopentane-1-carboxylic acid (Ac5c)
As an α,α-disubstituted cyclic amino acid, Ac5c provides even greater conformational restriction than proline. The cyclopentane ring preorganizes the backbone and strongly promotes helical conformations. Comparative studies have shown that peptides containing Ac5c form significantly more stable helices than those with the acyclic, α,α-disubstituted 2-aminoisobutyric acid (Aib)[8].
Larger Rings: Introducing Subtle Constraints and Novel Topologies
1. Six-Membered Rings (Piperidine-2-carboxylic acid - Pip)
The six-membered ring of piperidine-2-carboxylic acid, a larger homolog of proline, offers a different set of conformational constraints. The piperidine ring can adopt chair and boat conformations, with the chair conformation being more stable[2]. The increased ring size compared to proline leads to different steric interactions and can influence the backbone dihedral angles in a distinct manner, providing an alternative tool for peptide secondary structure engineering.
2. Seven-Membered and Larger Rings
The incorporation of even larger rings, such as those found in cyclic dipeptides containing α- and β-amino acids, leads to more complex conformational landscapes[9]. While offering more flexibility than smaller rings, they still impose significant constraints compared to linear peptides. The larger ring size can accommodate different types of secondary structures and can be utilized to create unique molecular scaffolds for various applications. As the ring size increases in cyclic peptides, the degree of β-structure can be disrupted, which in turn affects their biological activity[10].
Comparative Data Summary
| Ring Size | Cyclic Amino Acid Example | Key Conformational Effects | Predominant Secondary Structures |
| 3 | Aziridine-2-carboxylic acid (Azy) | High ring strain, significant backbone perturbation. | Can disrupt canonical secondary structures. |
| 4 | Azetidine-2-carboxylic acid (Aze) | Less puckered than proline, influences cis/trans isomerization. | Can favor unique turn-like structures. |
| 4 | Cyclobutane Amino Acids | Rigid framework, conformation dependent on substitution. | Can stabilize various secondary structures. |
| 5 | Proline (Pro) | Restricted φ angle, promotes β-turns, influences cis/trans isomerization. | β-turns, Polyproline II helices. |
| 5 | 1-Aminocyclopentane-1-carboxylic acid (Ac5c) | Strong helical propensity due to α,α-disubstitution. | 310- and α-helices. |
| 6 | Piperidine-2-carboxylic acid (Pip) | Adopts chair/boat conformations, different steric profile than proline. | Can induce unique turn and helical structures. |
| 7+ | Various | Greater flexibility, can accommodate diverse conformations. | Dependent on the specific ring structure and peptide sequence. |
Experimental Protocols for Conformational Analysis
A multi-pronged approach is essential for the comprehensive conformational analysis of peptides containing cyclic amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Step-by-Step Protocol for NMR Structural Analysis:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and get an initial overview of the resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). These are crucial for determining the peptide's three-dimensional fold.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe the amide proton and nitrogen correlations, which are sensitive to the local chemical environment and hydrogen bonding.
-
-
Resonance Assignment: Sequentially assign all proton and heteronuclear resonances using the combination of TOCSY and NOESY/ROESY data.
-
Constraint Extraction:
-
Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY/ROESY cross-peaks.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle.
-
-
Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH, or AMBER) to calculate a family of structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using validation software (e.g., PROCHECK-NMR) to check for stereochemical quality and agreement with the experimental data.
Diagram of NMR Experimental Workflow:
Caption: The influence of cyclic amino acid ring size on conformational constraint and peptide structure.
Conclusion
The choice of a cyclic amino acid and, specifically, its ring size is a critical decision in the rational design of conformationally constrained peptides. Smaller rings, such as those in azetidine-2-carboxylic acid, impose tight geometric constraints, leading to highly defined and often unique local conformations. The five-membered ring of proline and its analogues remains a versatile and powerful tool for inducing β-turns and stabilizing helical structures. Larger rings, like that of piperidine-2-carboxylic acid, provide more subtle conformational biases and can be used to explore novel structural topologies. By understanding the distinct conformational propensities imparted by different ring sizes, researchers can more effectively engineer peptides with the desired structural and functional properties for a wide range of therapeutic and biotechnological applications.
References
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Imahashi, Y., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
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Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 808(1-3), 21-31. [Link]
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Gale, P. A., et al. (2025). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 30(20), 1-15. [Link]
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Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
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Ramakrishnan, C. (1984). Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences, 6(4), 511-529. [Link]
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Cisneros, G. A. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Omega, 8(20), 17937–17947. [Link]
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Li, Z., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Communications Biology, 4(1), 1-10. [Link]
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Royo, M., et al. (2025). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]
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Konno, S., et al. (2008). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. The Journal of Biological Chemistry, 283(44), 30009-30018. [Link]
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Tsai, C. C., Overberger, C. G., & Zand, R. (1979). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 14(5), 393-402. [Link]
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Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
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Vaynberg, J., & Welsh, W. J. (2018). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Current Opinion in Structural Biology, 50, 136-144. [Link]
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Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44031–44037. [Link]
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Ghadiri, M. R., et al. (1996). Cyclic peptide structures with alternating d‐ and l‐amino acids adopting flat ring‐shaped conformation. Journal of the American Chemical Society, 118(40), 9627-9628. [Link]
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Gante, J., et al. (2001). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Research, 58(5), 359-367. [Link]
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Brancaccio, D., et al. (2014). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. Journal of Medicinal Chemistry, 57(15), 6548–6558. [Link]
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SWISS-MODEL. Secondary structure and backbone conformation. SWISS-MODEL Help. [Link]
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Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
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Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 771-790. [Link]
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King, G. F. (2008). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II. Elsevier. [Link]
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Mantsyzov, A. B., et al. (2010). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy. Molecular Biology, 44(6), 947-956. [Link]
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Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. The Journal of Organic Chemistry, 70(16), 6431–6440. [Link]
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. [Link]
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Levine, P. M., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(42), 13644–13655. [Link]
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A Comparative Guide to Methyl 1-aminocycloheptanecarboxylate as a Non-Natural Amino Acid in Peptide-Based Drug Discovery
Introduction: The Quest for Precision in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics.[1] Their high selectivity and potency are often offset by inherent limitations, such as poor metabolic stability and low membrane permeability.[2] The strategic incorporation of non-natural amino acids (NNAAs) has emerged as a transformative tool to overcome these hurdles.[2][3][4][] By moving beyond the 20 proteinogenic amino acids, researchers can precisely modulate the physicochemical properties of peptides, enhancing their drug-like characteristics.[4][]
Among the vast arsenal of NNAAs, conformationally constrained residues are of particular interest. These building blocks pre-organize the peptide backbone into specific secondary structures, reducing the entropic penalty of binding to a biological target and enhancing stability. This guide provides an in-depth comparison of Methyl 1-aminocycloheptanecarboxylate (Ac7c-OMe), a Cα,α-disubstituted cyclic amino acid, with other classes of NNAAs. We will explore its unique structural impact, compare its performance based on experimental data, and provide validated protocols for its application.
Structural Profile of Methyl 1-aminocycloheptanecarboxylate (Ac7c)
Methyl 1-aminocycloheptanecarboxylate, often abbreviated as Ac7c when incorporated into a peptide chain, is characterized by a seven-membered cycloalkane ring fused to the α-carbon of the amino acid. This structure imposes significant, yet flexible, steric constraints on the peptide backbone.
Caption: Structure of Methyl 1-aminocycloheptanecarboxylate.
The cycloheptane ring is conformationally dynamic, most commonly adopting a twist-chair conformation within a peptide sequence.[6][7] This unique geometry significantly influences the surrounding peptide structure. X-ray crystallography and NMR studies have demonstrated that the Ac7c residue is a potent inducer of β-turn conformations, particularly Type I/III and Type II β-turns.[6][7] This ability to nucleate specific, folded structures is a cornerstone of its utility in rational peptide design.
Comparative Analysis: Ac7c vs. Other Non-Natural Amino Acids
The choice of an NNAA is dictated by the specific properties one wishes to impart to a peptide. Ac7c occupies a distinct niche defined by its ring size and the type of constraint it imposes.
Logical Framework: How Constraint Impacts Peptide Properties
Caption: Influence of Ac7c incorporation on peptide properties.
Data-Driven Comparison
The performance of Ac7c is best understood when compared directly with other widely used NNAAs. The following table summarizes key differences in their structural and functional impacts.
| Amino Acid Class | Example(s) | Type of Constraint | Preferred Secondary Structure | Key Advantages | Limitations |
| Cycloalkane (Medium Ring) | Ac7c | Cα-Cyclic, High Flexibility | β-Turns (Type I, II, III)[6][7] | Potent turn inducer, unique torsional angles. | Synthesis can be complex; high flexibility compared to smaller rings. |
| Cycloalkane (Small Ring) | Ac4c (Cyclobutane), Ac5c (Cyclopentane) | Cα-Cyclic, Rigid | β-Turns, Helices (3₁₀ and α)[8][9] | Strong helix/turn induction, well-defined geometry. | Can introduce excessive rigidity, limiting induced fit. |
| Cycloalkane (Large Ring) | Ac8c (Cyclooctane) | Cα-Cyclic, Very High Flexibility | Less defined; can access various turn and extended conformations. | Allows for more conformational sampling than smaller rings. | Less effective at nucleating a single, stable secondary structure. |
| Acyclic Hindered | Aib (α-Aminoisobutyric acid) | Acyclic, Steric Hindrance | 3₁₀-Helix, α-Helix[6] | Potent helix promoter, commercially available, well-studied. | Limited to helical structures; lacks side-chain diversity. |
| N-Alkylated | N-Me-Ala, N-Me-Gly | Amide Bond Substitution | Disrupts H-bonding, promotes cis-amide bonds. | Increases metabolic stability and oral bioavailability.[1][10][11] | Can disrupt required secondary structures; difficult couplings.[12] |
| β-Amino Acids | Cyclic β-amino acids | Expanded Backbone | Forms novel helices (e.g., 14-helix) and sheets.[13][14][15] | Creates fundamentally different, highly stable structures. | Incompatible with natural peptide secondary structures. |
Performance in Application: A Review of Experimental Data
The theoretical benefits of using Ac7c are substantiated by a range of experimental applications in peptide science.
Enhancing Metabolic Stability
The primary benefit of conformational constraint is the protection of the peptide backbone from proteolytic degradation.[16] By sterically shielding amide bonds and preventing the peptide from adopting the extended conformation required by many proteases, cyclic NNAAs like Ac7c significantly increase a peptide's half-life in vivo.[17] While direct head-to-head stability data for Ac7c is sparse, the principle is well-established for the broader class of Cα,α-disubstituted amino acids.[9]
Improving Receptor Affinity and Selectivity
By locking a peptide into its "bioactive" conformation, Ac7c reduces the entropic cost of binding to a receptor, which can lead to a dramatic increase in binding affinity (lower IC₅₀ or Kᵢ values).[18] For example, the replacement of a flexible residue with a constrained one at a key turn position can enhance selectivity between receptor subtypes by ensuring optimal presentation of side chains for interaction.[19] Studies on philanthotoxin analogues showed that conformationally constrained amino acids were well-tolerated and could be used to probe the binding pocket of ionotropic receptors.[18]
Modulating Permeability
While N-methylation is the gold standard for improving permeability, conformational constraint can also play a role.[11] By promoting the formation of stable intramolecular hydrogen bonds, constrained residues can shield the polar amide protons and carbonyls from the solvent. This "molecular chameleon" effect lowers the desolvation penalty required for the peptide to cross the nonpolar lipid bilayer of a cell membrane.[16]
Key Experimental Protocols
To facilitate the adoption of Ac7c in research programs, we provide the following validated, step-by-step methodologies.
Protocol 1: Solid-Phase Synthesis of an Ac7c-Containing Peptide
This protocol outlines the manual synthesis of a peptide using standard Fmoc/tBu chemistry, highlighting the critical step of coupling the sterically hindered Ac7c residue.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Start with 100 mg of Fmoc-Rink Amide resin (0.5 mmol/g) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a fresh 2 mL portion for 15 minutes.
-
Washing: Wash the resin thoroughly (3x DMF, 3x Dichloromethane (DCM), 3x DMF).
-
Amino Acid Coupling (Standard): For standard amino acids, use 4 equivalents of Fmoc-AA-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Agitate for 1-2 hours.
-
Coupling of Fmoc-Ac7c-OH (Critical Step):
-
Prepare a coupling solution with 4 eq. of Fmoc-Ac7c-OH, 3.9 eq. of a potent coupling reagent like HATU or COMU, and 8 eq. of DIPEA in DMF.[20][21]
-
Add the solution to the deprotected resin and agitate for at least 4 hours.
-
Perform a Kaiser test to check for completion. If positive (unreacted primary amines), drain, wash, and repeat the coupling (a "double couple"). The coupling of sterically hindered amino acids is often sluggish.[22]
-
-
Chain Elongation: Repeat steps 2-4 for all subsequent amino acids.
-
Final Cleavage: After the final Fmoc deprotection and washing, dry the resin. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) and agitate for 3 hours.
-
Purification: Collect the filtrate, precipitate the peptide in cold ether, centrifuge, and purify the crude product via reverse-phase HPLC. Confirm identity by mass spectrometry.
Protocol 2: Conformational Analysis by CD and NMR Spectroscopy
This protocol describes how to assess the structural impact of Ac7c incorporation.
Caption: Workflow for biophysical characterization of peptides.
Methodology:
-
Sample Preparation:
-
For CD: Dissolve the purified peptide in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a final concentration of 50-100 µM.
-
For NMR: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., CDCl₃ for good solubility and H-bond preservation, or DMSO-d₆).
-
-
CD Spectroscopy:
-
NMR Spectroscopy:
-
1D ¹H: Assign all proton resonances.
-
2D TOCSY: Correlate all protons within a single amino acid spin system.
-
2D NOESY/ROESY: Identify through-space correlations. For a β-turn, look for a strong NOE between the amide proton of residue i+2 and the α-proton of residue i+1, and potentially between the amide protons of adjacent residues.[6]
-
Temperature Titration: Measure the chemical shift of amide protons as a function of temperature. A small temperature coefficient (< -3 ppb/K) indicates that the proton is shielded from the solvent, likely due to its involvement in an intramolecular hydrogen bond, confirming a stable folded structure.
-
Conclusion and Future Outlook
Methyl 1-aminocycloheptanecarboxylate is a highly valuable tool for peptide chemists and drug developers. Its defining feature is its ability to potently induce β-turn structures, providing a level of conformational constraint that is distinct from smaller, more rigid cycloalkanes and larger, more flexible ones. While not a universal solution, Ac7c offers a unique advantage when the goal is to stabilize a turn motif to enhance receptor binding, improve proteolytic resistance, and fine-tune the overall three-dimensional structure of a peptide therapeutic.
Compared to alternatives like Aib (which strongly favors helices) or N-methylation (which primarily enhances stability and permeability without imposing strict backbone geometry), Ac7c provides a targeted approach to conformational control. Its successful application requires careful consideration of its placement within the peptide sequence and is best validated through rigorous biophysical characterization. As the demand for more sophisticated and drug-like peptide therapeutics grows, specialized building blocks like Methyl 1-aminocycloheptanecarboxylate will continue to be indispensable for rationally designing the next generation of peptide medicines.
References
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
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Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]
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Synthesis of Endocyclic Cycloalkyne Amino Acids. ACS Omega - ACS Publications. Available at: [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Available at: [Link]
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Methyl 1-aminocyclopropanecarboxylate. PubChem - NIH. Available at: [Link]
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Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds. NIH. Available at: [Link]
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Comparison between approved cyclic and linear peptides (A). Routes of... ResearchGate. Available at: [Link]
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(PDF) Synthesis of Endocyclic Cycloalkyne Amino Acids. ResearchGate. Available at: [Link]
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Cyclic Peptides in Pipeline: What Future for These Great Molecules? PMC. Available at: [Link]
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Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Available at: [Link]
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Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available at: [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. Available at: [Link]
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Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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The synthesis of cyclic amino acids. ResearchGate. Available at: [Link]
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Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate. Available at: [Link]
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On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available at: [Link]
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Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]
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The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. PubMed. Available at: [Link]
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(PDF) Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate. Available at: [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. Available at: [Link]
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Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. Available at: [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
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The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. Available at: [Link]
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Entry to new conformationally constrained amino acids. First synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives via an intramolecular N(alpha)-C(alpha)-cyclization strategy. PubMed. Available at: [Link]
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Cyclic vs Linear Peptides: Key Differences. CreoSalus. Available at: [Link]
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Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). Europe PMC. Available at: [Link]
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Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]
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Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
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Methyl 1-aminocycloheptanecarboxylate - CAS号. Moshang Chemical. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-aminocycloheptanecarboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 1-aminocycloheptanecarboxylate and its associated waste streams. The procedures outlined here are synthesized from established safety protocols and data from structurally similar compounds to ensure a comprehensive and cautious approach.
Hazard Assessment: Understanding the Risk Profile
Therefore, it is prudent to handle Methyl 1-aminocycloheptanecarboxylate as a substance with potential toxicological and ecotoxicological risks.
Table 1: Inferred Hazard Profile for Methyl 1-aminocycloheptanecarboxylate
| Hazard Category | Classification | Rationale & Precaution |
|---|---|---|
| Acute Toxicity | Assumed Toxic (Oral, Dermal, Inhalation) | Based on analogs like Methyl Carbazate[1]. Handle with appropriate personal protective equipment (PPE) and avoid generating dust or aerosols. |
| Skin & Eye Irritation | Assumed Irritant | Common for this class of chemicals[1]. Direct contact with skin and eyes must be avoided. |
| Aquatic Toxicity | Assumed Toxic to Aquatic Life | Many esters exhibit aquatic toxicity[2]. Direct release to the environment must be prevented. |
The Core Directive: Waste Characterization
The first and most critical step in chemical disposal is to determine whether the waste is hazardous. This classification dictates the entire disposal pathway. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA), but virtually all jurisdictions have similar regulations. Chemical waste generators must determine if their waste is a "listed" or "characteristic" hazardous waste[3]. While Methyl 1-aminocycloheptanecarboxylate is not likely a specifically listed waste, it may exhibit characteristics of toxicity.
The following workflow provides a logical pathway for making this determination and selecting the appropriate disposal stream.
Personal Protective Equipment (PPE) for Disposal
Safe handling during disposal is non-negotiable. Always wear the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (nitrile gloves are a suitable choice for incidental contact). Inspect gloves before each use[4][5].
-
Eye Protection: Use chemical-resistant safety goggles with side shields[5].
-
Body Protection: A standard laboratory coat that covers the arms and closes in the front is mandatory. Ensure shoes are closed-toed[5].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood[4].
Step-by-Step Disposal Protocols
Based on the waste characterization, follow the appropriate procedure below.
Protocol 1: Disposal of Unused Product and Concentrated Waste
This protocol applies to the original reagent, reaction residues, or solutions in organic solvents. This waste stream must be treated as hazardous.
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container. Do not mix incompatible waste types[6].
-
Waste Collection: Carefully transfer the waste into the container, minimizing splashing or aerosol generation. Securely close the container lid.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("Methyl 1-aminocycloheptanecarboxylate"), and the approximate concentration and quantity. An accumulation start date is also required[7].
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[1][2].
Protocol 2: Disposal of Dilute Aqueous Solutions
Disposing of liquids down the sanitary sewer is highly regulated and often discouraged.
-
Consult Regulations: Before considering sink disposal, you must consult your institution's EHS guidelines and local sewer authority regulations[8][9]. Due to the inferred aquatic toxicity[2], sink disposal is likely prohibited.
-
pH Neutralization: If permitted, ensure the solution's pH is between 6.0 and 9.0[8].
-
Preferred Method: The safest and most compliant approach is to collect dilute aqueous waste in a designated hazardous waste container, labeling it as "Aqueous Waste containing Methyl 1-aminocycloheptanecarboxylate," and dispose of it via your institution's chemical waste program[4].
Protocol 3: Disposal of Contaminated Solid Waste
This category includes empty containers, gloves, weigh boats, and contaminated paper towels.
-
Empty Containers: A container that held a hazardous chemical is not considered "empty" until specific conditions are met. For non-acute hazardous waste, this typically means all contents have been removed by normal methods (pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains[7].
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste (see Protocol 1 or 2)[7].
-
Final Disposal: Once properly rinsed, deface or remove the original label to prevent confusion and dispose of the container in the regular laboratory trash or designated glass waste box[10].
-
-
Contaminated Labware: Gloves, wipes, and other disposable items with incidental contamination should be collected in a designated solid waste container within the lab.
-
Action: Unless grossly contaminated, these items can typically be disposed of in the regular trash. However, institutional policies may vary, with some requiring collection as chemical waste. Always defer to your site-specific procedures.
-
Spill Management
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: Wear appropriate PPE. For small spills, use a chemical spill kit to absorb the material. For larger spills, contact your institution's EHS emergency line.
-
Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected, sealed in a labeled hazardous waste bag or container, and disposed of according to Protocol 1.
By adhering to these detailed procedures, you ensure that the disposal of Methyl 1-aminocycloheptanecarboxylate is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
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PubMed. (2024, December 5). Selective conversion of thermal decomposition products of ammonium perchlorate by amorphous CoSnOx. Retrieved from [Link]
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Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for Methyl 1-aminocycloheptanecarboxylate
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Methyl 1-aminocycloheptanecarboxylate, a notable pharmaceutical intermediate, represents one such compound where a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational handling, and disposal plans. As there is no specific Safety Data Sheet (SDS) for Methyl 1-aminocycloheptanecarboxylate, this guidance is synthesized from the safety profiles of structurally similar compounds and established laboratory safety practices. Our approach is rooted in the precautionary principle, treating the compound as potentially hazardous to ensure the highest level of safety for all laboratory personnel.
Understanding the Risks: A Profile of Methyl 1-aminocycloheptanecarboxylate
Methyl 1-aminocycloheptanecarboxylate is an amino acid ester derivative. While specific toxicological data is unavailable, an analysis of related compounds such as other amino acid esters and cycloalkane derivatives suggests potential for skin and eye irritation.[1][2][3] Some amino acid esters have been shown to have toxic effects on certain cell lines.[4] Given its powdered form, inhalation of airborne particles is a primary route of exposure that must be mitigated.[5][6] Therefore, a comprehensive PPE strategy is crucial to prevent contact and inhalation.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is essential when handling Methyl 1-aminocycloheptanecarboxylate. This includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection: Shielding from Splashes and Aerosols
Direct contact of chemical powders or solutions with the eyes can cause serious damage.
-
Primary Protection: Always wear chemical safety goggles that conform to European standard EN 166 or equivalent.[1][2] These provide a seal around the eyes, protecting against dust and splashes from all directions.
-
Enhanced Protection: When there is a significant risk of splashing, such as during bulk handling or solution preparation, a face shield should be worn in addition to safety goggles.
Hand Protection: The Critical Barrier
Gloves are a critical component of PPE, preventing direct skin contact with the chemical.
-
Glove Selection: Nitrile gloves are a suitable choice for handling Methyl 1-aminocycloheptanecarboxylate, offering good chemical resistance and dexterity.[7] Always inspect gloves for any signs of damage before use.[1][8][9]
-
Proper Technique: Employ the proper glove removal technique to avoid contaminating your skin.[9] Dispose of used gloves in a designated waste container immediately after handling the chemical.[9] Never wear gloves outside of the laboratory to prevent cross-contamination.[10]
Body Protection: Minimizing Skin Exposure
A lab coat is the minimum requirement for body protection.
-
Laboratory Coat: A long-sleeved lab coat should be worn at all times to protect the skin and personal clothing from contamination.[1]
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities, consider using a disposable apron or coveralls for added protection.
Respiratory Protection: Preventing Inhalation
Given the powdered nature of Methyl 1-aminocycloheptanecarboxylate, preventing inhalation is a priority.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood or a powder containment hood.[11]
-
Respiratory Masks: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[2][9] The type of respirator will depend on the specific exposure assessment.
Safe Handling and Operational Protocols
Adherence to established safe handling procedures is as crucial as wearing the correct PPE.
Weighing and Dispensing
-
Location: All weighing and dispensing of Methyl 1-aminocycloheptanecarboxylate powder should be conducted within a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[5]
-
Tools: Use non-sparking tools and equipment to prevent ignition sources, especially if the compound's flammability is unknown.[12]
-
Static Control: Static electricity can cause powders to disperse unexpectedly.[5] The use of anti-static weigh boats or an ionizing bar can help mitigate this risk.[5]
Solution Preparation
-
Order of Addition: When preparing solutions, add the solid Methyl 1-aminocycloheptanecarboxylate to the solvent slowly to avoid splashing.
-
Ventilation: All solution preparation should be performed in a chemical fume hood.[11]
Step-by-Step PPE Protocol
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
